molecular formula Cl4Os B155977 Osmium tetrachloride CAS No. 10026-01-4

Osmium tetrachloride

Cat. No.: B155977
CAS No.: 10026-01-4
M. Wt: 332 g/mol
InChI Key: IHUHXSNGMLUYES-UHFFFAOYSA-J
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Description

Osmium tetrachloride is a useful research compound. Its molecular formula is Cl4Os and its molecular weight is 332 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrachloroosmium
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InChI

InChI=1S/4ClH.Os/h4*1H;/q;;;;+4/p-4
Source PubChem
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InChI Key

IHUHXSNGMLUYES-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Os](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Cl4Os
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30143075
Record name Osmium tetrachloride
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Molecular Weight

332.0 g/mol
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CAS No.

10026-01-4
Record name Osmium chloride (OsCl4)
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Record name Osmium tetrachloride
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Record name Osmium tetrachloride
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Record name Osmium tetrachloride
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Osmium Tetrachloride Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium tetrachloride (OsCl₄) is an inorganic compound of significant interest in coordination chemistry and as a precursor for the synthesis of various osmium complexes. It is known to exist in two primary polymorphic forms: a high-temperature orthorhombic modification and a low-temperature cubic modification.[1][2] The synthesis of pure polymorphs of OsCl₄ is crucial for accessing specific reactive properties and for the development of novel osmium-containing compounds, which have potential applications in catalysis and medicinal chemistry. This guide provides an in-depth overview of the synthesis, characterization, and experimental protocols for producing both the orthorhombic and cubic polymorphs of this compound.

Polymorphs of this compound: A Comparative Overview

The two principal polymorphs of this compound exhibit distinct crystal structures and are synthesized under different reaction conditions. A summary of their key properties is presented below.

PropertyHigh-Temperature Polymorph (Orthorhombic)Low-Temperature Polymorph (Cubic)
Crystal System OrthorhombicCubic
Space Group Cmmm (No. 65)[1][3]P4₃32 or P4₁32[2]
Lattice Parameters a = 12.08 Å, b = 11.96 Å, c = 11.68 Å[2]a = 9.95 Å[2]
Color Reddish-black[1]Brown
Synthesis Temperature High temperature (e.g., 733 K)[2]Low temperature
Precursors Osmium metal and Chlorine gas; Osmium tetroxide and Carbon tetrachloride[2]Osmium tetroxide and Thionyl chloride[2]
Structure Edge-sharing OsCl₆ octahedra forming one-dimensional chains[1][3]

Synthesis Methodologies and Experimental Protocols

The synthesis of each OsCl₄ polymorph requires specific reagents and conditions. The following sections provide detailed experimental protocols for the preparation of both the high-temperature and low-temperature forms.

Synthesis of High-Temperature Orthorhombic this compound

The high-temperature polymorph of OsCl₄ can be prepared by two primary methods: direct chlorination of osmium metal and the reaction of osmium tetroxide with carbon tetrachloride.

Method 1: Direct Chlorination of Osmium Metal

This method, first reported in 1909, involves the direct reaction of osmium metal with chlorine gas at elevated temperatures.[1]

Experimental Protocol:

  • Apparatus Setup: Place a sample of finely divided osmium metal in a quartz combustion tube. The tube should be connected to a source of dry chlorine gas and have a collection zone downstream.

  • Reaction Conditions: Heat the combustion tube to a temperature of 650-700 °C.

  • Chlorination: Pass a slow stream of dry chlorine gas over the heated osmium metal. The osmium will react with the chlorine to form volatile this compound.

  • Product Collection: The gaseous OsCl₄ will sublime and deposit in the cooler downstream collection zone of the tube as reddish-black crystals.

  • Purification: The product can be purified by sublimation under a stream of chlorine gas to remove any unreacted osmium or lower osmium chlorides.

Method 2: Reaction of Osmium Tetroxide with Carbon Tetrachloride

This method provides an alternative route to the high-temperature polymorph using osmium tetroxide as the starting material.[2]

Experimental Protocol:

  • Reactant Preparation: Place a stoichiometric amount of osmium tetroxide (OsO₄) in a sealed, heavy-walled glass ampoule.

  • Solvent Addition: Carefully add an excess of dry carbon tetrachloride (CCl₄) to the ampoule.

  • Reaction Conditions: Seal the ampoule under vacuum and heat it in a tube furnace to 733 K (460 °C).[2]

  • Reaction Time: Maintain the reaction at this temperature for several hours to ensure complete conversion.

  • Product Isolation: After cooling the ampoule to room temperature, carefully open it in a well-ventilated fume hood. The reddish-black crystals of orthorhombic OsCl₄ can be collected and washed with a dry, inert solvent to remove any residual CCl₄.

Synthesis of Low-Temperature Cubic this compound

The low-temperature, cubic polymorph of OsCl₄ is synthesized through the reduction of osmium tetroxide with thionyl chloride.[1][2]

Experimental Protocol:

  • Reactant Preparation: Dissolve osmium tetroxide (OsO₄) in an excess of freshly distilled thionyl chloride (SOCl₂).

  • Reaction Conditions: The reaction is typically carried out at or below room temperature. Gentle warming may be applied to initiate the reaction, but exothermic reactions should be controlled.

  • Reaction Progression: The reaction proceeds with the evolution of chlorine gas and sulfur dioxide.[1] The solution will change color as the OsO₄ is reduced to OsCl₄.

  • Product Precipitation: The brown, cubic OsCl₄ will precipitate from the solution.

  • Isolation and Purification: The precipitate is collected by filtration in an inert atmosphere (e.g., using a Schlenk line). The product should be washed with a dry, inert solvent to remove any unreacted SOCl₂ and then dried under vacuum.

Visualization of Synthesis Pathways

The logical relationships between the precursors and the resulting polymorphs of this compound are illustrated in the following diagrams.

Synthesis_Pathways Os Osmium Metal Orthorhombic_OsCl4 Orthorhombic OsCl4 (High-Temperature) Os->Orthorhombic_OsCl4 High Temp. Cl2 Chlorine Gas Cl2->Orthorhombic_OsCl4 High Temp. OsO4 Osmium Tetroxide OsO4->Orthorhombic_OsCl4 733 K Cubic_OsCl4 Cubic OsCl4 (Low-Temperature) OsO4->Cubic_OsCl4 Low Temp. CCl4 Carbon Tetrachloride CCl4->Orthorhombic_OsCl4 733 K SOCl2 Thionyl Chloride SOCl2->Cubic_OsCl4 Low Temp.

Caption: Synthesis pathways for this compound polymorphs.

Experimental_Workflow cluster_high_temp High-Temperature (Orthorhombic) Synthesis cluster_low_temp Low-Temperature (Cubic) Synthesis ht_start Select Precursors: 1. Os + Cl2 2. OsO4 + CCl4 ht_react High-Temperature Reaction ht_start->ht_react ht_isolate Isolate Product (Sublimation/Filtration) ht_react->ht_isolate ht_product Orthorhombic OsCl4 ht_isolate->ht_product lt_start Precursors: OsO4 + SOCl2 lt_react Low-Temperature Reaction lt_start->lt_react lt_isolate Isolate Product (Filtration) lt_react->lt_isolate lt_product Cubic OsCl4 lt_isolate->lt_product

Caption: Experimental workflow for OsCl₄ synthesis.

Characterization of this compound Polymorphs

Confirmation of the synthesized polymorph is typically achieved through X-ray diffraction (XRD). The distinct crystal systems and lattice parameters of the orthorhombic and cubic forms result in unique powder XRD patterns. Other characterization techniques include elemental analysis and magnetic susceptibility measurements.

Safety Considerations

Osmium tetroxide is a highly toxic, volatile, and corrosive substance. All manipulations involving OsO₄ must be carried out in a certified fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Thionyl chloride and carbon tetrachloride are also hazardous and should be handled with care. Chlorine gas is a respiratory irritant and should be used in a well-ventilated area.

Conclusion

The synthesis of the two primary polymorphs of this compound, the high-temperature orthorhombic and low-temperature cubic forms, is achievable through distinct and well-established chemical routes. The choice of precursors and reaction conditions directly dictates the resulting crystal structure. This guide provides the necessary detailed protocols and comparative data to enable researchers to synthesize the desired polymorph of OsCl₄ for their specific applications in research and development. Careful adherence to the experimental procedures and safety precautions is paramount for the successful and safe synthesis of these valuable osmium compounds.

References

Unraveling the Structure of Osmium(IV) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of osmium(IV) chloride (OsCl₄), a compound of significant interest in inorganic chemistry and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for their synthesis and characterization, and presents a visual representation of its most well-documented crystal structure. The information herein is intended to serve as a critical resource for researchers engaged in the study and application of osmium compounds.

Introduction to Osmium(IV) Chloride Polymorphism

Osmium(IV) chloride is known to exist in at least two distinct crystalline forms, or polymorphs: a high-temperature orthorhombic phase and a low-temperature cubic phase.[1][2] The structural differences between these polymorphs lead to variations in their physical and chemical properties. The high-temperature form is a reddish-black crystalline solid, while the low-temperature modification is described as a brown powder.[1]

Crystallographic Data

The determination of the precise crystal structure of osmium(IV) chloride has been the subject of multiple studies, leading to some variations in the reported crystallographic data. This section summarizes the key quantitative data for both the high-temperature orthorhombic and low-temperature cubic polymorphs.

High-Temperature Orthorhombic Polymorph

The high-temperature form of OsCl₄ adopts an orthorhombic crystal system with the space group Cmmm (No. 65).[1][3][4] Its structure is characterized by one-dimensional infinite chains of edge-sharing OsCl₆ octahedra.[4][5][6] Within these octahedra, the osmium ion (Os⁴⁺) is coordinated to six chloride ions.[3][6] The Os-Cl bond lengths vary, with two shorter and four longer bonds reported.[3][6] A notable feature is the Jahn-Teller distortion observed in the OsCl₆ octahedra.[4]

The lattice parameters for the orthorhombic polymorph have been reported with some discrepancies across different studies, as detailed in the table below.

Parameter Value (Materials Project) [3]Value (F.A. Cotton et al.) [5]Value (Benchchem) [2]Value (DFT Calculation) [4]
Space Group CmmmCmmm-Cmmm
a (Å) 6.172-12.088.070
b (Å) 6.172-11.968.428
c (Å) 3.629-11.683.601
α (°) 90.000---
β (°) 90.000---
γ (°) 94.538---
Volume (ų) 137.838---

Table 1: Crystallographic Data for Orthorhombic Osmium(IV) Chloride.

Further structural details for the high-temperature polymorph include specific bond lengths and interatomic distances, which are crucial for understanding the material's properties.

Parameter Value (F.A. Cotton et al.) [5]Value (Materials Project) [3][6]
Os-Os separation (Å) 3.560(1)-
Os-Cl (bridging) (Å) 2.378(2)2.40 (longer)
Os-Cl (non-bridging) (Å) 2.261(4)2.27 (shorter)

Table 2: Key Bond Lengths and Interatomic Distances in Orthorhombic Osmium(IV) Chloride.

Low-Temperature Cubic Polymorph

A less-characterized, brown, cubic polymorph of OsCl₄ has also been reported.[1][2] This form is synthesized at lower temperatures.[2]

Parameter Value
Crystal System Cubic
Space Group P4₃32 or P4₁32[2]
a (Å) 9.95[2]

Table 3: Crystallographic Data for Cubic Osmium(IV) Chloride.

Experimental Protocols

The synthesis and structural characterization of osmium(IV) chloride polymorphs require specific experimental conditions.

Synthesis of Osmium(IV) Chloride Polymorphs

High-Temperature Orthorhombic Polymorph:

This polymorph is typically synthesized through the direct chlorination of osmium metal at elevated temperatures (400-600 °C).[1][5] An alternative method involves the reaction of osmium tetroxide (OsO₄) with carbon tetrachloride (CCl₄) at high temperatures (e.g., 733 K).[2]

  • Protocol 1: Direct Chlorination [1][5]

    • Place osmium metal in a reaction tube.

    • Pass a stream of chlorine gas over the metal.

    • Heat the reaction tube to a temperature between 400 and 600 °C.

    • Black crystals of the high-temperature OsCl₄ polymorph will form in the hottest part of the tube.

Low-Temperature Cubic Polymorph:

The cubic form of OsCl₄ is prepared by the reduction of osmium tetroxide with thionyl chloride (SOCl₂).[1][2] This reaction is carried out under more controlled and lower temperature conditions compared to the synthesis of the orthorhombic form.[2]

  • Protocol 2: Reduction of Osmium Tetroxide [1][2]

    • React osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂).

    • The reaction can be performed at the reflux temperature of SOCl₂ or even at room temperature.

    • The resulting product is the brown, cubic polymorph of OsCl₄.

Crystal Structure Determination

The primary technique for elucidating the crystal structure of osmium(IV) chloride is single-crystal X-ray diffraction .

  • General Workflow for X-ray Crystallography:

    • Crystal Mounting: A suitable single crystal of OsCl₄ is carefully selected and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

    • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.

    • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

The workflow for determining the crystal structure via X-ray diffraction can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography cluster_output Output synthesis Synthesis of OsCl4 Polymorph mounting Crystal Mounting synthesis->mounting data_collection Data Collection (X-ray Diffraction) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution cif_file Crystallographic Information File (CIF) structure_solution->cif_file structural_data Lattice Parameters, Bond Lengths, etc. structure_solution->structural_data oscl4_structure Os1 Os Cl1_1 Cl Os1->Cl1_1 Cl1_2 Cl Os1->Cl1_2 Cl1_3 Cl Os1->Cl1_3 Cl1_4 Cl Os1->Cl1_4 Cl1_5 Cl Os1->Cl1_5 Cl1_6 Cl Os1->Cl1_6 Os2 Os Os2->Cl1_6 Cl2_1 Cl Os2->Cl2_1 Cl2_2 Cl Os2->Cl2_2 Cl2_3 Cl Os2->Cl2_3 Cl2_4 Cl Os2->Cl2_4 label_edge Edge-Sharing (Bridging Cl)

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Osmium Tetrachloride

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (OsCl₄). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physical Properties

This compound is an inorganic compound that exists as a crystalline solid.[1] It is known to have two polymorphic forms, a high-temperature orthorhombic form and a low-temperature cubic form.[2][3] The appearance of this compound is generally described as red or reddish-black crystals, with the existence of a black form also noted.[1][4][5]

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular FormulaOsCl₄[6][7]
Molecular Weight332.041 g/mol [1][4]
AppearanceRed to reddish-black crystalline solid[1][3][5]
Melting PointDecomposes at 323 °C[2][3][5]
Boiling Point450 °C (sublimes)[1][7]
Density4.38 g/cm³[1][2][3][5]
Crystal StructureOrthorhombic (high-temperature), Cubic (low-temperature)[2][3]

Chemical Properties

This compound is a compound where osmium is in the +4 oxidation state.[1][4] It is recognized for its strong oxidizing properties and is used in organic synthesis.[2]

Solubility and Reactivity

This compound is soluble in water, forming a yellow solution.[2][7] However, this solution is not stable and undergoes hydrolysis over time to form osmium oxides and hydrochloric acid.[7] It is also soluble in hydrochloric acid.[3] The compound is generally insoluble in organic solvents.[8]

Stability and Decomposition

This compound decomposes at a temperature of 323 °C.[2][5] Aqueous solutions of osmium compounds can be unstable, particularly when exposed to light and elevated temperatures, which can lead to the formation of a black precipitate of hydrated osmium dioxide (OsO₂∙2H₂O).[9]

Key Chemical Reactions

Hydrolysis in Water: this compound reacts with water, leading to the formation of osmium oxides and hydrochloric acid.[7]

Hydrolysis OsCl4 OsCl₄ Products Osmium Oxides + HCl OsCl4->Products Hydrolysis H2O H₂O

Figure 1: Hydrolysis of this compound.

Reaction with Hydrochloric Acid: Osmium tetroxide, a related and often precursor compound, dissolves in hydrochloric acid to produce the hexachloroosmate anion.[3]

Reaction_with_HCl OsO4 OsO₄ Products H₂OsCl₆ + 2 Cl₂ + 4 H₂O OsO4->Products HCl 10 HCl HCl->Products

Figure 2: Reaction of Osmium Tetroxide with HCl.

Experimental Protocols: Synthesis of this compound

There are two primary polymorphs of this compound, each synthesized through a distinct experimental protocol.[2][3]

Synthesis of High-Temperature Orthorhombic Polymorph

The high-temperature form of this compound can be prepared through the direct chlorination of osmium metal.[3]

Methodology:

  • Place elemental osmium metal in a reaction vessel suitable for high-temperature chlorination.

  • Introduce a stream of chlorine gas (Cl₂) into the vessel.

  • Heat the reaction vessel to initiate the reaction between osmium and chlorine.

  • The reaction, Os + 2 Cl₂ → OsCl₄, yields the reddish-black orthorhombic crystalline form of this compound.[3]

An alternative method involves the reaction of osmium tetroxide with carbon tetrachloride at elevated temperatures.[2]

Synthesis of Low-Temperature Cubic Polymorph

The low-temperature, brown, cubic polymorph is synthesized by the reduction of osmium tetroxide with thionyl chloride.[2][3]

Methodology:

  • Carefully react osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂).

  • The reaction, OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂, produces the cubic form of this compound.[3]

  • This reaction should be performed under controlled conditions to manage the evolution of chlorine and sulfur dioxide gases.

Synthesis_Pathways cluster_high_temp High-Temperature Synthesis cluster_low_temp Low-Temperature Synthesis Os Osmium Metal OsCl4_ortho OsCl₄ (Orthorhombic) Os->OsCl4_ortho Direct Chlorination Cl2 Chlorine Gas (Cl₂) Cl2->OsCl4_ortho Direct Chlorination OsO4 Osmium Tetroxide (OsO₄) OsCl4_cubic OsCl₄ (Cubic) OsO4->OsCl4_cubic Reduction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->OsCl4_cubic Reduction

Figure 3: Synthesis Pathways for this compound Polymorphs.

References

Unveiling the Magnetic Properties of Osmium Tetrachloride Polymorphs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the magnetic susceptibility of the polymorphic forms of osmium tetrachloride (OsCl₄). This compound, a compound of significant interest in coordination chemistry and materials science, exists in two distinct crystalline forms, each exhibiting unique magnetic properties. This document summarizes the available quantitative data, details the experimental protocols for synthesis and magnetic characterization, and provides a visual representation of the experimental workflow.

Core Data Summary

The magnetic properties of the two known polymorphs of this compound are distinct, reflecting their different crystal structures. The high-temperature, orthorhombic form displays a higher magnetic susceptibility compared to the low-temperature, cubic form. A summary of the reported magnetic susceptibility data is presented in the table below.

PolymorphColorCrystal SystemMolar Magnetic Susceptibility (χ_m)Temperature Dependence
High-Temperature FormBlackOrthorhombic+1080 x 10⁻⁶ c.g.s. unitsTemperature-independent
Low-Temperature FormDark BrownCubic+880 x 10⁻⁶ c.g.s. units (at 300 K)Slightly temperature-dependent

Experimental Protocols

Synthesis of this compound Polymorphs

The two polymorphic forms of this compound are synthesized via different chemical routes.

1. High-Temperature (Orthorhombic) Form (Black)

This polymorph can be synthesized by the direct chlorination of osmium metal at elevated temperatures.[1]

  • Reaction: Os + 2 Cl₂ → OsCl₄

  • Procedure: A stream of chlorine gas is passed over osmium metal powder heated to a high temperature. The resulting black, crystalline this compound is collected.

An alternative reported synthesis involves the reaction of osmium tetroxide with carbon tetrachloride saturated with chlorine gas in a sealed tube at 470°C.[2]

  • Reaction: OsO₄ + 2 CCl₄ → OsCl₄ + 2 COCl₂ + Cl₂

2. Low-Temperature (Cubic) Form (Dark Brown)

This form is obtained through the reduction of osmium tetroxide with thionyl chloride.[1][2]

  • Reaction: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂

  • Procedure: Osmium tetroxide is dissolved in thionyl chloride and the solution is heated. The dark brown, cubic crystals of this compound precipitate from the solution.

Measurement of Magnetic Susceptibility

While the specific experimental parameters used for the original characterization of this compound polymorphs are not detailed in the available literature, the following established methods are commonly employed for determining the magnetic susceptibility of solid materials.

1. Gouy Method

The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.[3][4]

  • Apparatus: A Gouy balance consists of an analytical balance, a sample tube (Gouy tube), and a powerful electromagnet.

  • Procedure:

    • The empty Gouy tube is weighed.

    • The tube is filled with the powdered sample to a specific height and weighed again to determine the mass of the sample.

    • The tube is suspended from the balance so that the bottom of the sample is in the center of the magnetic field, and the top is out of the field.

    • The apparent mass of the sample is measured with the magnetic field off.

    • The magnetic field is turned on to a known strength, and the apparent mass is measured again.

    • The change in mass is used to calculate the volume and molar magnetic susceptibility. Paramagnetic materials will be pulled into the magnetic field, resulting in an apparent increase in mass, while diamagnetic materials will be pushed out, leading to an apparent decrease in mass.

2. Evans Balance (Johnson Matthey Balance)

The Evans balance is a more modern and convenient instrument that also operates on the principle of the force exerted by a magnetic field.[5][6]

  • Principle: It measures the force required to restore a set of permanent magnets to their original position after being displaced by the sample.

  • Procedure:

    • The empty sample tube is placed in the balance, and the instrument is zeroed.

    • The tube is filled with the sample to a calibrated mark and reinserted into the balance.

    • The digital readout directly provides a value (R) that is proportional to the volume susceptibility of the sample.

    • The mass susceptibility is calculated using the length of the sample, its mass, and a calibration constant for the instrument.

3. Nuclear Magnetic Resonance (NMR) Method

The Evans NMR method provides a way to determine magnetic susceptibility in solution, but adaptations exist for solid samples.[7][8][9]

  • Principle: The chemical shift of a reference compound is altered by the presence of a paramagnetic species. This shift is proportional to the magnetic susceptibility of the species.

  • Procedure for Solids (Slurry Method):

    • A slurry of the powdered solid is prepared in a suitable solvent containing a reference compound (e.g., tetramethylsilane, TMS).

    • A capillary containing the same solvent and reference compound is placed inside the NMR tube with the slurry.

    • The NMR spectrum is acquired.

    • The difference in the chemical shift of the reference compound in the slurry and in the capillary is measured.

    • This chemical shift difference is used to calculate the magnetic susceptibility of the solid.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and magnetic characterization of the two polymorphs of this compound.

G cluster_synthesis Synthesis of OsCl4 Polymorphs cluster_characterization Magnetic Susceptibility Measurement Os Osmium Metal Orthorhombic Orthorhombic OsCl4 (Black, High-Temp) Os->Orthorhombic High Temp. OsO4 Osmium Tetroxide OsO4->Orthorhombic 470°C Cubic Cubic OsCl4 (Dark Brown, Low-Temp) OsO4->Cubic Reduction Cl2 Chlorine Gas Cl2->Orthorhombic CCl4_Cl2 CCl4 / Cl2 CCl4_Cl2->Orthorhombic SOCl2 Thionyl Chloride SOCl2->Cubic Sample_Prep Sample Preparation (Powdered Solid) Orthorhombic->Sample_Prep Characterization Cubic->Sample_Prep Characterization Gouy Gouy Balance Sample_Prep->Gouy Evans Evans Balance Sample_Prep->Evans NMR NMR Spectroscopy (Slurry Method) Sample_Prep->NMR Data_Analysis Data Analysis and Calculation of χ_m Gouy->Data_Analysis Evans->Data_Analysis NMR->Data_Analysis Final_Data Magnetic Susceptibility Data (See Table) Data_Analysis->Final_Data Results

Caption: Workflow for OsCl₄ synthesis and magnetic analysis.

References

Historical Preparation of Osmium Tetrachloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide on the historical methods for the preparation of osmium tetrachloride (OsCl₄). It is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the synthesis and properties of this inorganic compound. This compound is an inorganic compound composed of osmium and chlorine, where osmium is in the +4 oxidation state.[1] It is a significant starting material for the synthesis of other osmium complexes.[1]

Historically, two primary polymorphs of this compound have been synthesized, each resulting from a distinct preparatory route. These forms are a high-temperature, reddish-black orthorhombic polymorph, and a low-temperature, brown cubic polymorph.[1][2]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This data is essential for handling and characterizing the compound in a laboratory setting.

PropertyValueCitations
Chemical Formula OsCl₄[1][3]
Molar Mass 332.041 g/mol [1][4]
Appearance Red-black orthorhombic crystals or brown cubic crystals[1][3]
Density 4.38 g/cm³[1][2]
Decomposition Temp. 323 °C[2][5]
Solubility in Water Reacts with water (hydrolyzes)[1][2]
Solubility in Ethanol Insoluble[5]
Crystal Structure (High-Temp) Orthorhombic, Space Group Cmmm, No. 65[1][2]
Crystal Structure (Low-Temp) Cubic[1][2]

Historical Synthesis Protocols

The two primary historical methods for synthesizing this compound are detailed below. These protocols lead to the formation of different crystalline polymorphs.

High-Temperature Synthesis: Direct Chlorination of Osmium Metal

This was the first reported method for preparing this compound, dating back to 1909.[1] It involves the direct reaction of osmium metal with an excess of chlorine gas at elevated temperatures. This process yields the reddish-black orthorhombic polymorph.[1][6]

  • Apparatus Setup: A reaction tube, typically made of quartz or a similar inert material, is prepared to withstand high temperatures. The tube is connected to a chlorine gas source and an outlet to handle excess chlorine safely.

  • Reactant Preparation: A known quantity of pure osmium metal powder is placed into the reaction tube.

  • Reaction Execution: A stream of dry chlorine gas (Cl₂) is passed over the osmium metal.[6][7]

  • Heating: The reaction tube containing the osmium metal is heated to a high temperature, typically under pressure.[6] While the exact historical conditions may vary, temperatures in the range of 600-700°C are generally required for the reaction to proceed effectively.

  • Product Formation: The osmium metal reacts with the chlorine gas to form this compound vapor, which then sublimes and crystallizes in a cooler part of the apparatus as reddish-black needles.[1]

  • Purification: The product is typically purified by sublimation to separate it from any unreacted osmium or lower chlorides.

The balanced chemical equation for this synthesis is: Os (s) + 2 Cl₂ (g) → OsCl₄ (s) [1][7]

Low-Temperature Synthesis: Reduction of Osmium Tetroxide

This method produces a brown, cubic polymorph of this compound.[1] It involves the reduction of the highly volatile and toxic osmium tetroxide (OsO₄) using thionyl chloride (SOCl₂) as both a solvent and a reducing agent.[1][8]

  • Safety Precaution: Osmium tetroxide is extremely toxic and volatile.[9][10] This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactant Preparation: A carefully measured amount of osmium tetroxide is placed in a reaction flask.

  • Reaction Execution: An excess of thionyl chloride (SOCl₂) is added to the osmium tetroxide.[1]

  • Reaction Conditions: The mixture is typically stirred under controlled, anhydrous conditions. The reaction proceeds at a lower temperature compared to the direct chlorination method.

  • Product Formation: The osmium tetroxide is reduced by the thionyl chloride, resulting in the precipitation of a brown, solid product, which is the cubic form of this compound.[1] Gaseous chlorine and sulfur dioxide are evolved as byproducts.[1]

  • Isolation: The solid product is isolated from the excess thionyl chloride, typically by filtration under an inert atmosphere, followed by washing with an inert solvent and drying under a vacuum.

The balanced chemical equation for this synthesis is: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂ [1]

Structural and Characterization Data

Historically, the characterization of the two polymorphs of OsCl₄ relied on classical methods. Modern analysis confirms these findings with greater precision.

ParameterHigh-Temperature PolymorphLow-Temperature PolymorphCitations
Color Reddish-blackBrown[1][3]
Crystal System OrthorhombicCubic[1][2]
Coordination Octahedrally coordinated Os centersApparently cubic structure[1][2]
Structure Detail OsCl₆ octahedra share opposite edges to form a chain-[1]
Lattice Parameters a=12.08 Å, b=11.96 Å, c=11.68 Åa = 9.95 Å[2]

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthesis methods for this compound.

G Os Osmium Metal (Os) Heat High Temperature (e.g., >600°C) Os->Heat + Cl2 Chlorine Gas (Cl2) Cl2->Heat + OsCl4_high This compound (OsCl4) High-Temperature Polymorph (Red-Black, Orthorhombic) Heat->OsCl4_high Direct Chlorination

Caption: Synthesis of High-Temperature OsCl₄ Polymorph.

G OsO4 Osmium Tetroxide (OsO4) Reaction Reduction Reaction OsO4->Reaction + SOCl2 Thionyl Chloride (SOCl2) SOCl2->Reaction + OsCl4_low This compound (OsCl4) Low-Temperature Polymorph (Brown, Cubic) Reaction->OsCl4_low Byproducts Byproducts: Chlorine (Cl2) Sulfur Dioxide (SO2) Reaction->Byproducts

Caption: Synthesis of Low-Temperature OsCl₄ Polymorph.

G start Start: Prepare Reactants (Os Metal or OsO4) setup Set up Reaction Apparatus (e.g., Quartz Tube, Flask) start->setup reaction Initiate Reaction (Apply Heat or Add Reagent) setup->reaction formation Product Formation (Sublimation or Precipitation) reaction->formation isolation Isolate Crude Product (Collect Crystals or Filter Solid) formation->isolation purification Purify OsCl4 (e.g., Sublimation, Washing) isolation->purification characterization Characterize Product (XRD, Elemental Analysis) purification->characterization end End: Pure OsCl4 characterization->end

Caption: General Experimental Workflow for OsCl₄ Synthesis.

References

An In-depth Technical Guide to the Stability and Reactivity of Osmium Tetrachloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core stability and reactivity profile of osmium tetrachloride (OsCl₄). It is intended to serve as a technical resource for professionals in research and development who handle or consider this compound in their work. The information is presented with a focus on quantitative data, experimental methodologies, and clear visual representations of chemical pathways and relationships.

Core Chemical Properties and Stability Profile

This compound (OsCl₄) is an inorganic compound featuring osmium in the +4 oxidation state. It is a key intermediate in osmium chemistry, though its handling requires care due to its reactivity and the toxicity of its potential byproducts. OsCl₄ exists in two distinct polymorphic forms, each with different synthesis routes and structural properties.[1][2]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueCitations
CAS Number 10026-01-4[2]
Molecular Formula OsCl₄[2]
Molar Mass 332.041 g/mol [2]
Appearance Red-black orthorhombic crystals or a brown cubic form[2]
Density 4.38 g/cm³[1][2]
Melting Point Decomposes at 323°C[1][2]
Solubility Reacts with water; Soluble in hydrochloric acid[1][2]
Thermal Stability and Decomposition

This compound is thermally unstable at elevated temperatures. It undergoes decomposition at 323°C.[1][2] This property is critical when considering its use in high-temperature reactions or purification via sublimation. The decomposition pathway is an important consideration for storage and handling protocols.

OsCl4 This compound (OsCl₄) Decomposition Decomposition Products OsCl4->Decomposition Thermal Decomposition Heat Heat (≥ 323°C) Heat->Decomposition OsCl4 This compound (OsCl₄) Hydrolysis Hydrolysis Products (Yellow Solution) OsCl4->Hydrolysis Hydrolysis H2O Water (H₂O) H2O->Hydrolysis OsCl4 This compound (OsCl₄) H2OsCl6 Hexachloroosmic Acid (H₂OsCl₆) OsCl4->H2OsCl6 Reaction Other Other Osmium Complexes OsCl4->Other Precursor for HCl Hydrochloric Acid (HCl) HCl->H2OsCl6

References

An In-depth Technical Guide to the Electronic Configuration and Bonding in Osmium Tetrachloride (OsCl₄)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the electronic structure, chemical bonding, and physicochemical properties of Osmium Tetrachloride (OsCl₄). It is intended for researchers, scientists, and professionals in drug development and inorganic chemistry who require a detailed understanding of this compound. The guide covers the electronic configuration of the central osmium atom, the nature of the Os-Cl bond, the resulting molecular structure, and key experimental data. Detailed protocols for its synthesis and characterization are also provided.

Electronic Configuration of Osmium in OsCl₄

The electronic properties of OsCl₄ are fundamentally determined by the electron configuration of the osmium cation. A neutral osmium atom (atomic number 76) has a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁶ 6s².[1][2] In this compound, osmium exists in the +4 oxidation state (Os⁴⁺).[3] To achieve this state, the atom loses four electrons, two from the 6s orbital and two from the 5d orbital, resulting in the cationic configuration [Xe] 4f¹⁴ 5d⁴.

In the octahedral crystal field created by the six chloride ligands, the 5d orbitals of the Os⁴⁺ ion split into two distinct energy levels: a lower-energy t₂g triplet (dxy, dxz, dyz) and a higher-energy eg doublet (dx²-y², dz²). The four 5d electrons occupy the t₂g orbitals with parallel spins as much as possible, leading to a t₂g⁴ configuration. Specifically, two electrons occupy the dxy state, while the other two occupy the dxz and dyz orbitals.[4] This arrangement corresponds to a low-spin S=1 state.[4] This d⁴ configuration is responsible for the compound's paramagnetic nature.[5][6]

G cluster_field Octahedral Field Splitting (Os⁴⁺) cluster_eg cluster_t2g cluster_config Electronic Configuration 5d_orbitals 5d orbitals (Os⁴⁺) eg_levels ____   ____ dx²-y², dz² 5d_orbitals->eg_levels Energy t2g_levels ↑↓__   ↑__   ↑__ dxy, dxz, dyz 5d_orbitals->t2g_levels node_os Neutral Os [Xe] 4f¹⁴ 5d⁶ 6s² node_os4 Os⁴⁺ Ion in OsCl₄ [Xe] 4f¹⁴ 5d⁴ node_os->node_os4 -4e⁻

Caption: Orbital splitting of Os⁴⁺ d-orbitals in an octahedral field.

Chemical Bonding and Molecular Structure

This compound is an inorganic compound featuring primarily covalent bonding between osmium and chlorine atoms. It is known to exist in two distinct polymorphic forms: a reddish-black, high-temperature orthorhombic form and a brown, low-temperature cubic form.[6][7]

The more commonly cited high-temperature polymorph adopts an orthorhombic crystal structure.[7] In this structure, each osmium center is octahedrally coordinated to six chloride ligands (OsCl₆). These octahedra share opposite edges to form infinite one-dimensional polymer chains.[7] This edge-sharing arrangement leads to Os-Cl-Os bond angles of 96.92° and Cl-Os-Cl bond angles of 83.08°.[4] The low-temperature form possesses a cubic structure.[6]

Caption: Edge-sharing OsCl₆ octahedra forming a polymeric chain.

Physicochemical and Structural Data

Quantitative data for the two polymorphs of OsCl₄ are summarized below for comparative analysis.

Table 1: General Physicochemical Properties of OsCl₄

PropertyValue
Chemical FormulaOsCl₄
Molar Mass332.041 g/mol [7]
AppearanceRed-black (orthorhombic) or brown (cubic) crystals[7]
Density4.38 g/cm³ (orthorhombic)[5][7]
Melting PointDecomposes at 323°C
SolubilityReacts with water; soluble in hydrochloric acid[5][7]

Table 2: Crystallographic Data of OsCl₄ Polymorphs

PropertyHigh-Temperature FormLow-Temperature Form
Crystal SystemOrthorhombic[7]Cubic[6]
Space GroupCmmm (No. 65)[7]P4₃32 or P4₁32[6]
Lattice Constantsa = 12.08 Å, b = 11.96 Å, c = 11.68 Å[6]a = 9.95 Å[6]

Table 3: Magnetic Properties of OsCl₄ Polymorphs

PropertyHigh-Temperature FormLow-Temperature Form
Magnetic BehaviorParamagnetic[5]Paramagnetic[6]
Molar Susceptibility (χₘ)+1080 × 10⁻⁶ c.g.s. (Temperature-independent)[6]+880 × 10⁻⁶ c.g.s. at 300 K (Temperature-dependent)[6]
Key FeatureReduced Os⁴⁺-Os⁴⁺ interactions due to larger interatomic distances[6]Influenced by strong spin-orbit coupling (ξ ≈ 4500 cm⁻¹)[6]

Experimental Protocols

Synthesis of OsCl₄ Polymorphs

The two polymorphs of OsCl₄ are synthesized via distinct chemical routes. The selection of precursors and reaction conditions is critical for obtaining the desired crystal structure.

G cluster_ht High-Temperature Routes cluster_lt Low-Temperature Route Os Os Metal HT_OsCl4 High-Temp. OsCl₄ (Orthorhombic) Os->HT_OsCl4 Chlorination ~700 °C OsO4 OsO₄ OsO4->HT_OsCl4 Reaction at 733 K LT_OsCl4 Low-Temp. OsCl₄ (Cubic) OsO4->LT_OsCl4 Reduction Cl2 Cl₂ Cl2->HT_OsCl4 SOCl2 SOCl₂ SOCl2->LT_OsCl4 CCl4 CCl₄ CCl4->HT_OsCl4

Caption: Synthetic pathways for the two polymorphs of OsCl₄.

Protocol 4.1.1: Synthesis of High-Temperature (Orthorhombic) OsCl₄ [5][7]

  • Method: Direct chlorination of osmium metal.

  • Apparatus: A quartz tube furnace capable of reaching at least 700°C, a source of dry chlorine gas.

  • Procedure:

    • Place a sample of pure osmium powder in a quartz boat inside the furnace tube.

    • Purge the system with an inert gas (e.g., argon) to remove air and moisture.

    • Heat the furnace to approximately 700°C.

    • Introduce a slow stream of dry chlorine gas over the heated osmium powder.

    • The reaction Os + 2 Cl₂ → OsCl₄ proceeds, yielding the reddish-black orthorhombic product.[7]

    • After the reaction is complete, cool the furnace to room temperature under an inert atmosphere before collecting the product.

Protocol 4.1.2: Synthesis of Low-Temperature (Cubic) OsCl₄ [6][7]

  • Method: Reduction of osmium tetroxide with thionyl chloride.

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • In the round-bottom flask, dissolve osmium tetroxide (OsO₄) in an excess of thionyl chloride (SOCl₂).

    • Gently heat the mixture to reflux.

    • The reaction OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂ occurs, leading to the formation of a brown precipitate.[7]

    • After the reaction is complete, cool the mixture and isolate the solid product by filtration.

    • Wash the product with a suitable dry, non-reactive solvent to remove any unreacted starting materials and byproducts.

    • Dry the final product under vacuum.

Characterization Methods

Protocol 4.2.1: X-ray Diffraction (XRD) for Structural Analysis [6]

  • Objective: To determine the crystal structure, space group, and lattice parameters of the synthesized OsCl₄ polymorphs.

  • Methodology:

    • A finely ground powder sample of the OsCl₄ polymorph is prepared and mounted on a sample holder.

    • X-ray powder diffraction data are collected using a diffractometer, typically with Cu Kα radiation.

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is recorded.

    • The observed diffraction peaks are indexed to assign Miller indices (hkl) corresponding to an orthorhombic or cubic unit cell.

    • Analysis of the systematic absences in the diffraction pattern allows for the determination of the space group (e.g., Cmmm for the orthorhombic form).

    • A Rietveld refinement is performed on the pattern to obtain precise lattice parameters, which are then compared with literature values to confirm the polymorph identity.[6]

Protocol 4.2.2: Magnetic Susceptibility Measurement [6]

  • Objective: To quantify the paramagnetic behavior of OsCl₄ and differentiate between the two polymorphs.

  • Methodology:

    • A precisely weighed sample of OsCl₄ is placed in a sample holder suitable for a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance.

    • The magnetic moment of the sample is measured as a function of an applied magnetic field at a constant temperature (e.g., 300 K).

    • For temperature-dependent measurements (particularly for the low-temperature form), the measurement is repeated at various temperatures.

    • The raw data are corrected for diamagnetic contributions from the core electrons and the sample holder.

    • The molar magnetic susceptibility (χₘ) is calculated from the corrected magnetic moment.

    • The results are analyzed to determine if the susceptibility is temperature-dependent or independent, which is a key distinguishing feature between the low- and high-temperature forms.[6]

References

Unveiling Osmium Tetrachloride: A Technical Guide to Its Early Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early literature on the discovery of osmium tetrachloride (OsCl₄), providing a detailed account of its initial synthesis and characterization. The information presented is curated for researchers, scientists, and professionals in drug development who require a foundational understanding of this significant inorganic compound.

The First Synthesis: Direct Chlorination of Osmium Metal

The first successful isolation and characterization of this compound was reported in 1909 by Otto Ruff and Ferd. Bornemann. Their work, published in 1910 in the journal Zeitschrift für anorganische Chemie, detailed the synthesis of a reddish-black, crystalline solid by the direct chlorination of metallic osmium at elevated temperatures.[1] This high-temperature polymorph was found to be orthorhombic.

Experimental Protocol: Synthesis of the High-Temperature Polymorph
  • Preparation of Osmium Metal: Finely divided osmium metal was used as the starting material. The purity of the metal was crucial for obtaining a clean product.

  • Reaction with Chlorine Gas: The osmium metal was placed in a reaction vessel, likely a sealed tube made of a material resistant to high temperatures and chlorine gas, such as porcelain or quartz.

  • High-Temperature Reaction: A stream of dry chlorine gas was passed over the heated osmium metal. The reaction was carried out at a high temperature, likely in the range of 650-700°C, to facilitate the direct combination of the elements.

  • Sublimation and Collection: The this compound formed as a volatile solid that sublimed at the reaction temperature. It was then collected in a cooler part of the apparatus as dark-colored, needle-like crystals.

  • Purification: The collected crystals were likely purified by resublimation to remove any unreacted osmium or lower osmium chlorides.

Characterization of the High-Temperature Polymorph

Ruff and Bornemann characterized the newly synthesized compound to establish its chemical identity and physical properties.

Table 1: Quantitative Data from the Early Characterization of this compound (High-Temperature Polymorph)

PropertyReported ValueNotes
Appearance Reddish-black, needle-like crystalsAs described in early reports.
Crystal Structure OrthorhombicDetermined by early crystallographic methods.
Density 4.38 g/cm³This value is cited in later literature, likely originating from or confirmed by subsequent studies.
Decomposition Temperature Decomposes above 400°COsCl₄ is thermally unstable and decomposes rather than melts at atmospheric pressure.
Solubility Reacts with waterHydrolyzes in the presence of water. Soluble in hydrochloric acid.

A Second Path: The Low-Temperature Polymorph

Subsequent to the initial discovery, a second, distinct crystalline form of this compound was synthesized. This brown, cubic polymorph is obtained through the reduction of osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂). This method provided a lower-temperature route to the tetrachloride.

Experimental Protocol: Synthesis of the Low-Temperature Polymorph

The synthesis of the cubic polymorph of this compound involves the following steps:

  • Reaction Setup: A solution of osmium tetroxide in a suitable inert solvent is prepared.

  • Reduction with Thionyl Chloride: Thionyl chloride is added to the OsO₄ solution. The reaction proceeds at a lower temperature compared to the direct chlorination method.

  • Precipitation: The brown, cubic this compound precipitates from the reaction mixture.

  • Isolation and Purification: The solid product is isolated by filtration, washed with an inert solvent to remove any unreacted starting materials and byproducts, and dried under vacuum.

Experimental Workflow and Logical Relationships

The synthesis of the two polymorphs of this compound can be visualized as distinct pathways starting from different osmium precursors.

Osmium_Tetrachloride_Synthesis cluster_high_temp High-Temperature Polymorph Synthesis cluster_low_temp Low-Temperature Polymorph Synthesis Os_metal Osmium Metal (Os) High_T_Reaction Direct Chlorination (High Temperature) Os_metal->High_T_Reaction Cl2 Chlorine Gas (Cl2) Cl2->High_T_Reaction OsCl4_ortho This compound (OsCl4) Orthorhombic (Reddish-Black) High_T_Reaction->OsCl4_ortho OsO4 Osmium Tetroxide (OsO4) Low_T_Reaction Reduction Reaction (Low Temperature) OsO4->Low_T_Reaction SOCl2 Thionyl Chloride (SOCl2) SOCl2->Low_T_Reaction OsCl4_cubic This compound (OsCl4) Cubic (Brown) Low_T_Reaction->OsCl4_cubic

References

Thermodynamic Properties of Osmium Tetrachloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic data for osmium tetrachloride (OsCl₄). It includes key thermodynamic parameters and outlines the general experimental methodologies employed for their determination in related inorganic compounds, offering a framework for understanding the thermochemical characteristics of this substance.

Data Presentation

The core thermodynamic properties of solid this compound at standard ambient temperature and pressure (SATP; 298.15 K and 1 bar) are summarized in the table below. These values are crucial for predicting the compound's stability, reactivity, and behavior in various chemical processes.

Thermodynamic PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°-255kJ/mol
Standard Molar Entropy155J/(mol·K)
Molar Heat CapacityCₚData not available in the literatureJ/(mol·K)

Experimental Protocols

Determination of Standard Molar Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a compound is determined by measuring the heat of a reaction involving that compound and then applying Hess's Law. For metal halides, this is often achieved through reaction calorimetry.

A common approach is solution calorimetry . In this method, the heat of dissolution of the metal and the metal chloride in a suitable solvent (e.g., an acidic solution) are measured separately. The enthalpy of formation of the corresponding metal ion in solution is also required. By constructing a thermochemical cycle, the enthalpy of formation of the solid metal chloride can be calculated.

Alternatively, combustion calorimetry in a bomb calorimeter can be used, particularly for compounds that react exothermically with an oxidizing agent. The sample is ignited in a high-pressure oxygen environment, and the heat released during the combustion is measured. From the heat of combustion and the known enthalpies of formation of the combustion products (e.g., metal oxides and gaseous halides), the enthalpy of formation of the original compound can be determined using Hess's Law. For platinum chlorides, a similar technique involving reduction with gaseous hydrogen has been used to measure their enthalpies of formation.[1]

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a substance is determined from its heat capacity as a function of temperature, starting from close to absolute zero. This is based on the third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero.

The experimental technique used is adiabatic calorimetry . A sample of the substance is cooled to a very low temperature (typically with liquid helium). Small, known amounts of heat are then introduced to the sample, and the resulting temperature increase is measured. This allows for the precise determination of the heat capacity (Cₚ) at various temperatures.

The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity data according to the following equation:

S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cₚ(T)/T) dT

Corrections are made for any phase transitions that occur between 0 K and 298.15 K.

Determination of Molar Heat Capacity (Cₚ)

The molar heat capacity of a solid can be measured using several calorimetric techniques.

  • Adiabatic Calorimetry : As described for the determination of entropy, this method provides highly accurate heat capacity values over a wide range of temperatures.

  • Differential Scanning Calorimetry (DSC) : This is a more common and faster method for determining heat capacity.[2] A sample and a reference material are heated at a constant rate, and the difference in the heat flow required to maintain them at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.

Visualizations

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of a metal chloride, such as this compound, using bomb calorimetry and Hess's Law.

Enthalpy_of_Formation_Workflow cluster_experiment Experimental Measurement cluster_calculation Thermochemical Calculation (Hess's Law) start Metal Chloride Sample (e.g., OsCl4) calorimeter Bomb Calorimeter start->calorimeter combustion Combustion Reaction (e.g., with O2) calorimeter->combustion data Measure Temperature Change (ΔT) combustion->data q_reaction Calculate Heat of Reaction (q_rxn) data->q_reaction delta_c_h Determine Standard Enthalpy of Combustion (ΔcH°) q_reaction->delta_c_h hess_law Hess's Law Cycle delta_c_h->hess_law delta_c_h->hess_law final_delta_f_h Calculate Standard Enthalpy of Formation (ΔfH°) of OsCl4 hess_law->final_delta_f_h known_data Known ΔfH° of Combustion Products (e.g., OsO2, Cl2) known_data->hess_law

Caption: Workflow for determining ΔfH° via bomb calorimetry.

References

An In-depth Technical Guide to Osmium Tetrachloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of osmium tetrachloride (OsCl₄), including its chemical identifiers, physical and chemical properties, synthesis, and applications. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Chemical Identifiers and Physical Properties

This compound is an inorganic compound of osmium and chlorine.[1] It exists in two crystalline forms, a high-temperature orthorhombic polymorph and a low-temperature cubic polymorph.[1][2] The compound is primarily used in the synthesis of other osmium complexes.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
CAS Number 10026-01-4[1]
PubChem CID 4070891[1]
EC Number 622-467-5[1]
UN Number 2471[1]
InChI Key IHUHXSNGMLUYES-UHFFFAOYSA-J[1]
CompTox Dashboard (EPA) DTXSID30143075[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula OsCl₄[1]
Molar Mass 332.041 g/mol [1]
Appearance Red-black orthorhombic crystals[1]
Density 4.38 g/cm³[1]
Melting Point Decomposes at 323°C[1]
Solubility in water Reacts with water[1]
Solubility Soluble in hydrochloric acid[1]

Synthesis of this compound

This method, first reported in 1909, involves the direct chlorination of osmium metal to produce the high-temperature, reddish-black orthorhombic polymorph of this compound.[1]

Reaction: Os + 2 Cl₂ → OsCl₄[1]

General Procedure: The synthesis is achieved by passing chlorine gas over osmium metal at elevated temperatures. The precise conditions, such as temperature, pressure, and reaction time, would need to be optimized in a laboratory setting.

A brown, cubic polymorph of this compound can be formed by the reduction of osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂).[1]

Reaction: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂[1]

General Procedure: This reaction involves treating osmium tetroxide with an excess of thionyl chloride. The reaction likely requires careful control of temperature and subsequent removal of volatile byproducts.

A logical workflow for the synthesis of this compound is depicted in the following diagram.

G Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Synthesis Methods cluster_2 Products Osmium Metal Osmium Metal Direct Chlorination Direct Chlorination Osmium Metal->Direct Chlorination Chlorine Gas (Cl₂) Osmium Tetroxide Osmium Tetroxide Reduction with Thionyl Chloride Reduction with Thionyl Chloride Osmium Tetroxide->Reduction with Thionyl Chloride Thionyl Chloride (SOCl₂) High-Temperature Polymorph (orthorhombic) High-Temperature Polymorph (orthorhombic) Direct Chlorination->High-Temperature Polymorph (orthorhombic) Low-Temperature Polymorph (cubic) Low-Temperature Polymorph (cubic) Reduction with Thionyl Chloride->Low-Temperature Polymorph (cubic)

Caption: Synthesis routes for the two polymorphs of this compound.

Applications in Research and Development

The primary application of this compound is as a precursor for the synthesis of other osmium complexes.[1] These complexes have various applications in catalysis and materials science.

This compound is a key intermediate in the synthesis of a variety of organometallic osmium compounds.[3] For instance, it can be used to prepare hexahaloosmate(IV) salts, such as (NH₄)₂[OsCl₆], which are themselves versatile starting materials for other osmium complexes.[3]

Example Reaction: The reduction of osmium tetroxide in the presence of hydrochloric acid yields hexachloroosmic acid, which can be isolated as its ammonium salt.[3] This salt can then be used in further synthetic steps.

While direct applications of this compound in drug development are not widely documented, osmium-containing compounds, in general, have garnered interest for their potential biological activities. Osmium complexes have been investigated for their anticancer properties, with mechanisms of action that may involve interaction with DNA and proteins, leading to cytotoxic effects.[2]

Notably, a polymer-supported osmium catalyst, derived from osmium tetroxide, has been successfully used in the industrial-scale synthesis of an intermediate for the anticancer drug camptothecin.[4] This highlights the potential of osmium-based catalysts in pharmaceutical manufacturing. The development of such catalysts often involves the use of osmium salts, for which this compound can be a starting material.

Safety, Handling, and Experimental Protocols

Osmium compounds, including this compound and the highly volatile osmium tetroxide, are extremely toxic and must be handled with stringent safety precautions. The following protocols are based on established procedures for osmium tetroxide and should be adapted for this compound.

When handling this compound, the following PPE is mandatory:

  • Gloves: Double-gloving with nitrile gloves is recommended.[5]

  • Eye Protection: Chemical splash goggles and a face shield.[6]

  • Lab Coat: A fully buttoned lab coat with sleeves extending to the wrists.[6]

  • Respiratory Protection: All work with this compound or its solutions must be conducted in a certified chemical fume hood.[5]

  • Storage: Store this compound in a sealed glass container within a secondary container, in a secure and refrigerated location, separate from incompatible materials like acids and bases.[6]

  • Handling: Prepare the smallest necessary amount of solution. Weighing should be done inside a chemical fume hood.[5] All work surfaces should be covered with plastic-backed absorbent pads.[5]

  • Spill Cleanup: For small spills, cover the area with corn oil-soaked kitty litter, scoop the material into a sealed bag, and decontaminate the surface with an aqueous solution of sodium sulfite.[5]

  • Waste Disposal: All osmium-contaminated materials are considered hazardous waste and must be disposed of according to institutional guidelines. To neutralize osmium tetroxide solutions before disposal, they can be treated with corn oil or an aqueous solution of sodium sulfide or sodium sulfite.[5]

The following diagram outlines a logical workflow for the safe handling of osmium compounds.

G Safe Handling Workflow for Osmium Compounds Start Start Assess Hazards Assess Hazards Start->Assess Hazards Don PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Assess Hazards->Don PPE Proceed Work in Fume Hood Conduct all work in a certified chemical fume hood Don PPE->Work in Fume Hood Prepare Work Area Cover surfaces with absorbent pads Work in Fume Hood->Prepare Work Area Handle Compound Handle Osmium Compound Prepare Work Area->Handle Compound Decontaminate Decontaminate glassware and surfaces with corn oil or sodium sulfite Handle Compound->Decontaminate Dispose Waste Dispose of all waste as hazardous material Decontaminate->Dispose Waste End End Dispose Waste->End

Caption: A workflow for the safe handling of osmium compounds in a laboratory setting.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Always consult the Safety Data Sheet (SDS) and follow all institutional safety guidelines when handling chemical substances.

References

Methodological & Application

Application Notes and Protocols: Osmium Tetroxide as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and development purposes only. Osmium tetroxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

While the topic of interest is "osmium tetrachloride," it is crucial to note that the predominant and catalytically significant species in the context of organic synthesis is osmium tetroxide (OsO₄) . This compound is not typically used as a catalyst for the reactions detailed below. This document will focus on the extensive applications of osmium tetroxide in vital organic transformations.

Osmium tetroxide is a powerful and selective catalyst, primarily utilized for the dihydroxylation of alkenes, a cornerstone reaction in synthetic organic chemistry. Its applications extend to oxidative cleavage of double bonds and aminohydroxylation reactions, providing access to key synthetic intermediates. This document provides detailed application notes and experimental protocols for the major classes of osmium tetroxide-catalyzed reactions.

Dihydroxylation of Alkenes

The syn-dihydroxylation of alkenes to form 1,2-diols is one of the most reliable and widely used applications of osmium tetroxide. The catalytic cycle involves the formation of a cyclic osmate ester followed by hydrolysis to yield the diol and a reduced osmium species, which is then reoxidized by a stoichiometric co-oxidant.

Upjohn Dihydroxylation (Racemic)

The Upjohn dihydroxylation is a method for the racemic syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric re-oxidant.[1] This method is advantageous as it reduces the required amount of the highly toxic and expensive osmium tetroxide.[1]

Logical Workflow for Upjohn Dihydroxylation

Upjohn_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification A Dissolve alkene in solvent B Add NMO (co-oxidant) A->B C Add catalytic OsO4 B->C D Stir at room temperature C->D E Quench with Na2SO3 D->E F Extract with organic solvent E->F G Purify via chromatography F->G H cis-1,2-Diol Product G->H

Caption: Workflow for the Upjohn Dihydroxylation.

Experimental Protocol: Upjohn Dihydroxylation of Cyclohexene

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexene (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL).

  • Addition of Co-oxidant: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 mmol). Stir until all the NMO has dissolved.

  • Initiation: Carefully add a catalytic amount of osmium tetroxide (0.02 mmol, 2 mol%) as a 2.5% solution in tert-butanol.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (5 mL) and stir vigorously for 30 minutes.

  • Work-up: Filter the mixture through a pad of celite and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to remove the acetone. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford cis-1,2-cyclohexanediol.[2]

Table 1: Representative Yields for the Upjohn Dihydroxylation of Various Alkenes

AlkeneProductYield (%)
Cyclohexenecis-1,2-Cyclohexanediol90
1-Octene1,2-Octanediol>95
trans-Stilbene(dl)-1,2-Diphenyl-1,2-ethanediol95
α-Methylstyrene1-Phenyl-1,2-ethanediol88
Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of syn-diols from prochiral alkenes.[3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, and a stoichiometric re-oxidant like potassium ferricyanide (K₃[Fe(CN)₆]).[4] Commercially available pre-mixed reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product.[3]

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle for Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

  • Reaction Setup: In a 100 mL round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, 50 mL). Add AD-mix-β (7.0 g) to the solvent and stir until the two phases are clear. Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Add styrene (5 mmol) to the vigorously stirred, cold reaction mixture.

  • Reaction: Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

  • Quenching: Add solid sodium sulfite (7.5 g) portion-wise while maintaining the temperature at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and stir for an additional hour. Extract the mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with 2 M NaOH, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The enantiomeric excess (ee) of the resulting (R)-1-phenylethane-1,2-diol can be determined by chiral HPLC or by conversion to a Mosher's ester derivative.

Table 2: Representative Yields and Enantiomeric Excess for Sharpless Asymmetric Dihydroxylation

AlkeneLigand SystemProductYield (%)ee (%)
trans-StilbeneAD-mix-β(R,R)-Hydrobenzoin97>99
StyreneAD-mix-β(R)-1-Phenylethane-1,2-diol9497
1-OcteneAD-mix-β(R)-1,2-Octanediol8595
α,β-Unsaturated EsterAD-mix-βCorresponding diol89.998

Oxidative Cleavage of Alkenes: Lemieux-Johnson Oxidation

The Lemieux-Johnson oxidation provides an alternative to ozonolysis for the oxidative cleavage of alkenes to aldehydes and ketones.[5] This one-pot reaction uses a catalytic amount of osmium tetroxide for dihydroxylation, and a stoichiometric amount of sodium periodate (NaIO₄) to both cleave the intermediate diol and regenerate the OsO₄ catalyst.[5] The addition of a non-nucleophilic base like 2,6-lutidine can improve yields by preventing side reactions.[5]

Reaction Pathway of Lemieux-Johnson Oxidation

Lemieux_Johnson cluster_reagents Reagents Alkene Alkene Diol cis-Diol Intermediate Alkene->Diol Dihydroxylation Carbonyls Aldehydes/Ketones Diol->Carbonyls Cleavage OsO4 cat. OsO4 NaIO4 NaIO4 (stoich.)

Caption: Simplified pathway of the Lemieux-Johnson Oxidation.

Experimental Protocol: Lemieux-Johnson Oxidation of 1-Octene

  • Reaction Setup: Dissolve 1-octene (1.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) in a round-bottom flask.

  • Reagent Addition: Add sodium periodate (NaIO₄) (4.0 mmol) to the solution.

  • Initiation: Add a catalytic amount of osmium tetroxide (0.02 mmol, 2 mol%) as a 2.5% solution in tert-butanol.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure to obtain heptanal.

Table 3: Representative Yields for the Lemieux-Johnson Oxidation

AlkeneProduct(s)Yield (%)
CyclohexeneAdipaldehyde77
1-DodeceneUndecanal85
trans-StilbeneBenzaldehyde92
Isophorone3,3-Dimethyl-5-oxohexanoic acid80

Aminohydroxylation of Alkenes

The osmium-catalyzed aminohydroxylation allows for the stereospecific synthesis of vicinal amino alcohols from alkenes. This reaction is analogous to dihydroxylation but incorporates a nitrogen source, typically a chloramine salt, such as Chloramine-T.[6]

Experimental Protocol: Osmium-Catalyzed Aminohydroxylation of Styrene

  • Reaction Setup: In a round-bottom flask, dissolve styrene (1.0 mmol) in tert-butanol (10 mL).

  • Reagent Addition: Add Chloramine-T trihydrate (1.2 mmol) and a catalytic amount of osmium tetroxide (0.04 mmol, 4 mol%).

  • Reaction: Stir the mixture at 55 °C for 8 hours.

  • Work-up: Cool the reaction to room temperature and add a saturated aqueous solution of sodium sulfite (5 mL). Stir for 30 minutes.

  • Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash chromatography to yield the corresponding vicinal amino alcohol.

Table 4: Representative Yields for Osmium-Catalyzed Aminohydroxylation

AlkeneNitrogen SourceProductYield (%)
StyreneChloramine-T2-((4-methylphenyl)sulfonamido)-1-phenylethan-1-ol70
1-OcteneChloramine-T1-((4-methylphenyl)sulfonamido)octan-2-ol65
trans-StilbeneChloramine-T(1R,2R)-1,2-diphenyl-2-((4-methylphenyl)sulfonamido)ethan-1-ol85

These protocols and data provide a foundational understanding of the utility of osmium tetroxide in organic synthesis. For specific substrates, optimization of reaction conditions may be necessary to achieve desired yields and selectivities. Always refer to the primary literature for detailed procedures and safety information.

References

Application Notes and Protocols: Osmium Tetrachloride in Catalytic Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing osmium tetrachloride as a catalyst precursor in key oxidation reactions relevant to organic synthesis and drug development. While osmium tetroxide (OsO₄) is the active catalytic species, this compound (OsCl₄) serves as a stable, less volatile precursor that is converted in situ to the active oxidant.[1][2] The primary applications covered are the syn-dihydroxylation and oxidative cleavage of alkenes.

Application Note 1: Catalytic Syn-Dihydroxylation of Alkenes

The osmium-catalyzed syn-dihydroxylation is a reliable and highly stereospecific method for converting alkenes into vicinal diols (1,2-diols), which are crucial intermediates in the synthesis of complex molecules, including pharmaceuticals.[3][4] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, resulting in the addition of two hydroxyl groups to the same face of the double bond.[5][6] To render the process catalytic, a co-oxidant is used to regenerate the Os(VIII) species from the Os(VI) state formed after each cycle.

Key Methodologies:
  • Upjohn Dihydroxylation: A robust method for racemic or diastereoselective syn-dihydroxylation using N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[3][7]

  • Sharpless Asymmetric Dihydroxylation (AD): A powerful enantioselective method that employs a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD) alkaloids, to induce facial selectivity in the oxidation of prochiral alkenes.[5][8]

Data Presentation: Reaction Yields

The following tables summarize typical yields for the dihydroxylation of various alkene substrates.

Table 1: Representative Yields for Upjohn Dihydroxylation

Alkene Substrate Product (Vicinal Diol) Yield (%)
Styrene 1-Phenyl-1,2-ethanediol 76%[9]
α-Methylstyrene 1-Phenyl-1,2-propanediol 98%[9]
1-Octene 1,2-Octanediol 97%[9]
Cyclohexene cis-1,2-Cyclohexanediol ~95%

| trans-Stilbene | meso-1,2-Diphenyl-1,2-ethanediol | ~90% |

Table 2: Representative Yields and Enantioselectivity for Sharpless Asymmetric Dihydroxylation

Alkene Substrate Chiral Ligand System Yield (%) Enantiomeric Excess (ee, %)
α,β-Unsaturated Ester AD-mix-β 89.9% 98%[8]
trans-Stilbene AD-mix-β 89% 98%[9]
Styrene (DHQD)₂PHAL 81% 90%[10]
1-Phenyl-1-cyclohexene (DHQ)₂PHAL 88% 97%[9]

| trans-5-Decene | (DHQD)₂PHAL | 85% | 98%[9] |

Experimental Protocols

Safety Precaution: Osmium compounds are highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Osmium-containing waste must be quenched and disposed of according to institutional safety protocols.

Protocol 1: General Procedure for Upjohn Dihydroxylation using OsCl₄

This protocol describes the racemic syn-dihydroxylation of an alkene using OsCl₄ as the catalyst precursor and NMO as the co-oxidant.

Materials:

  • Alkene (1.0 mmol, 1.0 equiv)

  • This compound (OsCl₄) (0.01 mmol, 0.01 equiv)

  • N-Methylmorpholine N-oxide (NMO) (1.2 mmol, 1.2 equiv)

  • Acetone (10 mL)

  • Water (1 mL)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) in a 10:1 mixture of acetone and water (11 mL).

  • Addition of Reagents: To the stirred solution, add NMO (1.2 mmol). Stir until all solids have dissolved. Carefully add OsCl₄ (0.01 mmol). The solution will typically turn dark brown.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution (~5 mL). Stir vigorously for 30-60 minutes. The color of the mixture should lighten.

  • Workup: Filter the mixture through a pad of celite if a precipitate has formed, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation using OsCl₄

This protocol uses a pre-made "AD-mix" which contains the co-oxidant, chiral ligand, and buffer. OsCl₄ is added as the catalyst precursor. AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide opposite enantiomers of the product diol.[13]

Materials:

  • Alkene (1.0 mmol, 1.0 equiv)

  • AD-mix-β (or AD-mix-α) (1.4 g per mmol of alkene)

  • This compound (OsCl₄) (0.002 mmol, 0.002 equiv)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Solid sodium sulfite (Na₂SO₃) (1.5 g)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flask, vigorously stir a 1:1 mixture of tert-butanol and water (10 mL) with the AD-mix (1.4 g) at room temperature until the two phases are clear and the solids are dissolved.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add the alkene (1.0 mmol), followed by OsCl₄ (0.002 mmol).

  • Reaction: Stir the reaction at 0 °C, monitoring by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate.

  • Quenching: Once the reaction is complete, add solid Na₂SO₃ (1.5 g) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Extraction: Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer with 2M aqueous KOH, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude diol by flash chromatography or recrystallization.

Mandatory Visualization: Catalytic Cycle

Catalytic_Cycle_Dihydroxylation cluster_main Catalytic Cycle cluster_oxidant Co-oxidant Cycle OsVIII Os(VIII)O₄ Osmate Cyclic Osmate Ester [Os(VI)] OsVIII->Osmate Alkene Alkene (R₂C=CR₂) Alkene->Osmate [3+2] Cycloaddition Diol cis-Diol (R₂C(OH)C(OH)R₂) Osmate->Diol Hydrolysis (H₂O) OsVI Reduced Osmium [Os(VI)] Osmate->OsVI OsVI->OsVIII Re-oxidation CoOx Co-oxidant (e.g., NMO) CoOx->OsVI Oxidizes CoOx_red Reduced Co-oxidant (e.g., NMM) CoOx->CoOx_red Provides O atom Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Alkene in DMF add_os Add cat. OsCl₄ start->add_os add_oxone Add Oxone® (co-oxidant) add_os->add_oxone react Stir at RT (Monitor by TLC) add_oxone->react quench Quench with Na₂SO₃ react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify by Chromatography wash->purify product Isolated Product (Ketone/Carboxylic Acid) purify->product

References

Application Notes and Protocols for Osmium Tetrachloride-Catalyzed Dihydroxylation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The syn-dihydroxylation of alkenes is a cornerstone transformation in organic synthesis, providing access to vicinal diols, which are crucial intermediates in the synthesis of natural products and pharmaceuticals. While osmium tetroxide (OsO₄) is the most reliable and widely used catalyst for this reaction, its high toxicity and volatility pose significant handling challenges.[1][2] This document details an experimental protocol for the dihydroxylation of alkenes using osmium tetrachloride (OsCl₄) as a catalyst precursor. This approach involves the in situ generation of the active osmium(VIII) catalytic species from a less volatile and more easily handled osmium(IV) salt.[2] The protocol is based on the well-established Upjohn dihydroxylation, which utilizes a co-oxidant to regenerate the active catalyst, allowing for the use of catalytic amounts of the expensive and toxic osmium.[1][3]

Reaction Principle

The proposed protocol leverages the oxidation of this compound (OsCl₄) to osmium tetroxide (OsO₄) by a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).[4][5] Once formed, the OsO₄ catalyzes the syn-dihydroxylation of an alkene through a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to yield the corresponding cis-diol, reducing the osmium to a lower oxidation state (Os(VI)). The co-oxidant then re-oxidizes the osmium species back to Os(VIII), thus completing the catalytic cycle.[6][7]

Mandatory Visualizations

G Experimental Workflow for this compound Dihydroxylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Alkene and NMO in Acetone/Water B Add OsCl4 Solution A->B Stir C In Situ Oxidation (Os(IV) -> Os(VIII)) B->C Initiates Reaction D Catalytic Dihydroxylation C->D Continuous Cycle E Quench with Na2SO3 D->E Reaction Completion F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: A flowchart of the key steps in the dihydroxylation protocol.

G Catalytic Cycle of Osmium-Mediated Dihydroxylation OsO4 OsO4 (Os(VIII)) OsmateEster Cyclic Osmate Ester (Os(VI)) OsO4->OsmateEster + Alkene [3+2] Cycloaddition Alkene Alkene OsmateEster->OsO4 + NMO - N-Methylmorpholine Diol cis-Diol OsmateEster->Diol + H2O Hydrolysis H2O 2 H2O NMO NMO (Co-oxidant) NM N-Methylmorpholine

Caption: The catalytic cycle for the syn-dihydroxylation of alkenes.

Experimental Protocols

Materials and Reagents
  • Alkene substrate

  • This compound (OsCl₄)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone

  • Water (deionized)

  • Sodium sulfite (Na₂SO₃), saturated aqueous solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Upjohn Dihydroxylation Protocol using this compound

This protocol is adapted for the use of OsCl₄ as the catalyst precursor.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol, 1.0 equiv) in a 10:1 mixture of acetone and water (10 mL).

    • To this solution, add N-methylmorpholine N-oxide (NMO) (1.5 mmol, 1.5 equiv). Stir until the NMO has completely dissolved.

  • Catalyst Preparation and Addition:

    • In a separate small vial, dissolve this compound (0.02 mmol, 0.02 equiv) in 1 mL of water. The solution may appear dark.

    • Carefully add the OsCl₄ solution dropwise to the stirred alkene/NMO solution at room temperature.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature. The color of the solution will likely darken, indicating the formation of osmium species.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours, depending on the substrate.

  • Workup:

    • Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (10 mL).

    • Stir the mixture for 30-60 minutes, during which the color should lighten as the osmate species are reduced.

    • If a precipitate forms, filter the mixture through a pad of Celite, washing the pad with acetone.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vicinal diol.

Data Presentation

The following table provides representative yields for the dihydroxylation of various alkenes using catalytic OsO₄ with NMO as the co-oxidant. While specific data for OsCl₄ as a precursor is not widely available, the yields are expected to be comparable under optimized conditions, as the active catalytic species is the same.

Alkene SubstrateProductYield (%)Reference
Cyclohexenecis-1,2-Cyclohexanediol~90%[3]
1-Octene1,2-OctanediolHigh[1]
trans-Stilbene(dl)-1,2-Diphenyl-1,2-ethanediolHigh[1]
α-Methylstyrene1-Phenyl-1,2-ethanediolHigh[1]

Safety Precautions

  • Toxicity: Osmium compounds, including this compound and the in situ generated osmium tetroxide, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling osmium reagents.

  • Waste Disposal: All osmium-containing waste should be quenched with a reducing agent (e.g., sodium sulfite solution or corn oil) before disposal according to institutional guidelines.

Conclusion

The use of this compound as a precursor for the catalytic dihydroxylation of alkenes presents a viable alternative to the direct use of highly volatile and toxic osmium tetroxide. The in situ generation of the active OsO₄ catalyst under Upjohn conditions provides a practical and efficient method for the synthesis of valuable cis-diol products. This protocol offers a foundation for further optimization and application in complex molecule synthesis within the fields of chemical research and drug development.

References

Application Notes and Protocols for Osmium-Based Staining in Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the query specified osmium tetrachloride, the overwhelmingly prevalent and well-documented osmium compound used in electron microscopy is Osmium Tetroxide (OsO₄) . It is a crucial reagent for both fixation and staining of biological samples. The following application notes and protocols are based on the established use of Osmium Tetroxide.

Application Notes

Osmium tetroxide (OsO₄) is a widely utilized secondary fixative and heavy metal staining agent for biological samples in both transmission electron microscopy (TEM) and scanning electron microscopy (SEM).[1][2][3] Its primary role is to provide contrast to cellular structures, particularly biological membranes, and to stabilize lipids that would otherwise be extracted during the dehydration steps of sample preparation.[1][4]

Mechanism of Action

The effectiveness of osmium tetroxide lies in its reaction with the unsaturated fatty acids present in lipids.[1][2] As a strong oxidizing agent, it interacts with the double bonds of these fatty acids, forming osmate esters. This crosslinks the lipids, immobilizing them and preserving the ultrastructure of membranes. The staining mechanism involves the reduction of osmium from its +8 oxidation state in OsO₄ to lower oxidation states, primarily +4 in the form of Osmium Dioxide (OsO₂).[1] The deposition of this electron-dense OsO₂ in lipid-rich areas, such as cell membranes, generates the high contrast observed in electron micrographs.[1]

Key Applications:
  • Enhanced Membrane Contrast: OsO₄ is particularly effective at staining cellular and organellar membranes, making them appear as dark lines in electron micrographs.[1]

  • Lipid Preservation: It is the primary method for fixing lipids for analysis in electron microscopy.[1][4]

  • Secondary Fixation: Used after primary fixation with aldehydes (like glutaraldehyde), OsO₄ further crosslinks and stabilizes proteins and lipids.[1][4][5]

Quantitative Data Summary

The following table summarizes typical concentrations and conditions for the use of osmium tetroxide and related reagents in electron microscopy.

ReagentConcentration RangeTypical ConcentrationPurposeReference(s)
Osmium Tetroxide (OsO₄)1% - 4% (w/v)1% - 2% (w/v)Secondary fixation and staining[1]
Potassium Ferrocyanide1.5% - 2.5% (w/v)1.5% (w/v)Enhanced staining of glycogen and membranes (reduced osmium staining)[1][6]
Uranyl Acetate0.5% - 2% (w/v)2% (w/v)Negative staining and en bloc staining to enhance contrast[4][7]
ParameterRangeTypical ConditionPurposeReference(s)
Incubation Time30 minutes - overnight1 - 2 hoursAdequate fixation and staining of the sample[1][8]
Incubation Temperature4°C - Room Temperature4°C or Room TemperatureSlower reaction at 4°C may improve preservation[1][8]
Buffer SystempH 6.8 - 7.4pH 7.2 - 7.4Maintain physiological pH and prevent artifacts[5][9]

Experimental Protocols

Protocol 1: Standard Osmium Tetroxide Post-Fixation for TEM

This protocol describes the standard procedure for secondary fixation of biological samples for transmission electron microscopy.

  • Primary Fixation: Fix the sample in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Washing: Rinse the sample three times for 10 minutes each in 0.1 M sodium cacodylate buffer to remove excess primary fixative.[8]

  • Secondary Fixation: Post-fix the sample in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at room temperature.[8] Caution: Perform this step in a fume hood with appropriate personal protective equipment, as osmium tetroxide is highly toxic and volatile.

  • Washing: Rinse the sample three times for 5 minutes each in distilled water to remove excess osmium tetroxide.

  • Dehydration: Dehydrate the sample through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%, 100%) for 10-15 minutes at each concentration.

  • Infiltration and Embedding: Infiltrate the sample with a resin (e.g., Epon, Araldite) and polymerize according to the manufacturer's instructions.

  • Sectioning and Staining: Cut ultrathin sections (60-90 nm) and collect them on TEM grids. Post-stain the sections with uranyl acetate and lead citrate to further enhance contrast.

Protocol 2: Reduced Osmium Staining (Osmium-Potassium Ferrocyanide)

This method enhances the contrast of membranes and glycogen.

  • Primary Fixation and Washing: Follow steps 1 and 2 from Protocol 1.

  • Post-Fixation/Staining: Prepare a staining solution containing 1% OsO₄ and 1.5% potassium ferrocyanide in 0.1 M sodium cacodylate buffer.[1] It is crucial to mix the OsO₄ and buffer first, then add the potassium ferrocyanide. Incubate the sample in this solution for 1-2 hours at room temperature.

  • Washing: Rinse the sample thoroughly with 0.1 M sodium cacodylate buffer and then with distilled water.

  • Dehydration and Embedding: Proceed with dehydration and resin embedding as described in steps 5 and 6 of Protocol 1.

Visualizations

experimental_workflow_tem cluster_fixation Fixation cluster_processing Sample Processing cluster_imaging Imaging primary_fix Primary Fixation (e.g., 2.5% Glutaraldehyde) wash1 Buffer Wash primary_fix->wash1 1-2 hrs secondary_fix Secondary Fixation (1% Osmium Tetroxide) wash1->secondary_fix 3x 10 min wash2 Water Wash secondary_fix->wash2 1-2 hrs dehydration Dehydration (Graded Ethanol Series) wash2->dehydration 3x 5 min infiltration Resin Infiltration dehydration->infiltration embedding Embedding & Polymerization infiltration->embedding sectioning Ultrathin Sectioning embedding->sectioning post_stain Post-staining (Uranyl Acetate & Lead Citrate) sectioning->post_stain tem_imaging TEM Imaging post_stain->tem_imaging

Caption: Standard TEM sample preparation workflow.

reduced_osmium_workflow cluster_fixation Fixation & Staining cluster_processing Sample Processing cluster_imaging Imaging primary_fix Primary Fixation (e.g., 2.5% Glutaraldehyde) wash1 Buffer Wash primary_fix->wash1 1-2 hrs reduced_osmium Reduced Osmium Staining (1% OsO4 + 1.5% K4[Fe(CN)6]) wash1->reduced_osmium 3x 10 min wash2 Buffer & Water Wash reduced_osmium->wash2 1-2 hrs dehydration Dehydration (Graded Ethanol Series) wash2->dehydration infiltration Resin Infiltration dehydration->infiltration embedding Embedding & Polymerization infiltration->embedding sectioning Ultrathin Sectioning embedding->sectioning tem_imaging TEM Imaging sectioning->tem_imaging

Caption: Reduced osmium staining workflow for TEM.

References

Application Notes and Protocols for Safe Handling of Osmium Tetroxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Note: These protocols focus on Osmium Tetroxide (OsO₄), a highly toxic and volatile compound commonly used in research laboratories for chemical synthesis and biological staining. While the user requested information on osmium tetrachloride, osmium tetroxide is far more prevalent in these applications and its associated hazards are well-documented. The safety principles outlined are critical for handling this particularly hazardous substance.

Osmium tetroxide is a powerful oxidizing agent that is highly toxic and readily sublimes at room temperature, posing a significant inhalation hazard.[1][2][3] Acute exposure can lead to severe damage to the eyes, skin, and respiratory tract, potentially causing blindness, pulmonary edema, and even death.[1][3][4] Due to its poor warning properties, symptoms of exposure may not appear for several hours.[4][5][6] Chronic exposure can result in damage to the liver and kidneys.[2][3][7] Therefore, strict adherence to safety protocols is mandatory.

Hazard Identification and Exposure Limits

Understanding the specific hazards and regulatory exposure limits is the foundation of safe handling. Osmium tetroxide is classified as a particularly hazardous substance due to its high acute toxicity.[1]

Table 1: Summary of Health Hazards

Hazard Type Description Citations
Acute Toxicity Fatal if swallowed, inhaled, or in contact with skin.[8][9] Ingesting even small amounts can be lethal.[2][3] [2][3][8][9]
Eye Damage Causes severe and potentially irreversible eye damage, including staining of the cornea, which can lead to blindness.[1][4][8] [1][4][8]
Skin Damage Causes severe skin burns and dermatitis upon direct contact.[7][9] Fatal in contact with skin.[8] [7][8][9]
Respiratory Damage Vapors are highly irritating and can cause coughing, headache, dizziness, pulmonary edema, and chemical burns to the respiratory tract.[1][5][7] [1][5][7]
Organ Toxicity Chronic exposure can lead to the accumulation of osmium compounds in the liver and kidneys, causing damage to these organs.[2][3][7] [2][3][7]

| Volatility | Readily sublimes from a solid to a gaseous state at room temperature, creating a significant inhalation risk.[1][2][3] |[1][2][3] |

Table 2: Occupational Exposure Limits

Regulatory Body Limit Type Value (ppm) Value (mg/m³) Citations
OSHA PEL (TWA) 0.0002 ppm 0.002 mg/m³ [8][10][11]
NIOSH REL (TWA) 0.0002 ppm 0.002 mg/m³ [10][11]
NIOSH STEL 0.0006 ppm 0.006 mg/m³ [10][11]
ACGIH TLV (TWA) 0.0002 ppm - [2][3]
ACGIH STEL 0.0006 ppm - [2][3][12]

TWA: Time-Weighted Average (8-hour period); STEL: Short-Term Exposure Limit (15-minute period); PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Experimental Protocols

2.1. Protocol for Establishing a Designated Work Area

All work involving osmium tetroxide must be performed within a designated area to contain contamination.

Methodology:

  • Fume Hood: All handling of osmium tetroxide must occur inside a certified chemical fume hood.[1][2][4][13] Biological Safety Cabinets are not appropriate as they do not protect from chemical vapors.[2][3]

  • Verification: Before starting work, verify the proper operation of the fume hood by checking the airflow monitor.[1]

  • Signage: Post a warning sign at the designated area indicating the presence and hazards of osmium tetroxide.[1][2][4]

  • Surface Protection: Line the work surface of the fume hood with plastic-backed absorbent pads to contain any potential spills.[1][2][3]

  • Spill Kit: Keep a spill kit readily available. This must include corn oil, which is used to neutralize osmium tetroxide, and an inert absorbent material like kitty litter.[1][4]

  • Sash Position: Work with the fume hood sash positioned as low as possible.[1]

  • Decontamination: All labware that contacts OsO₄ must be decontaminated by rinsing or dipping in corn oil before being removed from the hood.[4][7] The corn oil will turn black upon neutralizing the osmium tetroxide.[2]

Designated_Area_Workflow Start Start: Prepare for OsO4 Work VerifyHood 1. Verify Chemical Fume Hood (Check Airflow Monitor) Start->VerifyHood PostSign 2. Post Warning Sign 'DANGER: Osmium Tetroxide in Use' VerifyHood->PostSign ProtectSurface 3. Line Hood Surface (Plastic-backed Absorbent Pads) PostSign->ProtectSurface PrepSpillKit 4. Prepare Spill Kit (Corn Oil & Absorbent) ProtectSurface->PrepSpillKit HandleOsO4 5. Conduct Experiment (Sash at Lowest Position) PrepSpillKit->HandleOsO4 Decontaminate 6. Decontaminate Labware (Rinse with Corn Oil) HandleOsO4->Decontaminate CleanArea 7. Clean Designated Area Decontaminate->CleanArea End End CleanArea->End

Workflow for setting up and using a designated area.

2.2. Protocol for Personal Protective Equipment (PPE)

Due to the extreme toxicity of osmium tetroxide, stringent PPE is required to prevent any contact.

Methodology:

  • Eye Protection: Wear chemical splash goggles at all times.[1][4] Standard safety glasses are insufficient.[1][2] If there is a significant splash risk, a face shield must be worn in addition to goggles.[1][2]

  • Hand Protection: Double-gloving with standard nitrile laboratory gloves is required.[1][4][7] Change gloves frequently (at least every two hours) or immediately if contamination is suspected.[1][2][3]

  • Body Protection: Wear a fully buttoned lab coat with sleeves extending to the wrists.[1] Cuffed sleeves should be tucked into gloves.[1]

  • Clothing: Long pants and closed-toe shoes are mandatory.[7][13]

  • Removal: Upon leaving the designated area, remove all PPE and wash hands and forearms thoroughly with soap and water.[7][14]

PPE_Protocol cluster_ppe Required PPE for Osmium Tetroxide Handling Goggles Chemical Splash Goggles (Face Shield if Splash Risk) Action Handles OsO4 in Fume Hood Goggles->Action Gloves Double Nitrile Gloves Gloves->Action Coat Fully Buttoned Lab Coat Coat->Action Clothing Long Pants & Closed-Toe Shoes Clothing->Action User Researcher User->Goggles Wears User->Gloves Wears User->Coat Wears User->Clothing Wears

Mandatory PPE for handling osmium tetroxide.

2.3. Protocol for Spill Response (Small Spill within Fume Hood)

A small spill (e.g., <5 mL of solution) inside a chemical fume hood can be managed by trained laboratory personnel.[1][7]

Methodology:

  • Alert Personnel: Immediately alert others in the laboratory.[4]

  • Isolate Area: Ensure the spill is contained within the fume hood.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.[4]

  • Neutralize and Absorb:

    • Soak an inert absorbent material, such as kitty litter or vermiculite, in corn oil.[1][4]

    • Cover the spill with the oil-soaked absorbent. The corn oil will neutralize the osmium tetroxide, turning black in the process.[1][2]

  • Collect Waste: After the spill is fully absorbed, carefully scoop the material into a designated, sealable plastic bag or container.[1]

  • Decontaminate Surface: Wipe the spill area first with more corn oil, followed by a thorough cleaning with soap and water.[1]

  • Dispose: Place all contaminated debris (absorbent material, paper towels, gloves) into the hazardous waste bag.[1] Seal the bag, attach a hazardous waste tag, and arrange for pickup.[1]

Spill_Response_Workflow Spill Small OsO4 Spill in Fume Hood Alert 1. Alert Personnel Spill->Alert DonPPE 2. Don Full PPE Alert->DonPPE Neutralize 3. Cover Spill with Corn Oil-Soaked Absorbent DonPPE->Neutralize Collect 4. Collect Absorbed Material into Waste Bag Neutralize->Collect Decon 5. Wipe Area with Corn Oil, then Soap & Water Collect->Decon Dispose 6. Dispose of all materials as Hazardous Waste Decon->Dispose End End Dispose->End

Workflow for small spill response inside a fume hood.

Emergency Procedures

Immediate and appropriate first aid is critical following any exposure to osmium tetroxide. Seek medical attention for any exposure.[4]

Table 3: First Aid Measures for Osmium Tetroxide Exposure

Exposure Route First Aid Protocol Citations
Inhalation Move the victim to fresh air immediately. If breathing stops, provide artificial respiration. Call for immediate medical attention. [4][7][8][12]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Wash the area with soap and water. Seek immediate medical attention. [4][7][8][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [4][7][8][12]

| Ingestion | Do NOT induce vomiting. Have the victim drink water (two glasses at most). Call a physician or poison control center immediately. |[8][12] |

Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Action Exposure Exposure to OsO4 Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye FreshAir Move to Fresh Air Inhalation->FreshAir RinseSkin Rinse Skin with Water for 15 min Skin->RinseSkin RinseEye Flush Eyes at Eyewash for 15 min Eye->RinseEye Medical Seek Immediate Medical Attention FreshAir->Medical RinseSkin->Medical RinseEye->Medical

Logical flow for emergency response to exposure.

Storage and Waste Disposal

4.1. Storage

  • Containment: Store osmium tetroxide in tightly sealed, shatter-resistant primary containers.[2][3] Because it can penetrate plastic, glass containers are recommended.[2][3] These must be kept within labeled, chemically resistant secondary containment.[3][4]

  • Location: Store in a secure, cool, well-ventilated area, such as a refrigerator, that is designated for highly toxic materials.[2][13]

  • Segregation: Keep osmium tetroxide away from incompatible materials, including acids (especially hydrochloric acid), organic materials, and reducing agents.[2]

4.2. Waste Disposal

  • P-Listed Waste: Osmium tetroxide is an acutely hazardous waste (P-listed).[6] This means that empty containers are also considered hazardous waste and must not be rinsed out or discarded in regular trash.[6][13]

  • Collection: All materials contaminated with osmium tetroxide, including pipette tips, gloves, absorbent pads, and empty reagent bottles, must be collected as hazardous waste.[7][13]

  • Neutralization: Where feasible, unused solutions can be neutralized with corn oil before disposal to reduce the hazard.[11]

  • Labeling and Disposal: All waste must be accumulated in sealed, properly labeled containers and disposed of through the institution's hazardous waste management program.[1]

References

Preparation of Osmium Complexes from Osmium Tetrachloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various osmium complexes using osmium tetrachloride (OsCl₄) and its derivatives as starting materials. The methodologies outlined herein are intended to serve as a practical guide for researchers in chemistry, materials science, and medicinal chemistry.

Introduction

Osmium complexes are of significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents. This compound, while a viable precursor, is often utilized in the form of its more soluble and stable hexachloroosmate(IV) salts, such as potassium hexachloroosmate (K₂[OsCl₆]) or tetra-n-octylammonium hexachloroosmate ((Oct₄N)₂[OsCl₆]). These precursors offer a convenient entry point to a wide array of osmium(IV) and osmium(II) complexes with tailored electronic and steric properties. This document details the preparation of two important classes of osmium complexes: tetraaryl osmium(IV) complexes and bipyridyl osmium(II) complexes.

I. Synthesis of Tetraaryl Osmium(IV) Complexes

Tetraaryl osmium(IV) complexes are a class of air-stable, redox-active compounds with potential applications in molecular electronics and materials science. An improved synthetic route utilizes tetra-n-octylammonium hexachloroosmate(IV), which offers higher yields and avoids the use of highly toxic and volatile osmium tetroxide (OsO₄).[1]

Protocol 1: Preparation of Tetra-n-octylammonium Hexachloroosmate(IV) ((Oct₄N)₂[OsCl₆])

This protocol describes the synthesis of the key intermediate, (Oct₄N)₂[OsCl₆], from the more common starting material, ammonium hexachloroosmate ((NH₄)₂[OsCl₆]).

Workflow:

Synthesis_Intermediate NH42OsCl6 (NH4)2[OsCl6] in H2O mix Mix and Stir NH42OsCl6->mix Oct4NBr Tetra-n-octylammonium bromide in 2-propanol Oct4NBr->mix precipitate Precipitation mix->precipitate filter_wash Filter and Wash (H2O, Ethanol) precipitate->filter_wash dry Dry in vacuo filter_wash->dry product (Oct4N)2[OsCl6] dry->product

Figure 1: Workflow for the synthesis of (Oct₄N)₂[OsCl₆].

Experimental Protocol:

  • Dissolution: Dissolve ammonium hexachloroosmate ((NH₄)₂[OsCl₆]) in a minimal amount of deionized water. In a separate flask, dissolve two equivalents of tetra-n-octylammonium bromide in 2-propanol.

  • Precipitation: Slowly add the solution of tetra-n-octylammonium bromide to the aqueous solution of (NH₄)₂[OsCl₆] with vigorous stirring. A precipitate will form immediately.

  • Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with deionized water and cold ethanol.

  • Drying: Dry the resulting solid under vacuum to a constant weight to yield (Oct₄N)₂[OsCl₆].

Quantitative Data:

ParameterValue
Starting Material(NH₄)₂[OsCl₆]
ReagentTetra-n-octylammonium bromide
SolventWater, 2-Propanol
Reaction Time1-2 hours
Product(Oct₄N)₂[OsCl₆]
AppearanceOrange solid
Protocol 2: Synthesis of Tetrakis(2-tolyl)osmium(IV) (Os(2-tolyl)₄)

This protocol details the synthesis of a representative tetraaryl osmium(IV) complex from (Oct₄N)₂[OsCl₆] and a Grignard reagent.

Workflow:

Synthesis_Tetraaryl precursor (Oct4N)2[OsCl6] in THF reaction Add Grignard dropwise Stir at RT precursor->reaction grignard 2-tolylmagnesium bromide in THF grignard->reaction quench Quench with Methanol reaction->quench evaporate Remove solvent in vacuo quench->evaporate dissolve Dissolve in CH2Cl2 evaporate->dissolve chromatography Flash Chromatography (Silica, hexanes/CH2Cl2) dissolve->chromatography product Os(2-tolyl)4 chromatography->product

Figure 2: Workflow for the synthesis of Os(2-tolyl)₄.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend (Oct₄N)₂[OsCl₆] in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: To the stirred suspension, add a solution of 2-tolylmagnesium bromide (typically 4-5 equivalents) in THF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The color of the mixture will typically change, indicating the progress of the reaction.

  • Quenching: After the reaction is complete, carefully quench the mixture by the slow addition of methanol.

  • Solvent Removal: Remove the solvent in vacuo.

  • Extraction and Purification: Dissolve the resulting solid in dichloromethane (CH₂Cl₂) and purify by flash column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent.

  • Product Isolation: Collect the fractions containing the product and remove the solvent under reduced pressure to yield Os(2-tolyl)₄ as a solid.

Quantitative Data:

ParameterValue
Starting Material(Oct₄N)₂[OsCl₆]
Reagent2-tolylmagnesium bromide
SolventTetrahydrofuran
Reaction Time2-4 hours
TemperatureRoom Temperature
PurificationFlash Chromatography
ProductOs(2-tolyl)₄
Typical Yield~70-75%[1]

II. Synthesis of Bipyridyl Osmium(II) Complexes

Bipyridyl complexes of osmium are widely studied for their rich photophysical and electrochemical properties, with potential applications in photodynamic therapy, sensing, and light-emitting devices. These complexes are often synthesized from potassium hexachloroosmate(IV) (K₂[OsCl₆]), which can be prepared from this compound.

Protocol 3: Synthesis of cis-Dichlorobis(2,2'-bipyridine)osmium(II) ([Os(bpy)₂Cl₂])

This protocol describes the synthesis of the common precursor, [Os(bpy)₂Cl₂], from K₂[OsCl₆].

Workflow:

Synthesis_Bipyridyl K2OsCl6 K2[OsCl6] reflux Reflux K2OsCl6->reflux bpy 2,2'-Bipyridine bpy->reflux DMF Dimethylformamide (DMF) DMF->reflux cool Cool to RT reflux->cool precipitate Add H2O Precipitation cool->precipitate filter_wash Filter and Wash (H2O, Ethanol, Ether) precipitate->filter_wash dry Dry in vacuo filter_wash->dry product [Os(bpy)2Cl2] dry->product

Figure 3: Workflow for the synthesis of [Os(bpy)₂Cl₂].

Experimental Protocol:

  • Reaction Mixture: To a round-bottom flask, add potassium hexachloroosmate(IV) (K₂[OsCl₆]), 2,2'-bipyridine (2.5 equivalents), and dimethylformamide (DMF).

  • Reflux: Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by a color change of the solution. The reflux is typically maintained for several hours.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add the reaction mixture to a larger volume of water with stirring to precipitate the product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and DMF.

  • Drying: Dry the product under vacuum to yield cis-Dichlorobis(2,2'-bipyridine)osmium(II).

Quantitative Data:

ParameterValue
Starting MaterialK₂[OsCl₆]
Reagent2,2'-Bipyridine
SolventDimethylformamide (DMF)
Reaction TimeSeveral hours
TemperatureReflux
Productcis-[Os(bpy)₂Cl₂]
AppearanceDark-colored solid

Safety Precautions

Osmium compounds, particularly the volatile osmium tetroxide, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols detailed in this document provide reliable methods for the synthesis of tetraaryl and bipyridyl osmium complexes starting from this compound derivatives. These procedures are designed to be accessible to researchers with a background in synthetic chemistry and provide a foundation for the development of novel osmium-based materials and therapeutics. The use of well-defined precursors like (Oct₄N)₂[OsCl₆] and K₂[OsCl₆] enhances the reproducibility and safety of these synthetic routes.

References

Application Notes and Protocols: Osmium Tetroxide in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of osmium tetrachloride (OsCl₄) in the synthesis of organometallic compounds. The focus is on providing clear, reproducible methodologies and comprehensive data for the characterization of the resulting products.

Introduction

This compound is a lesser-used but valuable precursor in organometallic chemistry, typically for the synthesis of Os(IV) and Os(II) complexes. While osmium tetroxide (OsO₄) is more common for catalytic applications, OsCl₄ serves as a key starting material for specific classes of organometallic compounds, most notably in the synthesis of osmocene. This document details the synthesis of osmocene from this compound, providing a foundational protocol for researchers entering this area of organometallic chemistry.

Synthesis of Osmocene from this compound

Osmocene, Os(C₅H₅)₂, is a metallocene analogous to ferrocene and ruthenocene. It was first synthesized by Ernst Otto Fischer and Heinrich Grumbert through the reaction of osmium(IV) chloride with sodium cyclopentadienide.[1] This method remains a fundamental route to this important organometallic compound.

Reaction Scheme

The overall reaction for the synthesis of osmocene from this compound is as follows:

OsCl₄ + 4 Na(C₅H₅) → Os(C₅H₅)₂ + 4 NaCl + 2 C₅H₅•

An excess of sodium cyclopentadienide is used, and it is presumed that an Os(II) intermediate is formed in situ.[1]

Experimental Protocol

This protocol is adapted from the original synthesis by Fischer and Grumbert, with modern safety and handling considerations for organometallic reagents.

Materials:

  • This compound (OsCl₄)

  • Sodium cyclopentadienide (NaC₅H₅) in a suitable solvent (e.g., dimethoxyethane or THF)

  • Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous hexane

  • Celite or other filter aid

  • Standard Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere. A Schlenk flask equipped with a magnetic stir bar and a dropping funnel is charged with a suspension of this compound in anhydrous dimethoxyethane.

  • Reagent Addition: A solution of sodium cyclopentadienide in DME is added dropwise to the stirred suspension of this compound at room temperature over a period of 1-2 hours. An excess of sodium cyclopentadienide is crucial for the reaction to proceed to completion.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours under an inert atmosphere. The color of the reaction mixture will typically change as the reaction progresses.

  • Workup:

    • The solvent is removed under vacuum.

    • The resulting residue is extracted with anhydrous diethyl ether or hexane.

    • The extract is filtered through a pad of Celite to remove insoluble byproducts (primarily NaCl).

    • The filtrate is concentrated under vacuum to yield crude osmocene.

  • Purification: The crude osmocene can be purified by sublimation or recrystallization from a suitable solvent like hexane to yield a white crystalline solid.

Safety Precautions:

  • Osmium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Organometallic reagents such as sodium cyclopentadienide are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere.

  • Anhydrous solvents are required as organometallic reagents react violently with water.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of osmocene.

ParameterValueReference
Synthesis
Starting MaterialThis compound (OsCl₄)[1]
ReagentSodium Cyclopentadienide (NaC₅H₅)[1]
SolventDimethoxyethane (DME)[1]
YieldModerate to good (specific yields vary with scale and conditions)
Physical Properties
AppearanceWhite crystalline solid[1]
Melting Point229-231 °C
Spectroscopic Data
¹H NMR (CDCl₃)δ ~4.6 ppm (singlet)
¹³C NMR (CDCl₃)δ ~72 ppm
IR (KBr, cm⁻¹)ν(C-H) ~3100, ν(C=C) ~1410, δ(C-H) ~1110, 1000
Mass Spectrum (m/z)M⁺ at ~322 (based on ¹⁹²Os)
Experimental Workflow

The following diagram illustrates the workflow for the synthesis of osmocene from this compound.

Synthesis_of_Osmocene OsCl4 This compound (OsCl₄) Reaction Reaction Mixture (Stirring at RT) OsCl4->Reaction NaCp Sodium Cyclopentadienide (NaC₅H₅) NaCp->Reaction Solvent Anhydrous DME Solvent->Reaction Workup Workup (Solvent Removal, Extraction, Filtration) Reaction->Workup 12-24h Purification Purification (Sublimation or Recrystallization) Workup->Purification Osmocene Osmocene [Os(C₅H₅)₂] Purification->Osmocene

Caption: Workflow for the synthesis of osmocene.

Conclusion

The synthesis of osmocene from this compound provides a clear and important example of the utility of this osmium precursor in organometallic chemistry. The protocol outlined, along with the corresponding data, serves as a valuable resource for researchers in the field. While less common than other osmium starting materials, this compound is a viable entry point for the synthesis of specific and important organometallic compounds. Further research into the reactivity of OsCl₄ with other organic ligands could expand its application in the synthesis of novel organometallic structures for various applications, including catalysis and materials science.

References

Application Notes: Analytical Techniques for the Characterization of Osmium Tetrachloride (OsCl₄)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Osmium tetrachloride (OsCl₄) is an inorganic compound of osmium and chlorine that serves as a precursor for the synthesis of other osmium complexes.[1] It exists in two distinct polymorphic forms: a high-temperature, reddish-black orthorhombic polymorph and a low-temperature, brown cubic polymorph.[1][2] The specific polymorph obtained is dependent on the synthetic route.[1][2] Accurate characterization is crucial to ensure the correct material is being used for subsequent research and development. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize OsCl₄.

Critical Safety Notice: Osmium compounds can be highly toxic. This compound is toxic if swallowed, inhaled, or in contact with skin, causing skin and eye irritation.[3] Its related oxide, osmium tetroxide (OsO₄), is volatile, highly toxic, and can cause severe damage to the eyes, skin, and respiratory system.[4][5][6][7] All handling of osmium compounds must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and chemical splash goggles.[5][8][9]

Synthesis and Polymorph Identification Workflow

The initial characterization step involves identifying the polymorph produced. The synthesis method is the primary determinant of the resulting crystal structure.

OsCl4_Synthesis_Polymorphs cluster_precursors Precursors cluster_products Polymorphs Os Osmium Metal (Os) HighT High-Temperature OsCl₄ (Orthorhombic) Os->HighT Direct Chlorination Cl2 Chlorine (Cl₂) Cl2->HighT Direct Chlorination OsO4 Osmium Tetroxide (OsO₄) LowT Low-Temperature OsCl₄ (Cubic) OsO4->LowT Reduction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->LowT Reduction

Caption: Synthesis pathways for the two polymorphs of OsCl₄.

Crystallographic Characterization: X-Ray Diffraction (XRD)

Application Note: X-ray Diffraction is the definitive method for identifying the polymorph of OsCl₄ and determining its crystal structure. By analyzing the diffraction pattern, one can determine the lattice parameters and space group, which are unique for the high-temperature (orthorhombic) and low-temperature (cubic) forms.[2]

Data Presentation: Crystallographic Data for OsCl₄ Polymorphs

PropertyHigh-Temperature PolymorphLow-Temperature Polymorph
Crystal System OrthorhombicCubic
Appearance Reddish-black crystalsBrown powder
Space Group Cmmm (No. 65)[1]P4₃32 or P4₁32[2]
Lattice Constants a = 12.08 Å, b = 11.96 Å, c = 11.68 Å[2]a = 9.95 Å[2]

Experimental Protocol: Powder X-Ray Diffraction (PXRD)

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), carefully grind a small amount (5-10 mg) of the OsCl₄ sample into a fine, homogeneous powder using an agate mortar and pestle.

    • Mount the powder onto a zero-background sample holder (e.g., a silicon wafer). Ensure the sample surface is flat and level with the holder's surface.

    • If the sample is highly air-sensitive, use a sealed, airtight sample holder with an X-ray transparent window (e.g., Kapton).

  • Data Acquisition:

    • Place the sample holder into the diffractometer.

    • Set the data collection parameters. A typical setup for a laboratory instrument would be:

      • X-ray Source: Cu Kα (λ = 1.5406 Å)

      • 2θ Range: 10° - 90°

      • Step Size: 0.02°

      • Scan Speed/Dwell Time: 1-2 seconds per step.

    • Initiate the scan and collect the diffraction pattern.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Index the diffraction peaks and compare the resulting lattice parameters with the known values for the OsCl₄ polymorphs to confirm identity.[2]

    • Perform Rietveld refinement for a more detailed structural analysis if required.

Magnetic Property Characterization

Application Note: Osmium(IV) has a d⁴ electron configuration, making OsCl₄ paramagnetic.[2] The two polymorphs exhibit distinct magnetic behaviors, which can be used as a secondary characterization method. The high-temperature form shows temperature-independent paramagnetism, while the low-temperature form's susceptibility is temperature-dependent.[2] This difference is attributed to varying degrees of Os⁴⁺-Os⁴⁺ interactions based on interatomic distances in the crystal lattice.[2]

Data Presentation: Magnetic Susceptibility of OsCl₄ Polymorphs

PolymorphMolar Magnetic Susceptibility (χmole)Temperature Dependence
High-Temperature +1080 × 10⁻⁶ c.g.s. (at 300 K)[2]Temperature-independent
Low-Temperature +880 × 10⁻⁶ c.g.s. (at 300 K)[2]Temperature-dependent

Experimental Protocol: SQUID Magnetometry

  • Sample Preparation:

    • Inside a glovebox, accurately weigh 10-20 mg of the OsCl₄ sample.

    • Load the sample into a gelatin capsule or a similar sample holder suitable for SQUID measurements.

    • Securely place the capsule inside a plastic straw, which will be mounted onto the magnetometer's sample rod.

  • Measurement:

    • Load the sample into the SQUID (Superconducting Quantum Interference Device) magnetometer.

    • Purge the sample chamber with helium gas.

    • Cool the sample to the desired starting temperature (e.g., 300 K).

    • Apply a constant magnetic field (e.g., 1000 Oe).

    • Measure the magnetic moment as a function of temperature, typically sweeping from 300 K down to 2 K.

  • Data Analysis:

    • Correct the raw data for the diamagnetic contribution of the sample holder.

    • Calculate the molar magnetic susceptibility (χmole) from the measured magnetic moment.

    • Plot χmole vs. Temperature (T) to observe the magnetic behavior and differentiate between the polymorphs.

Spectroscopic and Thermal Analysis

Application Note: A suite of spectroscopic and thermal techniques can provide further insight into the electronic structure and stability of OsCl₄.

  • UV-Vis/NIR Spectroscopy: Probes the d-d electronic transitions, providing information on the ligand field splitting parameters of the Os⁴⁺ ion.[2]

  • X-ray Absorption Spectroscopy (XAS): A powerful technique (often requiring a synchrotron source) to confirm the +4 oxidation state of osmium and analyze its coordination geometry via the Os L-edge spectra.[2]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the compound. OsCl₄ is known to decompose at 323°C.[2][10]

Data Presentation: Thermal and Physical Properties

PropertyValueTechnique
Decomposition Temperature 323 °C[2][10]TGA
Molar Mass 332.04 g/mol [1]Mass Spectrometry
Density 4.38 g/cm³[1][2]N/A

Experimental Protocols:

Protocol: Thermogravimetric Analysis (TGA)

  • Tare a ceramic or platinum TGA pan.

  • In an inert atmosphere, load 5-10 mg of the OsCl₄ sample into the pan.

  • Place the pan in the TGA furnace.

  • Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

  • Heat the sample from room temperature to ~500°C at a constant ramp rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature. The onset of the sharp mass loss corresponds to the decomposition temperature.

Protocol: UV-Vis/NIR Spectroscopy (Solid-State)

  • Prepare the sample for diffuse reflectance measurement by mixing a small amount of OsCl₄ with a non-absorbing matrix like BaSO₄ or MgO.

  • Load the mixture into a solid-state sample holder.

  • Place the holder in the spectrophotometer's integrating sphere accessory.

  • Record the reflectance spectrum over the desired range (e.g., 200-2500 nm).

  • Convert the reflectance data to absorbance using the Kubelka-Munk function for analysis. Note: OsCl₄ reacts with water, so solution-state measurements require a non-aqueous, non-reactive solvent.[1]

Comprehensive Characterization Workflow

A logical workflow ensures that all critical parameters of a newly synthesized OsCl₄ sample are verified.

OsCl4_Characterization_Workflow start Synthesized OsCl₄ Sample xrd X-Ray Diffraction (XRD) start->xrd Primary Structure ID polymorph_id Polymorph Identification (Cubic vs. Orthorhombic) xrd->polymorph_id magnetic SQUID Magnetometry polymorph_id->magnetic Confirm with Magnetic Properties thermal Thermal Analysis (TGA) polymorph_id->thermal Assess Thermal Stability spectro Spectroscopy (UV-Vis, XAS) polymorph_id->spectro Probe Electronic Structure elemental Elemental Analysis polymorph_id->elemental Verify Stoichiometry final_report Complete Characterization Report magnetic->final_report thermal->final_report spectro->final_report elemental->final_report

Caption: A logical workflow for the comprehensive characterization of OsCl₄.

References

Osmium Tetrachloride as a Precursor for Nanoparticle Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of osmium-based nanoparticles using osmium tetrachloride as a precursor. The unique catalytic and physicochemical properties of osmium nanoparticles make them promising candidates for a range of applications, particularly in catalysis and the development of novel therapeutic and diagnostic agents. This document outlines detailed experimental protocols, key synthesis parameters, and potential applications in drug development, including drug delivery and cancer therapy.

Introduction

Osmium (Os) is a rare precious metal that, in its nanoparticle form, exhibits remarkable catalytic activity and unique electronic properties.[1][2] While various osmium precursors have been explored for nanoparticle synthesis, this compound (OsCl₄) offers a viable route to producing metallic osmium or osmium oxide nanoparticles. The choice of synthesis method and parameters allows for the tuning of nanoparticle size, morphology, and surface chemistry, which in turn dictates their functional properties.[3] Osmium nanoparticles are being investigated for their potential in targeted drug delivery, leveraging their high surface area-to-volume ratio for loading therapeutic agents.[3][4] Furthermore, their catalytic nature is being explored for applications in chemotherapy and biosensing.[3][5]

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The synthesis of osmium-based nanoparticles can be achieved through various methods, with wet-chemical approaches offering excellent control over the final product. The following table summarizes typical parameters and outcomes for two common wet-chemical synthesis methods using different osmium chloride precursors. While a direct protocol for this compound is not extensively documented, the principles of reduction and hydrolysis can be adapted.

Synthesis MethodPrecursorReducing/Hydrolyzing AgentSolventTemperature (°C)Typical Nanoparticle SizeReference
Chemical ReductionOsmium(III) chloride (OsCl₃)Sodium borohydride (NaBH₄)Aqueous with chitosanRoom Temperature~1.3 ± 0.2 nm[3]
HydrolysisPotassium hexachloroosmate(IV) (K₂OsCl₆)WaterWater150 - 550 °C40 - 450 nm[3]
Chemical ReductionOsmium(III) chloride (OsCl₃)Superhydride (LiEt₃BH)Tetrahydrofuran (THF)Room Temperature~1.3 ± 0.2 nm[6]
Thermal DecompositionOsmium(cyclooctadiene)(cyclooctatetraene)Hydrogen (H₂)Silica support-1.1 ± 0.3 nm[7]

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of osmium-based nanoparticles. Protocol 1 is a well-established method for osmium nanoparticles using a related chloride precursor, which can be adapted for this compound. Protocol 2 describes a hydrolysis method for producing osmium dioxide nanoparticles.

Protocol 1: Wet-Chemical Reduction Synthesis of Osmium Nanoparticles

This protocol details the synthesis of osmium nanoparticles via the chemical reduction of an osmium chloride precursor in the presence of a stabilizing agent. This method is adaptable for the use of this compound.

Materials:

  • This compound (OsCl₄) (or Osmium(III) chloride as a reference)

  • Chitosan

  • Sodium borohydride (NaBH₄)

  • 1% Acetic acid solution

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan in a 1% acetic acid solution.

  • Prepare Precursor Solution: Add OsCl₄ to the chitosan solution to a final concentration of 1 mM.

  • Complexation: Stir the solution vigorously for 30 minutes to ensure complete dissolution and complexation of the osmium precursor with chitosan.

  • Reduction: Slowly add a freshly prepared aqueous solution of NaBH₄ (10 mM) dropwise to the OsCl₄-chitosan solution while maintaining vigorous stirring.

  • Reaction: Continue stirring the solution for 3 hours at room temperature. The formation of a dark brown to black color indicates the formation of osmium nanoparticles.[3]

  • Purification: Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the centrifugation and washing steps three times to remove unreacted precursors and byproducts.

  • Storage: Resuspend the purified osmium nanoparticles in deionized water for storage and further characterization.

Characterization:

The synthesized osmium nanoparticles can be characterized using the following techniques:

  • Transmission Electron Microscopy (TEM): To determine the size, morphology, and size distribution of the nanoparticles.

  • X-ray Diffraction (XRD): To determine the crystal structure of the nanoparticles.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the oxidation state of osmium.

Protocol 2: Hydrothermal Synthesis of Osmium Dioxide (OsO₂) Nanoparticles

This protocol describes the synthesis of osmium dioxide nanospheres through the hydrolysis of a hexachloroosmate precursor under high temperature and pressure. A similar approach could be investigated for this compound.

Materials:

  • Potassium hexachloroosmate(IV) (K₂OsCl₆)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare Precursor Solution: Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.01 M).[3]

  • Autoclave Reaction: Transfer the solution to a high-pressure autoclave.

  • Heating: Heat the autoclave to the desired temperature (e.g., 200 °C) and maintain it for a specific duration (e.g., 24 hours). The temperature and reaction time can be varied to control the size of the nanoparticles.[3]

  • Cooling: After the reaction, allow the autoclave to cool down to room temperature.

  • Collection: Collect the precipitated OsO₂ nanospheres by centrifugation or filtration.

  • Washing: Wash the collected nanoparticles with deionized water and ethanol to remove any unreacted precursors or byproducts.

  • Drying: Dry the final product in a vacuum oven at 60 °C.

Characterization:

The synthesized OsO₂ nanospheres should be characterized by:

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): For size and morphology analysis.

  • X-ray Diffraction (XRD): To confirm the rutile-type crystal structure of OsO₂.

Visualizations

Experimental Workflow for Nanoparticle Synthesis

G cluster_prep Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Characterization A This compound (OsCl4) C Precursor Solution A->C B Solvent/Stabilizer (e.g., Chitosan solution) B->C E Reduction Reaction C->E D Reducing Agent (e.g., NaBH4) D->E F Centrifugation & Washing E->F G Purified Os Nanoparticles F->G H Characterization (TEM, XRD, XPS) G->H

Figure 1. Workflow for the wet-chemical synthesis of osmium nanoparticles.
Generalized Cellular Response to Metal Nanoparticles

Engineered nanoparticles can induce a variety of cellular responses, often mediated by oxidative stress.[8][9] This diagram illustrates a generalized pathway of how metal nanoparticles can lead to cellular outcomes such as apoptosis or inflammation.

G cluster_entry Cellular Uptake cluster_stress Cellular Stress Response cluster_pathways Signaling Pathway Activation cluster_outcome Cellular Outcome A Osmium Nanoparticles B Endocytosis A->B C Increased Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E Mitochondrial Dysfunction D->E F DNA Damage D->F G Inflammatory Response (e.g., NF-κB activation) D->G H Apoptosis E->H I Cell Cycle Arrest F->I J Inflammation G->J

Figure 2. Generalized cellular response to metal oxide nanoparticles.

Applications in Drug Development

Osmium nanoparticles are being actively investigated for several applications in drug development due to their unique properties.

  • Drug Delivery: The high surface area-to-volume ratio of osmium nanoparticles allows for the potential loading of therapeutic agents.[3] Surface functionalization can be employed to enable targeted delivery to specific cells or tissues, which could enhance therapeutic efficacy while minimizing systemic side effects.[3]

  • Cancer Therapy: Osmium-based compounds have demonstrated potential in chemotherapy.[3] Formulating these compounds into nanoparticles can improve their delivery to tumor sites. Additionally, the ability of some metal oxide nanoparticles to generate reactive oxygen species (ROS) can be exploited for photodynamic or photothermal therapy.[3]

  • Biosensing: The distinct electronic properties of osmium and osmium oxide nanoparticles make them suitable candidates for the development of highly sensitive and selective biosensors for diagnostic applications.[5]

Conclusion

This compound serves as a promising precursor for the synthesis of osmium-based nanoparticles with tunable properties. The protocols outlined in this document provide a foundation for researchers to produce and characterize these nanomaterials. The unique characteristics of osmium nanoparticles open up new avenues for research in catalysis, drug delivery, and diagnostics. Further research is warranted to fully elucidate the potential of these nanoparticles in various biomedical applications and to investigate the specific cellular pathways they modulate.

References

Application Notes: Catalytic Applications of Arene-Osmium(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic uses of arene-osmium(II) complexes, particularly those derived from common osmium precursors like osmium tetrachloride (OsCl₄). While less studied than their ruthenium counterparts, osmium complexes often exhibit comparable or even superior catalytic activity in various organic transformations. This document details the synthesis of key precursors, and protocols for major applications including transfer hydrogenation, oxidation, and C-C bond formation.

Synthesis of Arene-Osmium(II) Precursors

The primary precursors for most catalytic applications are the dinuclear arene-osmium(II) dihalide complexes, such as [{OsCl(μ-Cl)(η⁶-arene)}₂]. While direct synthesis from OsCl₄ is not widely documented, a common route involves using OsCl₃·nH₂O, which can be prepared from OsCl₄. A more convenient reported method for analogous bromide complexes starts from potassium osmate. The general pathway involves the reaction of an osmium salt with a suitable 1,3- or 1,4-cyclohexadiene derivative, which serves as the arene precursor.

SynthesisWorkflow OsCl4 OsCl₄ OsCl3 OsCl₃·nH₂O OsCl4->OsCl3 Reduction Dimer [{OsCl(μ-Cl)(η⁶-arene)}₂] (Key Precursor) OsCl3->Dimer + α-phellandrene (or other diene) Ethanol, Reflux Monomer [OsCl₂(η⁶-arene)(L)] (Active Catalyst Precursor) Dimer->Monomer + 2L (L = Phosphine, Amine, etc.)

Figure 1: General synthesis workflow from OsCl₄ to active catalyst precursors.

Application Note 1: Asymmetric Transfer Hydrogenation of Ketones

Arene-osmium(II) complexes are highly effective catalysts for the transfer hydrogenation (TH) of ketones to chiral alcohols, a critical transformation in fine chemical and pharmaceutical synthesis. The reactions typically use isopropanol or formic acid as a safe and readily available hydrogen source. Catalysts are often generated in situ from the [{OsCl(μ-Cl)(η⁶-arene)}₂] dimer and a chiral ligand.

Quantitative Data Summary

The following table summarizes the performance of various arene-osmium(II) catalyst systems in the transfer hydrogenation of ketones.

Catalyst System / LigandSubstrateH-DonorBaseCat. Loading (mol%)Yield (%)ee (%)Ref.
[{OsCl(μ-Cl)(η⁶-p-cymene)}₂] / (1R,2S)-(+)-cis-1-amino-2-indanolAcetophenone2-PropanolKOᵗBuIn situHigh≥ 89[1]
[{OsCl(μ-Cl)(η⁶-p-cymene)}₂] / l-α-amino carboxylatesAcetophenone2-PropanolNaOCOH1.518 - 97up to 72[1]
[Os(η⁶-p-cym)(TsDPEN)]AcetophenoneHCOOH/NEt₃-1.0>93>93[2]
Cationic complex 18 (κ³-N,N,N ligand)Acetophenone2-PropanolKOH5.0Quant.N/A[1]

Note: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine

Catalytic Cycle for Transfer Hydrogenation

The accepted mechanism for transfer hydrogenation involves an 18-electron osmium-hydride species. The cycle begins with the coordination of the hydrogen donor (e.g., isopropanol) and subsequent β-hydride elimination to form the active Os-H species and acetone. The ketone substrate then coordinates and undergoes migratory insertion of the hydride to the carbonyl carbon, yielding the alcohol product and regenerating the 16-electron catalyst.

CatalyticCycle Catalyst [Os(arene)(L)] 16e⁻ Catalyst Step1 [Os(arene)(L)(HOCHMe₂)] Catalyst->Step1 + Me₂CHOH - Base·H⁺ Hydride [OsH(arene)(L)] 18e⁻ Hydride Step1->Hydride - Me₂C=O (β-Hydride Elim.) Step3 [OsH(arene)(L)(O=CR₂)] Hydride->Step3 + R₂C=O Step3->Catalyst - R₂CHOH + Base

Figure 2: Catalytic cycle for Os-catalyzed transfer hydrogenation of a ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a catalyst generated in situ.

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the osmium dimer [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] (e.g., 4.0 mg, 0.005 mmol).

    • Add the chiral ligand, (1R,2R)-TsDPEN (e.g., 4.4 mg, 0.012 mmol).

    • Add 5 mL of degassed 2-propanol as the solvent and hydrogen donor.

    • Stir the mixture at room temperature for 30 minutes to allow for pre-catalyst formation.

  • Reaction Execution:

    • Add the substrate, acetophenone (e.g., 120 mg, 1.0 mmol).

    • Add the base, a 0.1 M solution of sodium isopropoxide in 2-propanol (0.2 mL, 0.02 mmol).

    • Heat the reaction mixture to 80 °C and stir for the desired time (e.g., 2-24 hours), monitoring progress by TLC or GC.

  • Work-up and Analysis:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 5 mL of water.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the conversion by ¹H NMR spectroscopy or GC.

    • Purify the product (1-phenylethanol) by column chromatography if necessary.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Application Note 2: Catalytic Oxidation of Alcohols

Arene-osmium(II) complexes can also catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions often employ sacrificial oxidants like N-methylmorpholine N-oxide (NMO) or sodium periodate (NaIO₄).

Quantitative Data Summary
CatalystSubstrateOxidantCat. Loading (mol%)Yield (%)Time (h)Ref.
Complex 31b DiphenylmethanolNMO0.01 - 0.2≥ 943[1]
Complex 33d StyreneNaIO₄N/A990.5[1]
Complex 33d 4-MethoxystyreneNaIO₄N/A951[1]
Complex 33d 1-OcteneNaIO₄N/A851[1]

Note: The oxidation of styrenes to aldehydes proceeds via a dihydroxylation/cleavage mechanism, showcasing the versatility of these catalysts.

Experimental Protocol: Oxidation of Benzyl Alcohol

This protocol is a representative procedure for the oxidation of a primary alcohol.

  • Reaction Setup:

    • To a round-bottom flask, add the arene-osmium(II) catalyst (e.g., [OsCl₂(η⁶-p-cymene)(PPh₃)], 0.2 mol%).

    • Add the substrate, benzyl alcohol (1.0 mmol).

    • Add the co-oxidant, N-methylmorpholine N-oxide (NMO) (1.5 mmol).

    • Add 10 mL of a suitable solvent, such as dichloromethane or acetone.

  • Reaction Execution:

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

  • Work-up and Analysis:

    • Filter the reaction mixture through a short pad of silica gel to remove the catalyst and NMO byproduct.

    • Wash the silica pad with additional solvent.

    • Combine the filtrates and remove the solvent in vacuo.

    • The resulting crude benzaldehyde can be analyzed by ¹H NMR and GC for purity and yield. Further purification can be achieved by distillation or chromatography.

Application Note 3: C-C Bond Forming Reactions

The application of arene-osmium(II) complexes extends to C-C bond formation, including cyclopropanation and atom-economical annulation reactions.

Quantitative Data Summary: Cyclopropanation of Styrene
CatalystSubstrateReagentYield (%)cis/trans RatioRef.
[{OsCl(μ-Cl)(η⁶-p-cymene)}₂]StyreneEthyl diazoacetate7535:65[1]
[{OsCl(μ-Cl)(η⁶-p-cymene)}₂]4-ChlorostyreneEthyl diazoacetate6832:68[1]
General Protocol: Cyclopropanation
  • Reaction Setup: Under an inert atmosphere, dissolve the [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] catalyst (1 mol%) in the styrene derivative (1.0 equiv, used as solvent or in a minimal amount of toluene).

  • Reaction Execution: Heat the mixture to 80 °C. Add ethyl diazoacetate (1.1 equiv) dropwise over 1 hour using a syringe pump. Stir for an additional 2-4 hours at 80 °C.

  • Work-up and Analysis: Cool the reaction, remove any excess volatiles under vacuum, and purify the resulting ethyl 2-phenylcyclopropane-1-carboxylate by column chromatography. Analyze the product by ¹H NMR to determine yield and the cis/trans diastereomeric ratio.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor with Catalyst, Ligand, Solvent B Add Substrate & Reagents A->B C Heat & Stir under Inert Atmosphere B->C D Monitor Progress (TLC, GC) C->D E Quench & Extract D->E Reaction Complete F Purify (Chromatography) E->F G Characterize Product (NMR, HPLC, GC-MS) F->G

Figure 3: A generalized experimental workflow for Os-catalyzed reactions.

References

Troubleshooting & Optimization

stabilizing osmium tetrachloride solutions against hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Osmium Tetroxide Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing osmium tetrachloride solutions against hydrolysis and to offer troubleshooting support for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable?

A1: Solutions of osmium(IV) hexachloride ([OsCl₆]²⁻) in aqueous media are susceptible to several chemical reactions that lead to instability. These include hydrolysis, aquatation, and disproportionation.[1] These processes are influenced by factors such as pH, temperature, and exposure to light.[1]

Q2: What are the signs of instability in my OsCl₄ solution?

A2: Signs of instability include a change in color, the formation of a precipitate, and inconsistent results in analytical measurements.[1] Freshly prepared solutions are typically yellow to brownish-yellow. A darkening of the solution or the appearance of a black precipitate may indicate decomposition.[2]

Q3: How can I stabilize my this compound solution?

A3: The most common and effective method for stabilizing this compound solutions is to dissolve and store the compound in a hydrochloric acid (HCl) matrix.[1] Higher concentrations of HCl help to suppress hydrolysis and other degradation reactions.[1]

Q4: Can I use other acids like sulfuric or nitric acid to stabilize my OsCl₄ solution?

A4: It is not recommended to use oxidizing acids such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃). These can promote the formation of the highly toxic and volatile osmium tetroxide (OsO₄).[1] Hydrochloric acid is the preferred choice for stabilizing OsCl₄ solutions.[1]

Q5: Are there any alternative stabilizers to HCl?

A5: While hydrochloric acid is the standard for stabilizing OsCl₄ solutions for most applications, other agents have been used in specific analytical contexts to prevent the formation of OsO₄ during microwave-assisted acid digestion for ICP-MS analysis. These include thiourea, ascorbic acid, sodium sulfite, and potassium metabisulfite.[3] However, their suitability for stabilizing OsCl₄ solutions for general laboratory use would require further validation.

Troubleshooting Guide

Issue 1: My this compound solution has turned dark brown or black.

  • Possible Cause: The color change is likely due to the hydrolysis of OsCl₄ and the subsequent formation of osmium dioxide (OsO₂) or hydrated osmium dioxide (OsO₂·2H₂O), which are dark in color.[1] This can be accelerated by exposure to light.[1]

  • Solution:

    • Ensure that your solution is prepared and stored in a sufficient concentration of hydrochloric acid (at least 1.0% v/v).[1]

    • Store the solution in an amber glass bottle to protect it from light.[1]

    • Store the solution at a low temperature (e.g., refrigerated below 10 °C) to slow the rate of decomposition.[1]

Issue 2: A black precipitate has formed in my OsCl₄ solution.

  • Possible Cause: A black precipitate is likely hydrated osmium dioxide (OsO₂·2H₂O), which can form when the solution is exposed to light or if the acid concentration is too low.[1]

  • Solution:

    • Prepare fresh solutions using an adequate concentration of HCl (1.0% - 1.5% v/v is recommended for improved stability).[1]

    • Always store solutions in the dark and at reduced temperatures.[1]

    • Filter the solution if necessary, but it is generally advisable to discard the solution and prepare a fresh one to ensure accurate concentration.

Issue 3: I am getting inconsistent results when using my OsCl₄ solution as a standard for ICP-OES.

  • Possible Cause: Inconsistent analytical results are a strong indicator of an unstable standard solution. At low HCl concentrations, OsCl₄ can convert to volatile OsO₄, leading to a decrease in the osmium concentration in the solution over time.[1]

  • Solution:

    • Prepare your osmium standards in a matrix of at least 1.0% to 1.5% v/v HCl.[1]

    • For optimal stability, store the standards refrigerated at below 10 °C. Under these conditions, the shelf life can be extended to 48-72 hours.[1]

    • Always prepare fresh standards regularly and monitor for any changes in emission intensities during analysis.[1]

Data Presentation

The stability of osmium(IV) hexachloride solutions is significantly influenced by the concentration of hydrochloric acid and the storage temperature. The following tables summarize the stability of these solutions over time under different conditions.

Table 1: Effect of HCl Concentration on the Stability of Osmium(IV) Hexachloride Standards at Room Temperature

HCl Concentration (% v/v)Stability (Shelf Life)Observations
0 (No additional HCl)< 24 hoursSignificant increase in emission intensities after 24 hours, indicating instability.[1]
0.2 - 1.0< 48 hoursPronounced sensitivity drifts observed.[1]
1.0 - 1.5Up to 48 hoursMore consistent emission intensities with minimal sensitivity drifts.[1]

Table 2: Effect of Storage Temperature on the Stability of Osmium(IV) Hexachloride Standards in 1.0-1.5% HCl

Storage TemperatureStability (Shelf Life)Observations
Room Temperature (~25 °C)Up to 48 hoursSlower decomposition compared to lower acid concentrations, but still noticeable instability.[1]
Refrigerated (< 10 °C)Up to 72 hoursConsistent emission intensities, indicating a significantly slower rate of decomposition.[1]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (e.g., 1000 mg/L Os in 5% HCl)

Materials:

  • Ammonium hexachloroosmate(IV) ((NH₄)₂[OsCl₆]) or another suitable osmium(IV) salt

  • Concentrated Hydrochloric Acid (HCl), analytical grade

  • Deionized water

  • Class A volumetric flasks

  • Amber glass storage bottle

Procedure:

  • Safety Precautions: Perform all operations in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Calculation: Calculate the mass of the osmium salt required to achieve the desired final concentration of osmium.

  • Acid Dilution: In a volumetric flask, carefully add the required volume of concentrated HCl to a volume of deionized water to achieve the final desired acid concentration (e.g., for a 100 mL solution with 5% HCl, add 5 mL of concentrated HCl to approximately 50 mL of deionized water). Allow the solution to cool to room temperature.

  • Dissolution: Accurately weigh the calculated mass of the osmium salt and quantitatively transfer it to the volumetric flask containing the diluted HCl.

  • Dilution to Volume: Gently swirl the flask to dissolve the salt completely. Once dissolved, bring the solution to the final volume with deionized water.

  • Storage: Transfer the prepared solution to a clean, clearly labeled amber glass bottle. Store the bottle in a refrigerator at a temperature below 10 °C.[1]

Protocol 2: Standardization of the this compound Stock Solution (Iodometric Titration)

This method is based on the reaction of Os(IV) with an excess of iodide ions in an acidic medium, followed by the titration of the liberated iodine with a standardized sodium thiosulfate solution.

Materials:

  • This compound stock solution

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N)

  • Starch indicator solution

  • Burette, pipettes, and Erlenmeyer flasks

Procedure:

  • Sample Preparation: Pipette a known volume of the this compound stock solution into an Erlenmeyer flask.

  • Reaction: Add an excess of potassium iodide and acidify the solution with dilute sulfuric acid. The Os(IV) will oxidize the iodide to iodine, resulting in a yellowish-brown solution.

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.

  • Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.

  • Calculation: Calculate the exact concentration of osmium in the stock solution based on the volume of sodium thiosulfate used.

Visualizations

Hydrolysis_Pathway Logical Diagram of OsCl4 Instability and Stabilization cluster_factors cluster_products cluster_stabilization OsCl4_solution This compound Solution ([OsCl6]2-) Factors Instability Factors OsCl4_solution->Factors exposed to Stabilization Stabilization Strategy OsCl4_solution->Stabilization apply Hydrolysis Hydrolysis/Aquatation Factors->Hydrolysis promote Light Light Exposure Temp Elevated Temperature Low_Acid Low Acidity (High pH) Products Degradation Products Hydrolysis->Products leads to Products->OsCl4_solution degrades Aqua_complexes [OsCl5(H2O)]- [OsCl4(H2O)2] Precipitate OsO2·2H2O (black ppt) Volatile OsO4 (volatile) Stable_Solution Stable Os(IV) Solution Stabilization->Stable_Solution results in High_HCl High HCl Concentration Darkness Store in Darkness Low_Temp Refrigerate (< 10°C)

Caption: Factors contributing to OsCl₄ instability and corresponding stabilization strategies.

Workflow_Preparation Experimental Workflow for Preparing Stable OsCl4 Solution Start Start Safety Work in Fume Hood Wear appropriate PPE Start->Safety Calculate Calculate Mass of (NH4)2[OsCl6] Safety->Calculate Prepare_HCl Prepare Dilute HCl (e.g., 1-5% v/v) Calculate->Prepare_HCl Dissolve Dissolve (NH4)2[OsCl6] in dilute HCl Prepare_HCl->Dissolve Dilute Dilute to Final Volume with Deionized Water Dissolve->Dilute Store Store in Amber Glass Bottle at < 10°C Dilute->Store Standardize Standardize Solution (e.g., Iodometric Titration) Store->Standardize End Stable Standard Solution Ready Standardize->End

Caption: Step-by-step workflow for the preparation of a stable this compound solution.

References

Technical Support Center: Purification of Crude Osmium Tetroxloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude osmium tetrachloride (OsCl₄). The most common and effective strategy involves a three-stage process: oxidation of the crude OsCl₄ to the more volatile osmium tetroxide (OsO₄), purification of the OsO₄ by sublimation, and subsequent conversion of the purified OsO₄ back to this compound.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: Why is the purification of crude this compound necessary?

    • A1: Crude this compound can contain various impurities, including other osmium oxides (e.g., OsO₂) and salts, as well as non-osmium contaminants from its synthesis or recovery process.[1][2] These impurities can interfere with subsequent chemical reactions, leading to lower yields, side-product formation, and inaccurate analytical results. For applications in catalysis and drug development, high-purity starting materials are essential.

  • Q2: What is the primary strategy for purifying crude this compound?

    • A2: The most common strategy is to convert the crude, non-volatile this compound into the highly volatile osmium tetroxide (OsO₄).[3] This allows for purification via distillation or sublimation, effectively separating it from non-volatile impurities. The purified OsO₄ can then be used directly or converted back to high-purity this compound.

  • Q3: What are the main impurities found in crude this compound?

    • A3: Common impurities can include lower oxidation state osmium compounds, hydrated osmium oxides, and residual reagents from synthesis, such as other metal salts.[4] Osmium dioxide (OsO₂) is a frequently cited impurity in related osmium compounds.[1][2]

Safety and Handling

  • Q4: What are the primary hazards associated with this compound and osmium tetroxide?

    • A4: Osmium compounds, particularly osmium tetroxide, are highly toxic and volatile. OsO₄ readily sublimes at room temperature, and its vapor can cause severe irritation to the eyes, skin, and respiratory tract.[5][6] Inhalation can lead to pulmonary edema, and contact with the eyes can cause corneal staining and potential blindness.[7] All handling must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

  • Q5: What personal protective equipment (PPE) is required when working with osmium compounds?

    • A5: At a minimum, chemical splash goggles, a face shield, a lab coat, and double-layered, chemical-resistant gloves (e.g., nitrile) are required. All manipulations of solid osmium compounds or their solutions should be performed within a well-ventilated fume hood.

  • Q6: How should I handle a spill of an osmium compound?

    • A6: For small spills within a fume hood, the material can be neutralized. A common method is to cover the spill with a material like corn oil, which will react with and quench the reactive osmium tetroxide, indicated by the oil turning black. Aqueous solutions of sodium sulfite or sodium sulfide can also be used to reduce OsO₄ to less hazardous forms. All contaminated materials must be collected and disposed of as hazardous waste.

Purification Techniques

  • Q7: How is crude this compound converted to osmium tetroxide?

    • A7: Crude this compound can be oxidized to osmium tetroxide. A laboratory-scale method involves the oxidation of an aqueous solution of OsCl₄ with an oxidizing agent like sodium hypochlorite, followed by distillation of the volatile OsO₄.[3] Other strong oxidizing agents, such as nitric acid, can also be used to oxidize osmium salts to OsO₄.[2]

  • Q8: What is sublimation and why is it used for purifying osmium tetroxide?

    • A8: Sublimation is a phase transition where a substance goes directly from a solid to a gas, bypassing the liquid phase. This technique is ideal for purifying OsO₄ because it is highly volatile.[1] Heating the crude OsO₄ under a vacuum allows it to vaporize, leaving behind non-volatile impurities. The pure OsO₄ gas then crystallizes on a cold surface, yielding a high-purity product.

  • Q9: Can recrystallization be used to purify this compound?

    • A9: While recrystallization is a common purification technique for solids, finding a suitable solvent system for this compound that allows for effective purification without reacting with the compound can be challenging. Given the high volatility of the intermediate OsO₄, sublimation is generally the preferred and more effective method.

  • Q10: How is the purified osmium tetroxide converted back to this compound?

    • A10: Purified osmium tetroxide can be converted back to this compound through several methods. One approach is the reaction of OsO₄ with thionyl chloride (SOCl₂).[1] Another method involves the reaction of OsO₄ with carbon tetrachloride (CCl₄) at elevated temperatures.[1] Treating OsO₄ with hydrochloric acid (HCl) will produce the hexachloroosmate anion ([OsCl₆]²⁻), which can be further processed to obtain OsCl₄.[8]

Troubleshooting Guide

  • Problem 1: Low yield of osmium tetroxide during the oxidation step.

    • Possible Cause: Incomplete oxidation of the crude this compound.

    • Solution: Ensure that a sufficient excess of the oxidizing agent (e.g., sodium hypochlorite or nitric acid) is used. Reaction time and temperature may also need to be optimized. For challenging crude materials, a stronger oxidizing environment, such as a mixture of chromic, nitric, and sulfuric acids, can be employed, followed by steam distillation.[4]

  • Problem 2: The sublimed osmium tetroxide appears yellow instead of colorless.

    • Possible Cause: The yellow discoloration is likely due to the presence of osmium dioxide (OsO₂) impurity.[1][2] This suggests that the sublimation was either incomplete or the temperature was too high, causing some decomposition.

    • Solution: Repeat the sublimation process, ensuring a well-controlled temperature and a good vacuum. A lower sublimation temperature, maintained over a longer period, can improve the separation from less volatile impurities like OsO₂.

  • Problem 3: No crystals are forming on the cold finger during sublimation.

    • Possible Causes:

      • The temperature of the heating bath is too low for the OsO₄ to sublime at the applied pressure.

      • The vacuum is not sufficient to lower the sublimation point to the temperature of the heating bath.

      • The temperature of the cold finger is not low enough to induce crystallization.

    • Solutions:

      • Gradually increase the temperature of the heating bath.

      • Check the vacuum system for leaks. The apparatus should be properly sealed.

      • Ensure a continuous flow of cold water or that the cold finger is sufficiently filled with a coolant like an ice-water slurry.

  • Problem 4: The final this compound product is not pure.

    • Possible Cause: Incomplete conversion of the purified OsO₄ back to OsCl₄, or contamination during the conversion process.

    • Solution: Ensure that the reagents used for the conversion (e.g., SOCl₂ or CCl₄) are of high purity and that the reaction is carried out under anhydrous conditions to prevent the formation of osmium oxides. The reaction conditions (temperature and time) should be carefully controlled to drive the reaction to completion.

Quantitative Data

The following table summarizes the expected purity and yield for the purification of osmium compounds. Data for the direct purification of crude this compound is limited; therefore, data from the recovery and purification of osmium tetroxide from various processes are used as an approximation.

Purification MethodStarting MaterialExpected PurityExpected Yield/RecoveryReference
Oxidation and Solvent ExtractionOsmium-thiourea complexHigh (suitable for reuse)~90.0%[9]
Oxidation and Vacuum DistillationOsmium-thiourea complexHigh (suitable for reuse)~91.2%[9]
SublimationCrude Osmium Tetroxide>99.95%Not specified[10]
Oxidation and Steam DistillationOsmium-containing "cake"High (forms azeotrope)Nearly quantitative[4]

Experimental Protocols

Protocol 1: Oxidation of Crude Osmium Tetroxloride to Osmium Tetroxide

This protocol is based on the laboratory-scale synthesis of OsO₄ from OsCl₄.[3]

  • Preparation: In a certified fume hood, prepare an aqueous solution of the crude this compound.

  • Reaction Setup: Place the solution in a distillation flask equipped with a dropping funnel and a condenser.

  • Oxidation: Slowly add a solution of sodium hypochlorite (NaClO) to the stirred OsCl₄ solution.

  • Distillation: Gently heat the reaction mixture to distill the volatile osmium tetroxide. Collect the distillate in a cooled receiving flask. The OsO₄ can be collected in water or an appropriate organic solvent.

Protocol 2: Purification of Osmium Tetroxide by Vacuum Sublimation

This is a general procedure for vacuum sublimation that can be adapted for OsO₄.

  • Apparatus Setup: Assemble a vacuum sublimation apparatus, which consists of a vessel to hold the crude OsO₄, a cold finger (a condenser that fits inside the vessel), and a connection to a vacuum pump.

  • Sample Loading: Place the crude, dry osmium tetroxide from Protocol 1 into the bottom of the sublimation vessel.

  • Assembly and Vacuum: Lightly grease the joints of the apparatus and assemble it. Connect the apparatus to a high-vacuum line and evacuate the system.

  • Cooling: Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently heat the bottom of the sublimation vessel using a heating mantle or oil bath. The temperature should be carefully controlled to allow for sublimation without melting or decomposition. OsO₄ sublimes at room temperature, but gentle heating will accelerate the process.

  • Collection: The pure osmium tetroxide will deposit as crystals on the surface of the cold finger. Continue the process until no more solid sublimes.

  • Recovery: Turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully and slowly vent the system to atmospheric pressure. Disassemble the apparatus and scrape the purified OsO₄ crystals from the cold finger.

Protocol 3: Conversion of Purified Osmium Tetroxide to Osmium Tetroxloride

This protocol is based on the reaction of OsO₄ with thionyl chloride (SOCl₂).[1]

  • Reaction Setup: In a fume hood, place the purified osmium tetroxide in a reaction vessel suitable for handling corrosive reagents. The apparatus should be equipped with a reflux condenser and protected from atmospheric moisture.

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) to the osmium tetroxide.

  • Reaction: Heat the mixture under controlled conditions to initiate the reaction. The specific temperature and reaction time will depend on the scale of the reaction.

  • Isolation: After the reaction is complete, the excess SOCl₂ can be removed by distillation. The resulting solid is high-purity this compound.

Visualizations

PurificationWorkflow Overall Purification Workflow for Crude Osmium Tetroxloride crude_oscl4 Crude OsCl4 oxidation Oxidation (e.g., with NaClO) crude_oscl4->oxidation crude_oso4 Crude OsO4 oxidation->crude_oso4 sublimation Vacuum Sublimation crude_oso4->sublimation pure_oso4 Purified OsO4 (>99.95%) sublimation->pure_oso4 impurities Non-volatile Impurities (e.g., OsO2, other salts) sublimation->impurities Removed conversion Conversion (e.g., with SOCl2) pure_oso4->conversion pure_oscl4 Purified OsCl4 conversion->pure_oscl4

Caption: A logical workflow for the purification of crude this compound.

SublimationApparatus Vacuum Sublimation Apparatus Setup cluster_0 Sublimation Vessel cluster_1 Cold Finger Heating Mantle Heating Mantle Crude OsO4 Crude OsO4 Purified OsO4 Crystals Purified OsO4 Crystals Crude OsO4->Purified OsO4 Crystals Sublimes & Deposits Cold Finger Cold Finger Coolant Out Coolant Out Coolant In Coolant In Coolant In->Coolant Out Coolant Flow To Vacuum To Vacuum Sublimation Vessel Sublimation Vessel

Caption: Diagram of a typical vacuum sublimation apparatus.

References

Technical Support Center: Optimizing Osmium-Catalyzed Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with osmium-catalyzed oxidations. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or Inconsistent Reaction Yields

Q1: My reaction yield is significantly lower than expected or varies between batches. What are the potential causes?

A1: Low or inconsistent yields in osmium-catalyzed reactions can stem from several factors related to catalyst stability, reagent integrity, and reaction conditions.[1]

  • Catalyst Decomposition or Volatility: Osmium tetroxide (OsO₄) is volatile and can be lost from the reaction mixture, particularly at elevated temperatures.[1] Ensure your reaction vessel is well-sealed.

  • Inefficient Co-oxidant Regeneration: The catalytic cycle relies on a co-oxidant to regenerate the Os(VIII) species. If this process is inefficient, the reaction will slow or stop. Historically, co-oxidants like hydrogen peroxide and metal chlorates sometimes resulted in lower yields.[2]

  • Reagent Purity: Impurities in the substrate or co-oxidant can chelate with the osmium catalyst or lead to unwanted side reactions.[1] The stability of co-oxidants like hydrogen peroxide can be dependent on pH and temperature.[1]

  • Substrate Reactivity: Electron-deficient olefins react more slowly with the electrophilic osmium tetroxide.[2] Additionally, significant steric hindrance near the double bond can impede the approach of the bulky osmium-ligand complex, reducing the reaction rate and yield.[2]

  • Over-oxidation: The diol product can sometimes be further oxidized to form aldehydes or carboxylic acids, especially under harsh conditions.[2]

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or purified reagents. If using a co-oxidant like H₂O₂, consider titrating it to confirm its concentration.[1]

  • Control Temperature: Maintain a consistent and optimal temperature using a reliable temperature control system.[1]

  • Optimize pH: The pH of the reaction medium can influence catalyst activity and reagent stability.[1] For Sharpless asymmetric dihydroxylations, a slightly acidic pH can accelerate the reaction with electron-deficient olefins, while a high pH can increase the rate for internal olefins.[3]

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of the product. This can help prevent over-oxidation by stopping the reaction at the optimal time.[1]

  • Adjust Co-oxidant Stoichiometry: Carefully control the amount of the co-oxidant. Slow addition can help maintain a low, steady concentration of the active oxidant.[1]

Issue 2: Poor Enantioselectivity in Asymmetric Dihydroxylation

Q2: The enantiomeric excess (ee) of my product is low. How can I improve it?

A2: Low enantioselectivity in Sharpless asymmetric dihydroxylation is often due to a competing non-enantioselective secondary catalytic cycle.[2] This occurs when the osmate(VI) ester intermediate is re-oxidized before it dissociates from the chiral ligand, leading to a racemic or low ee product.[2]

Troubleshooting Steps:

  • Increase Ligand Concentration: Using a higher molar concentration of the chiral ligand can suppress the secondary catalytic pathway.[2] Commercially available "Super-AD-mix" kits contain increased amounts of ligands to boost reactivity and selectivity.[4]

  • Slow Addition of Alkene: Adding the alkene substrate slowly helps maintain a low instantaneous concentration, which disfavors the non-enantioselective second cycle.[2]

  • Lower Reaction Temperature: Decreasing the reaction temperature can often improve enantioselectivity, though it may also reduce the reaction rate.[2]

  • Ensure Appropriate Ligand Choice: The choice of the chiral ligand (e.g., from AD-mix-α vs. AD-mix-β) is critical for achieving the desired stereochemical outcome.[3]

  • Solvent System: For biphasic reactions, solvent choice is important. Systems like t-BuOH/H₂O are commonly used.[5]

Issue 3: Difficulties with Reaction Work-up and Quenching

Q3: How do I safely and effectively quench the reaction and remove osmium residues?

A3: Osmium tetroxide is highly toxic, and proper quenching and work-up procedures are critical.

  • Quenching: The reaction can be quenched by adding a reducing agent such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[2][6] Stirring vigorously for 30-60 minutes should result in the color of the mixture lightening as the osmate species are reduced.[6]

  • Decontamination: All glassware that has come into contact with OsO₄ must be decontaminated. This can be done by rinsing with corn oil (which will turn black upon reacting with residual osmium) or aqueous solutions of sodium sulfide or sodium sulfite.[7][8][9]

  • Waste Disposal: All materials contaminated with OsO₄, including quenching solutions, PPE, and disposable supplies, must be treated as hazardous waste.[7] Osmium tetroxide is a P-listed chemical, and its waste must be segregated.[7]

Data Presentation: Reaction Parameter Optimization

The following tables summarize the influence of key reaction parameters on the outcome of osmium-catalyzed oxidations.

Table 1: Influence of General Reaction Parameters

ParameterEffect on YieldEffect on Enantioselectivity (ee)Effect on Reaction RateNotes
Ligand Concentration Can improve yield by minimizing side reactions.[2]Increasing concentration generally increases ee.[2]May have a minor effect.[2]Crucial for suppressing the non-enantioselective secondary catalytic cycle.[2]
Temperature Can decrease if the reaction does not go to completion.[2] Elevated temperatures can lead to over-oxidation.[5]Lowering temperature often improves ee.[2]Lower temperature decreases the rate.[2]The optimal temperature is substrate-dependent and requires empirical optimization.[2]
Substrate Concentration High concentrations can favor non-selective pathways.[2]High concentrations can lower ee.High concentrations can increase the initial rate.Slow addition of the substrate is often recommended.[2]
pH Can influence catalyst activity and reagent stability.[1]A high pH can increase ee for terminal olefins.[3]Slightly acidic pH can accelerate reactions of electron-deficient olefins.[3]Buffering the reaction mixture may be necessary.[1]

Table 2: Common Co-oxidants for Osmium-Catalyzed Dihydroxylation

Co-oxidantAbbreviationTypical ReactionNotes
N-methylmorpholine N-oxideNMOUpjohn Dihydroxylation, Sharpless ADA commonly used and effective co-oxidant.[3][6]
Potassium FerricyanideK₃Fe(CN)₆Sharpless Asymmetric DihydroxylationOften used in combination with K₂CO₃ and methanesulfonamide.[6][10]
Sodium PeriodateNaIO₄Lemieux-Johnson OxidationUsed for oxidative cleavage of the diol to aldehydes or ketones.[11][12]
Hydrogen PeroxideH₂O₂DihydroxylationCan be used, but may lead to lower yields in some cases.[2]
Bleach (Sodium Hypochlorite)NaOClDihydroxylationA low-cost and environmentally friendly alternative oxidant.[13]

Experimental Protocols

Protocol 1: General Procedure for Osmium-Catalyzed Dihydroxylation (Upjohn Conditions)

This is a general protocol and should be optimized for specific substrates.

  • Dissolution: Dissolve the alkene substrate (1 mmol) in a suitable solvent system, such as a 10:1 mixture of acetone and water (10 mL).[6]

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.2-1.5 equivalents) to the stirred solution and stir until fully dissolved.[6]

  • Catalyst Introduction: Carefully add a catalytic amount of osmium tetroxide solution (e.g., 0.01-0.05 equivalents) to the reaction mixture at room temperature.[6] The solution may darken as the reaction progresses.[6]

  • Reaction Monitoring: Monitor the reaction progress by TLC or another suitable analytical method until the starting material is consumed.[1]

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30-60 minutes.[6]

  • Work-up and Purification: If a precipitate forms, filter the mixture through celite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude diol by chromatography if necessary.[1][2]

Protocol 2: Sharpless Asymmetric Dihydroxylation using AD-mix

  • Preparation: In a suitable reaction vessel, prepare a solvent mixture of tert-butanol and water (1:1 ratio). Cool the mixture to 0 °C.

  • Addition of AD-mix: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, commercially available) to the solvent mixture and stir until both phases are clear.

  • Substrate Addition: Add the alkene substrate to the reaction mixture.

  • Reaction: Stir the reaction vigorously at 0 °C (or room temperature, depending on the substrate) and monitor by TLC.

  • Quenching: Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature while stirring for about one hour.

  • Extraction and Purification: Add an organic solvent (e.g., ethyl acetate) and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol. Purify as needed.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield/Selectivity start Problem Identified: Low Yield or Poor Selectivity check_reagents Verify Reagent Purity (Substrate, Co-oxidant, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, pH, Concentration) start->check_conditions check_stoichiometry Confirm Stoichiometry (Catalyst, Ligand, Co-oxidant) start->check_stoichiometry optimize_temp Optimize Temperature check_conditions->optimize_temp If inconsistent slow_addition Implement Slow Addition of Alkene check_conditions->slow_addition For low ee optimize_ligand Adjust Ligand Concentration check_stoichiometry->optimize_ligand For low ee monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_temp->monitor_reaction optimize_ligand->monitor_reaction slow_addition->monitor_reaction monitor_reaction->start Problem persists successful_outcome Successful Optimization monitor_reaction->successful_outcome Problem resolved

Caption: A generalized troubleshooting workflow for osmium-catalyzed oxidations.

Catalytic_Cycle Sharpless Asymmetric Dihydroxylation Catalytic Cycles cluster_primary Primary (Enantioselective) Cycle cluster_secondary Secondary (Non-Enantioselective) Cycle OsO4_L OsO₄-Ligand Complex Osmate_Ester Cyclic Osmate(VI) Ester OsO4_L->Osmate_Ester [3+2] Cycloaddition Alkene Alkene Alkene->Osmate_Ester Diol Chiral Diol Osmate_Ester->Diol Hydrolysis OsVI_L Os(VI)-Ligand Osmate_Ester->OsVI_L Hydrolysis OsVI_L->OsO4_L Re-oxidation OsVIII_Diol Os(VIII)-Diol Complex OsVI_L->OsVIII_Diol Premature Re-oxidation Racemic_Diol Racemic Diol OsVIII_Diol->Racemic_Diol Dihydroxylation Alkene2 Alkene Alkene2->Racemic_Diol CoOxidant Co-oxidant (e.g., K₃Fe(CN)₆)

Caption: Catalytic cycles in Sharpless Asymmetric Dihydroxylation.

References

common side reactions with osmium tetrachloride catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using osmium-based catalysts, with a focus on reactions involving osmium tetroxide (OsO₄). While the query specifically mentioned osmium tetrachloride (OsCl₄), it is important to note that OsCl₄ is not typically the active catalytic species for reactions like dihydroxylation. Instead, lower oxidation state osmium compounds, including osmium trichloride (OsCl₃) and likely this compound, serve as catalyst precursors that are oxidized in situ to the active Os(VIII) state, which is most commonly represented by osmium tetroxide.[1] Therefore, the side reactions and troubleshooting advice provided here are centered around the chemistry of osmium tetroxide.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in dihydroxylation reactions using osmium precursors like OsCl₄?

A1: In the presence of a co-oxidant, osmium precursors in lower oxidation states are converted to the active Os(VIII) species, osmium tetroxide (OsO₄), which then carries out the dihydroxylation of alkenes.[1]

Q2: What are the most common side reactions observed with osmium tetroxide catalysts?

A2: The most prevalent side reactions are over-oxidation of the desired vicinal diol, leading to oxidative cleavage of the carbon-carbon bond to form aldehydes or carboxylic acids.[2][3] For sensitive substrates, decomposition of the starting material or product can also occur, especially with prolonged reaction times.[4]

Q3: How can I minimize the formation of cleavage products?

A3: To minimize oxidative cleavage, it is crucial to avoid harsh reaction conditions. This includes using milder co-oxidants, controlling the reaction temperature, and monitoring the reaction progress closely to stop it once the starting material is consumed.[4] Using a stoichiometric amount of a reoxidant helps maintain a low concentration of the highly reactive osmium tetroxide.[1]

Q4: My reaction is giving low or inconsistent yields. What are the likely causes?

A4: Low and inconsistent yields can stem from several factors:

  • Catalyst Volatility: Osmium tetroxide is volatile and can be lost from the reaction vessel, especially at elevated temperatures.[4] Ensure your reaction setup is well-sealed.

  • Reagent Purity: Impurities in the substrate, solvent, or co-oxidant can interfere with the catalyst.[4]

  • Co-oxidant Decomposition: Some co-oxidants, like hydrogen peroxide, can be unstable. It's important to use fresh and properly stored reagents.[4]

  • Incorrect pH: The pH of the reaction medium can affect catalyst activity and stability.[4]

Q5: Can osmium tetroxide react with other functional groups?

A5: Osmium tetroxide is highly selective for alkenes and generally does not react with most other functional groups under typical dihydroxylation conditions.[1] However, under more forcing conditions, it can oxidize other sites.

Troubleshooting Guides

Issue 1: Over-oxidation and Formation of Cleavage Products

Symptoms:

  • Presence of aldehydes, ketones, or carboxylic acids in the product mixture, confirmed by techniques like NMR or GC-MS.

  • Lower than expected yield of the desired diol.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Harsh Co-oxidant Switch to a milder co-oxidant. For example, if using hydrogen peroxide, consider N-methylmorpholine N-oxide (NMO).
Prolonged Reaction Time Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[4]
High Reaction Temperature Perform the reaction at a lower temperature to reduce the rate of over-oxidation.
Incorrect Stoichiometry of Co-oxidant Use the correct stoichiometric amount of the co-oxidant to ensure efficient regeneration of the catalyst without having a large excess that could promote side reactions.
Issue 2: Low or No Conversion of Starting Material

Symptoms:

  • High percentage of unreacted starting material after the expected reaction time.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inactive Catalyst Ensure the osmium precursor is properly handled and stored. If using a solid precursor, ensure it dissolves or is adequately dispersed in the reaction mixture. Consider using a fresh batch of the catalyst.
Ineffective Co-oxidant Verify the purity and concentration of the co-oxidant. Some co-oxidants degrade over time.
Poor Catalyst Solubility Use a solvent system in which the osmium catalyst is soluble. Common solvents include mixtures of acetone, t-butanol, and water.
Presence of Catalyst Poisons Impurities in the substrate or solvent can act as catalyst poisons. Purify the starting materials if necessary.

Experimental Protocols

General Protocol for Catalytic Dihydroxylation (Upjohn Conditions)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a well-ventilated fume hood, dissolve the alkene (1.0 eq) in a suitable solvent system (e.g., acetone/water 10:1).

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the reaction mixture and stir until it is fully dissolved.

  • Catalyst Introduction: To the stirred solution, add a catalytic amount of osmium tetroxide (typically 0.1-1 mol%), either as a solid or as a solution in a suitable solvent like toluene.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30-60 minutes.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

dihydroxylation_pathway Alkene Alkene OsmateEster Osmate (VI) Ester Alkene->OsmateEster + OsO4 OsO4 OsO4 (Os(VIII)) OsO4->OsmateEster CoOxidant Co-oxidant (e.g., NMO) CoOxidant->OsO4 Diol Vicinal Diol (Desired Product) OsmateEster->Diol + H2O OsVI Os(VI) species OsmateEster->OsVI Cleavage Oxidative Cleavage Products Diol->Cleavage [O] (Over-oxidation) OsVI->OsO4 + Co-oxidant (Regeneration)

Caption: Catalytic cycle of osmium tetroxide-mediated dihydroxylation and the competing over-oxidation side reaction.

troubleshooting_workflow Start Low Yield or Side Products Observed CheckPurity Verify Reagent Purity (Substrate, Solvent, Co-oxidant) Start->CheckPurity Purify Purify Reagents CheckPurity->Purify Impurities Found CheckConditions Optimize Reaction Conditions (Temp, Time, pH) CheckPurity->CheckConditions Purity OK Purify->CheckConditions AdjustTemp Lower Temperature CheckConditions->AdjustTemp Over-oxidation MonitorTime Monitor Reaction and Quench Promptly CheckConditions->MonitorTime Over-oxidation AdjustpH Buffer the Reaction CheckConditions->AdjustpH Inconsistent Results CheckCatalyst Evaluate Catalyst Activity CheckConditions->CheckCatalyst Conditions Optimized AdjustTemp->CheckCatalyst MonitorTime->CheckCatalyst AdjustpH->CheckCatalyst FreshCatalyst Use Fresh Catalyst CheckCatalyst->FreshCatalyst Low Activity SuccessfulReaction Successful Reaction CheckCatalyst->SuccessfulReaction Activity OK FreshCatalyst->SuccessfulReaction

Caption: A logical workflow for troubleshooting common issues in osmium-catalyzed oxidation reactions.

References

troubleshooting low yields in osmium tetrachloride-mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing osmium compounds in synthesis, with a particular focus on addressing low yields in dihydroxylation reactions. While the query specifically mentions osmium tetrachloride (OsCl₄), it's important to note that the catalytically active species in these reactions is typically osmium tetroxide (OsO₄). This compound, in the presence of a co-oxidant and water, serves as a precursor to generate OsO₄ in situ. Therefore, this guide will focus on troubleshooting the OsO₄-mediated dihydroxylation, which is directly applicable to syntheses starting with OsCl₄.

Frequently Asked Questions (FAQs)

Q1: I am using this compound (OsCl₄) as a catalyst, but my yields are low. Why is this happening?

A1: this compound is generally not the direct catalyst for dihydroxylation. In the presence of a co-oxidant and aqueous media, OsCl₄ is converted to osmium tetroxide (OsO₄), which is the active catalytic species that reacts with the alkene.[1] Therefore, troubleshooting low yields requires examining the factors that affect OsO₄-mediated dihydroxylation. The primary causes of low yields fall into three categories: issues with the catalyst's activity, purity of reagents, and suboptimal reaction conditions.

Q2: What is the role of a co-oxidant, and which one should I use?

A2: Osmium tetroxide is both highly toxic and expensive, so it is used in catalytic amounts.[2] After reacting with the alkene to form the diol, the osmium is in a reduced state (Os(VI)). The co-oxidant's role is to re-oxidize the osmium back to its Os(VIII) state (as OsO₄), allowing it to participate in another catalytic cycle.[2][3] Common co-oxidants include N-methylmorpholine N-oxide (NMO), used in the Upjohn dihydroxylation, and potassium ferricyanide (K₃[Fe(CN)₆]), used in the Sharpless asymmetric dihydroxylation.[2][3] The choice depends on the specific protocol and substrate. For instance, NMO is generally used for racemic dihydroxylations, while K₃[Fe(CN)₆] is a component of the AD-mix formulations for asymmetric synthesis.[2]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: The rate of osmium-catalyzed dihydroxylation can be influenced by several factors. The electronic nature of the alkene is crucial; electron-rich double bonds react faster than electron-deficient ones.[4] The addition of tertiary amines or pyridine-based ligands can accelerate the reaction, a phenomenon known as ligand-accelerated catalysis.[5] For Sharpless asymmetric dihydroxylations, ensuring the pH is slightly basic can also improve the rate.[6] Additionally, for some substrates, adding methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, which can be the rate-limiting step.[2]

Q4: I am observing side products. What are the common side reactions?

A4: A common side reaction is over-oxidation of the newly formed diol, which can lead to the formation of ketones or carboxylic acids through C-C bond cleavage.[3] This is more prevalent with stronger oxidizing agents or under harsh conditions. Using a milder co-oxidant and carefully controlling the reaction temperature can help minimize this. Another potential issue, particularly in the Sharpless protocol, is a competing non-enantioselective "second cycle" if the hydrolysis of the osmate ester is slow, which can lead to a decrease in enantiomeric excess.[6]

Troubleshooting Guide for Low Yields

This section provides a structured approach to diagnosing and resolving low yields in your osmium-mediated dihydroxylation reaction.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst OsO₄ is volatile and can degrade upon improper storage or handling.Use a fresh bottle of OsO₄ or a new batch of AD-mix. If using OsCl₄, ensure the co-oxidant is active and present in sufficient quantity to generate OsO₄ in situ.
Co-oxidant Degradation NMO and other co-oxidants can degrade over time.Use a fresh supply of the co-oxidant. Ensure it has been stored under appropriate conditions (cool and dry).
Substrate Issues The alkene may be impure or sterically hindered. Electron-deficient alkenes react more slowly.Purify the starting alkene. For electron-deficient alkenes, consider increasing the catalyst loading or reaction time.
Incorrect pH The reaction rate is sensitive to pH, especially for Sharpless dihydroxylation.Buffer the reaction mixture. For Sharpless protocols, a slightly basic pH is optimal.[6]
Problem 2: Reaction Starts but Stalls or Gives Low Conversion
Potential Cause Diagnostic Check Recommended Solution
Insufficient Co-oxidant The co-oxidant is consumed before the reaction is complete.Increase the equivalents of the co-oxidant (typically 1.2-1.5 equivalents).
Catalyst Poisoning Impurities in the substrate or solvent can poison the osmium catalyst.Purify the substrate and use high-purity, anhydrous solvents.
Low Temperature The reaction may be too slow at the chosen temperature.Gradually increase the reaction temperature, monitoring for the formation of side products. For many Sharpless protocols, 0°C is optimal for enantioselectivity, but some substrates may require slightly higher temperatures.[2]
Poor Solubility The substrate or reagents may not be fully dissolved in the chosen solvent system.Adjust the solvent mixture. A common system is a t-BuOH/water or acetone/water mixture.

Data Presentation

The yield of osmium-catalyzed dihydroxylation is highly dependent on the substrate and reaction conditions. Below are tables summarizing representative yields from the literature.

Table 1: Yields of Dihydroxylation for Various Substrates and Conditions

SubstrateCatalyst SystemCo-oxidantYield (%)Reference
1,3,5-bisabolatrien-7-ol precursorSharpless ADN/A98%[1]
trans-p-menth-3-ene-1,2,8-triol precursorAD-mix-βK₃[Fe(CN)₆]91%[7]
trans-p-menth-3-ene-1,2,8-triol precursorAD-mix-αK₃[Fe(CN)₆]76%[7]
Zephyranthine precursorAD-mix-βK₃[Fe(CN)₆]67%[7]
Dihydro-1,2-dioxinesOsO₄ (catalytic)NMO33-98%[8]

Table 2: Comparison of Co-oxidants under Near-Neutral Conditions

SubstrateCo-oxidantYield (%)Reference
Substrate 12 (from source)K₃[Fe(CN)₆]82%[9]
Substrate 12 (from source)NaIO₄45%[9]
Substrate 4 (from source)K₃[Fe(CN)₆]87%[9]

Experimental Protocols

Protocol 1: General Procedure for Upjohn Dihydroxylation (Racemic)

This protocol is a general guideline for the racemic dihydroxylation of an alkene using catalytic OsO₄ and NMO as the co-oxidant.

  • Preparation: In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of acetone and water (10:1, 10 mL).

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.5 mmol, 1.5 eq.) to the solution and stir until it is fully dissolved.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (e.g., 2 mol%, as a 2.5 wt% solution in t-butanol). If starting with this compound, it can be added here, assuming the NMO will facilitate its oxidation to OsO₄.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction mixture will typically turn dark brown or black.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 30-60 minutes until the color of the mixture lightens.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude diol by column chromatography on silica gel.

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation

This protocol uses the commercially available AD-mix preparations for the enantioselective dihydroxylation of alkenes.

  • Preparation: In a round-bottom flask, dissolve the appropriate AD-mix (AD-mix-α or AD-mix-β, ~1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-butanol and water (10 mL per 1 g of AD-mix). Stir the mixture at room temperature until both phases are clear.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Substrate Addition: Add the alkene (1.0 mmol) to the cold, stirred mixture. If the substrate is a solid, it can be dissolved in a minimal amount of a suitable solvent (e.g., t-butanol) before addition.

  • Reaction Monitoring: Stir the reaction vigorously at 0°C. Monitor the progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Workup: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with 2M NaOH, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude diol by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkene & Co-oxidant B Add Solvent (e.g., t-BuOH/H2O) A->B C Cool to 0°C (for Sharpless) B->C D Add Osmium Catalyst (OsO4 or OsCl4) C->D E Stir & Monitor (TLC, LC-MS) D->E F Quench Reaction (e.g., Na2SO3) E->F G Extract Product F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J J I->J Final Diol Product

Caption: A generalized experimental workflow for osmium-catalyzed dihydroxylation.

Troubleshooting_Low_Yields cluster_catalyst Catalyst Issues cluster_reagents Reagent & Substrate Issues cluster_conditions Reaction Conditions Start Low Yield Observed C1 Is Osmium Source Fresh? Start->C1 C1->C1_Yes No C1_Action Use Fresh OsO4/AD-mix C1->C1_Action C2 Is Co-oxidant Active? C2->C2_Yes No C2_Action Use Fresh Co-oxidant C2->C2_Action C1_Yes->C2 R1 Is Substrate Pure? C2_Yes->R1 R1->R1_Yes No R1_Action Purify Alkene R1->R1_Action R2 Is Substrate Electron-Rich? R2->R2_No Yes R2_Action Increase Reaction Time or Catalyst Loading R2->R2_Action R1_Yes->R2 Cond1 Is pH Correct? R2_No->Cond1 Cond1->Cond1_Yes No Cond1_Action Buffer the Reaction Cond1->Cond1_Action Cond2 Is Temperature Optimal? Cond2->Cond2_Yes No Cond2_Action Adjust Temperature Cond2->Cond2_Action Cond1_Yes->Cond2 End End Cond2_Yes->End Consult Literature for Substrate-Specific Issues

References

Technical Support Center: Managing Osmium Compound Volatility and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with osmium compounds, particularly the highly volatile and toxic osmium tetroxide (OsO₄). The following information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with osmium tetroxide?

A1: Osmium tetroxide (OsO₄) is a potent oxidizing agent that is highly toxic and volatile.[1] The solid form readily sublimes at room temperature, creating hazardous vapors.[2][3] The primary hazards include:

  • Severe Eye Damage: Vapors can cause a gritty feeling in the eyes, the appearance of rings around lights, and can irreversibly stain the cornea, potentially leading to blindness.[4][5][6]

  • Respiratory Tract Irritation: Inhalation of vapors can lead to coughing, shortness of breath, headache, and in high concentrations, pulmonary edema which can be fatal.[2][4] Symptoms may be delayed for several hours after exposure.[2][6]

  • Skin Damage: Direct contact with the solid or its solutions can cause severe skin irritation, burns, and dermatitis.[4][6] It can also cause a black staining on the skin due to its reduction to less reactive osmium dioxide.[2]

  • Systemic Toxicity: Ingestion or significant absorption through the skin or lungs can lead to kidney and liver damage.[5][6][7]

Q2: What are the permissible exposure limits for osmium tetroxide?

A2: Due to its high toxicity, the permissible exposure limits for osmium tetroxide are very low. It is crucial to adhere to these limits to prevent adverse health effects.

Regulatory BodyExposure Limit (8-hour Time-Weighted Average)Short-Term Exposure Limit (STEL)
OSHA (PEL)0.002 mg/m³-
NIOSH (REL)0.002 mg/m³ (0.0002 ppm)0.006 mg/m³ (0.0006 ppm) for 15 minutes
ACGIH (TLV)0.0002 ppm (0.002 mg/m³)0.0006 ppm (0.006 mg/m³)

Data sourced from multiple references.[6][7][8][9][10]

Q3: What are the best practices for storing osmium tetroxide?

A3: Proper storage is critical to minimize the risk of exposure.

  • Store in a designated, secure, and well-ventilated area, such as a locked cabinet or a labeled refrigerator.[11]

  • Always use sealed glass containers, as osmium tetroxide can penetrate plastics.[1] These primary containers should be placed within unbreakable secondary containment.[11]

  • Refrigerators used for storage must be clearly labeled with a warning sign indicating the presence of osmium tetroxide and its hazards.[11]

  • Store separately from incompatible materials such as acids (especially hydrochloric acid), bases, organic materials, and reducing agents.[3][6]

Q4: Are there safer alternatives to osmium tetroxide?

A4: Yes, for some applications, less hazardous alternatives exist.

  • Potassium Permanganate (KMnO₄): In combination with other reagents like uranyl acetate, potassium permanganate can be an effective substitute for osmium tetroxide in freeze-substitution for electron microscopy, offering good ultrastructural preservation.[12][13] For chemical cleavage of mismatch (CCM) in mutation detection, potassium permanganate with tetraethylammonium chloride can replace osmium tetroxide.

  • Glutaraldehyde: For scanning electron microscopy (SEM) where metal-coating is used, a primary fixation with glutaraldehyde followed by dehydration can be sufficient, eliminating the need for osmium tetroxide.

Q5: What is the role of osmium compounds in drug development?

A5: While osmium tetroxide itself is too toxic for therapeutic use, various osmium-based coordination complexes are being investigated as potential anticancer agents. These complexes are designed to be more stable and less reactive than osmium tetroxide under physiological conditions. Some have shown potent activity against human cancer cells, sometimes exceeding that of existing platinum-based drugs like cisplatin. Their mechanisms of action can include redox activation, DNA targeting, and inhibition of protein kinases.

Troubleshooting Guides

Issue: Accidental Spill of Osmium Tetroxide Solution

Scenario 1: Small Spill (< 2 mL) Inside a Chemical Fume Hood

  • Immediate Action: Alert personnel in the immediate vicinity.[11] Do not evacuate the lab.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.[11]

  • Neutralization: Cover the spill with an absorbent material like kitty litter or vermiculite that has been soaked in corn oil.[2][11] Corn oil effectively neutralizes osmium tetroxide, turning black in the process.[2]

  • Cleanup: Once the material is fully absorbed and has turned black, carefully scoop it into a sealed plastic bag.[8][11]

  • Decontamination: Wipe the spill area with more corn oil, followed by an aqueous solution of sodium sulfite or sodium sulfide, and finally with a detergent solution.[8][11]

  • Waste Disposal: All contaminated materials (absorbent, gloves, wipes) must be placed in the sealed bag, labeled as hazardous waste containing osmium tetroxide, and disposed of according to your institution's hazardous waste procedures.[8][11]

Scenario 2: Large Spill (> 2 mL) or Any Spill Outside a Fume Hood

  • Immediate Action: Evacuate the area immediately.[4] Close all doors to the affected lab.[4]

  • Alerting Authorities: Post a warning sign on the door indicating an osmium tetroxide spill.[11] Contact your institution's Environmental Health & Safety (EH&S) department and emergency services.[4]

  • Do Not Attempt to Clean Up: A large spill or a spill outside of a fume hood presents a significant inhalation hazard and should only be handled by trained emergency response personnel.

Issue: Suspected Osmium Tetroxide Vapor Exposure
  • Immediate Action: If you suspect you have inhaled osmium tetroxide vapors, immediately move to fresh air.[11]

  • Seek Medical Attention: Notify your supervisor and seek immediate medical attention.[11] Be prepared to provide the Safety Data Sheet (SDS) for osmium tetroxide to the medical personnel.

  • Symptom Monitoring: Be aware that symptoms such as eye irritation, coughing, and shortness of breath may be delayed for several hours after exposure.[2][6]

Issue: Skin or Eye Contact with Osmium Tetroxide
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Wash the area with soap and water.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.

Quantitative Data Summary

Table 1: Toxicity Data for Osmium Tetroxide

ParameterValueSpeciesRoute
LD₅₀14 mg/kgRatOral
LC₅₀1.7 ppm (15 mg/m³)RatInhalation (4-hour exposure)
LCLo40 ppmRatInhalation (4 hours)

Data sourced from multiple references.[6][7]

Table 2: Physical and Chemical Properties of Osmium Tetroxide

PropertyValue
Molecular Weight254.2 g/mol
Melting Point40.25 °C (104.45 °F)
Boiling Point129.7 °C (265.5 °F)
Vapor Pressure7 mmHg at 20 °C
Water Solubility6.23 g/100 mL at 25 °C

Data sourced from multiple references.[6][8][10]

Experimental Protocols

Protocol for Safe Handling and Weighing of Osmium Tetroxide
  • Preparation:

    • All work with osmium tetroxide must be conducted in a certified chemical fume hood.[11]

    • Line the work surface of the fume hood with plastic-backed absorbent pads.[2]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[2]

    • Post a warning sign on the fume hood indicating that osmium tetroxide is in use.[2]

  • Personal Protective Equipment (PPE):

    • Wear chemical splash goggles (safety glasses are not sufficient).[7]

    • Wear double nitrile gloves.[11] Change the outer glove immediately if contamination is suspected.

    • Wear a fully buttoned lab coat with sleeves rolled down.

  • Handling:

    • Whenever possible, use pre-made solutions to avoid handling the solid.[2]

    • If weighing the solid is necessary, place the balance inside the fume hood. If this is not possible, tare a sealed container, add the solid to the container inside the fume hood, seal it, and then move it to the balance for weighing.[3]

    • Keep containers of osmium tetroxide sealed whenever not in use.[2]

  • Post-Procedure:

    • Decontaminate all non-disposable labware that has come into contact with osmium tetroxide by rinsing with corn oil or an aqueous solution of sodium sulfite or sodium sulfide before removing it from the fume hood.[11]

    • Wipe down the work surface with corn oil, followed by a sodium sulfite solution and then a detergent solution.[11]

    • Dispose of all contaminated disposable items as hazardous waste.

Protocol for Neutralization and Disposal of Osmium Tetroxide Waste
  • Preparation:

    • All neutralization procedures must be performed in a chemical fume hood while wearing appropriate PPE.

  • Neutralization with Corn Oil (for solutions):

    • For a 2% osmium tetroxide solution, add at least twice the volume of corn oil.

    • Stir the mixture until the corn oil turns completely black, indicating the reduction of osmium tetroxide.

    • To verify complete neutralization, hold a piece of filter paper soaked in corn oil over the solution. If the paper blackens, more corn oil needs to be added.

  • Neutralization with Sodium Sulfite/Sulfide (for aqueous solutions):

    • Aqueous solutions can also be neutralized by adding sodium sulfite or sodium sulfide, which reduces osmium tetroxide to less hazardous forms.

  • Disposal:

    • All neutralized solutions and contaminated materials (pipette tips, gloves, etc.) must be collected as hazardous waste.

    • Use a dedicated, sealed, and properly labeled hazardous waste container.

    • Empty osmium tetroxide containers are also considered hazardous waste and must not be rinsed or discarded in regular trash.

    • Contact your institution's EH&S department for waste pickup.[2]

Visualizations

G Osmium Tetroxide Spill Response Workflow spill Osmium Tetroxide Spill Occurs assess Assess Spill Size spill->assess small_spill < 2 mL and inside fume hood assess->small_spill Small large_spill > 2 mL or outside fume hood assess->large_spill Large alert_personnel Alert nearby personnel small_spill->alert_personnel evacuate Evacuate the area immediately large_spill->evacuate don_ppe Don appropriate PPE (double gloves, goggles, lab coat) alert_personnel->don_ppe neutralize Cover with corn oil-soaked absorbent don_ppe->neutralize cleanup Scoop into sealed hazardous waste bag neutralize->cleanup decontaminate Decontaminate area with corn oil, a sodium sulfite solution, and detergent cleanup->decontaminate dispose Dispose of waste via EH&S decontaminate->dispose end_small End dispose->end_small warn Post warning sign on door evacuate->warn contact_ehs Contact EH&S and Emergency Services warn->contact_ehs end_large Await professional response contact_ehs->end_large

Caption: Workflow for responding to an osmium tetroxide spill.

PPE_Selection PPE Selection for Handling Osmium Compounds start Handling Osmium Tetroxide? eye_protection Eye Protection start->eye_protection hand_protection Hand Protection start->hand_protection body_protection Body Protection start->body_protection goggles Chemical Splash Goggles (Safety glasses are insufficient) eye_protection->goggles gloves Double Nitrile Gloves hand_protection->gloves lab_coat Fully Buttoned Lab Coat body_protection->lab_coat face_shield Face Shield (in addition to goggles) if splash risk is high goggles->face_shield if needed

Caption: Logical guide for selecting appropriate PPE.

Cellular_Damage Osmium Tetroxide Mechanism of Cellular Damage OsO4 Osmium Tetroxide (OsO₄) (Volatile, nonpolar) penetration Penetrates Cell Membrane OsO4->penetration membrane Cell Membrane (Unsaturated Lipids) penetration->membrane proteins Intracellular Proteins (e.g., Histidine, Cysteine side chains) penetration->proteins reaction_lipids Oxidative Reaction with Unsaturated Lipid Bonds membrane->reaction_lipids reaction_proteins Reaction with Protein Side Chains proteins->reaction_proteins damage_membrane Membrane Damage & Loss of Integrity reaction_lipids->damage_membrane damage_proteins Protein Cross-linking & Denaturation reaction_proteins->damage_proteins cell_death Cellular Dysfunction & Necrosis damage_membrane->cell_death damage_proteins->cell_death

Caption: Mechanism of osmium tetroxide cellular damage.

References

Technical Support Center: Osmium Catalysts - Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on common issues encountered during the use of osmium catalysts in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to catalyst deactivation and regeneration, helping you to optimize your experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during osmium-catalyzed reactions.

Issue 1: Diminished Catalytic Activity or Low Product Yield

Q: My osmium-catalyzed reaction is showing low conversion or has stopped completely. What are the possible causes and how can I fix it?

A: Reduced catalytic activity is a common issue that can stem from several factors. Systematically investigating the following potential causes can help identify and resolve the problem.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Os(VIII) species may have been reduced to a lower, inactive oxidation state (e.g., Os(VI)).

    • Solution: Ensure the presence of a sufficient stoichiometric amount of a co-oxidant to regenerate the Os(VIII) species. Common co-oxidants include N-methylmorpholine N-oxide (NMO) for Upjohn dihydroxylation and potassium ferricyanide (K₃[Fe(CN)₆]) for Sharpless asymmetric dihydroxylation.[1][2]

  • Ligand Degradation: In asymmetric catalysis, the chiral ligand may degrade under the reaction conditions, leading to a loss of both activity and enantioselectivity.

    • Solution: Verify the stability of the ligand under your specific reaction conditions (pH, temperature, solvent). Consider using fresh ligand or exploring more robust ligand alternatives if degradation is suspected.

  • Catalyst Leaching (for supported catalysts): The osmium species may be leaching from the solid support into the reaction medium, leading to a decrease in the effective catalyst concentration on the support and potential contamination of the product.[3]

    • Solution: The extent of leaching can be influenced by the choice of co-oxidant and reaction conditions.[3] If leaching is significant, consider a different support material or immobilization technique. Quantification of leached osmium can be performed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][5]

  • Catalyst Poisoning: Certain functional groups present in the substrate or impurities in the reagents can act as poisons by coordinating to the osmium center and inhibiting its catalytic activity. Common poisons include strong coordinating species like amines and phosphines.[6][7]

    • Solution: Purify all starting materials and solvents to remove potential catalyst poisons. If the substrate contains a poisoning functional group, it may be necessary to use a protecting group strategy.

  • Thermal Degradation or Sintering (for supported catalysts): High reaction temperatures can lead to the agglomeration of metal nanoparticles on the support (sintering) or other forms of thermal degradation, resulting in a loss of active surface area.[6][8]

    • Solution: Operate the reaction at the lowest effective temperature. Characterization of the used catalyst by techniques like Transmission Electron Microscopy (TEM) can help identify sintering.

Issue 2: Low Enantioselectivity in Asymmetric Dihydroxylation

Q: The enantiomeric excess (ee) of my product in a Sharpless asymmetric dihydroxylation is lower than expected. What could be the reason?

A: Low enantioselectivity in this reaction is often traced back to a competing non-enantioselective reaction pathway or issues with the chiral ligand.

Potential Causes & Solutions:

  • Secondary Catalytic Cycle: A non-enantioselective secondary catalytic cycle can compete with the desired asymmetric pathway. This can occur if the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before the diol dissociates. This osmium(VIII)-diol complex can then catalyze the dihydroxylation of another alkene molecule without the influence of the chiral ligand, thus eroding the enantioselectivity.[2]

    • Solution: Using a higher concentration of the chiral ligand can help suppress this secondary pathway.[9] Slow addition of the alkene substrate can also be beneficial.[2]

  • Incorrect Ligand Choice: The choice of the cinchona alkaloid ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) determines the facial selectivity of the dihydroxylation. Using the wrong ligand for the desired enantiomer will result in the opposite enantiomer being formed.

    • Solution: Double-check that you are using the correct AD-mix (AD-mix-α or AD-mix-β) for the desired product enantiomer based on the Sharpless mnemonic.[2]

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity.

    • Solution: Try running the reaction at a lower temperature (e.g., 0 °C or even lower). While this may slow down the reaction rate, it can significantly improve the enantiomeric excess.[2]

  • Purity of Reagents: Impurities in the alkene, solvent, or co-oxidant can interfere with the chiral environment of the reaction.

    • Solution: Ensure all reagents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of osmium catalyst deactivation?

A1: Osmium catalysts can deactivate through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[10]

  • Chemical Deactivation:

    • Poisoning: Strong coordination of impurities or substrate/product functional groups (e.g., amines, phosphines) to the osmium center.[6][7]

    • Leaching: Dissolution of the active osmium species from a solid support into the reaction medium.[3]

    • Over-reduction: Reduction of the active Os(VIII) to a lower, inactive oxidation state that is not efficiently re-oxidized by the co-oxidant.

  • Thermal Deactivation:

    • Sintering: Agglomeration of osmium nanoparticles on a support at high temperatures, leading to a loss of active surface area.[6][8]

  • Ligand-Related Deactivation:

    • Degradation: Decomposition of the ligand under reaction conditions.

Q2: Can I reuse my osmium catalyst? If so, for how many cycles?

A2: Yes, osmium catalysts, particularly immobilized ones, are designed for reuse to mitigate cost and toxicity concerns. The number of possible cycles depends on the specific catalyst, support, and reaction conditions. Some polymer-encapsulated osmium catalysts have been shown to be reusable for multiple cycles with minimal loss of activity and enantioselectivity.[11] The table below summarizes the reusability of some selected immobilized osmium catalysts.

Q3: How do I regenerate a deactivated osmium catalyst?

A3: Regeneration strategies depend on the nature of the deactivation.

  • For Homogeneous Catalysts: The primary "regeneration" step happens in situ during the catalytic cycle, where the co-oxidant re-oxidizes the Os(VI) species back to the active Os(VIII) state.[1] If the reaction has stopped due to complete reduction of the catalyst, it is often more practical to recover the osmium from the reaction mixture and purify it.

  • For Heterogeneous/Immobilized Catalysts:

    • Washing: If the deactivation is due to fouling by adsorbed species, a simple washing procedure with an appropriate solvent may restore activity.[10]

    • Oxidative Treatment: For catalysts that have been reduced to an inactive state, an oxidative treatment can regenerate the active Os(VIII) species. This can involve washing with a solution of an oxidizing agent.

    • Recovery and Re-impregnation: In cases of severe deactivation or significant leaching, the osmium can be recovered from the support and the reaction mixture, purified, and then re-immobilized onto a fresh support.

Q4: What is the black precipitate that sometimes forms in my reaction?

A4: The formation of a black precipitate often indicates the reduction of the osmium catalyst to osmium dioxide (OsO₂), an insoluble and catalytically inactive species. This can happen if the co-oxidant is depleted or if there are reducing agents present in the reaction mixture.

Q5: How can I minimize osmium contamination in my final product?

A5: Minimizing osmium contamination is crucial due to its toxicity.

  • Use Immobilized Catalysts: Heterogeneous or encapsulated osmium catalysts are designed to minimize leaching of the metal into the product solution.[11][12]

  • Proper Work-up: At the end of the reaction, quenching with a reducing agent like sodium sulfite or sodium bisulfite can help precipitate osmium species, which can then be removed by filtration.

  • Scavengers: Using scavenger resins can effectively remove residual osmium from the product solution.

Data Presentation

Table 1: Reusability of Selected Immobilized Osmium Catalysts in Asymmetric Dihydroxylation

Catalyst SystemSubstrateCo-oxidantCycleYield (%)ee (%)Reference
Resin-OsO₄α-methylstyreneNMO1>95-[3]
2>95-[3]
3>95-[3]
Resin-OsO₄α-methylstyreneK₃[Fe(CN)₆]1~85-[3]
2~80-[3]
3~75-[3]
LDH-OsO₄trans-stilbeneNMO19899[3]
29799[3]
39798[3]
CAP-OsO₄Various olefins-SeveralHighHigh[11]
PI OsVarious olefins-SeveralHighHigh[11][13]

Note: "-" indicates data not provided in the source.

Experimental Protocols

Protocol 1: General Procedure for Recovery and Regeneration of Osmium from Reaction Residues

This protocol is adapted from established methods for recovering osmium from waste solutions and can be applied to regenerate the catalyst for reuse.[1][14][15][16]

Safety Precaution: Osmium tetroxide is highly toxic and volatile. All procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Collection and Initial Treatment:

    • Combine all aqueous and organic residues from the osmium-catalyzed reactions.

    • Acidify the mixture with a strong acid (e.g., nitric acid or sulfuric acid) to break down osmate esters and other complexes.[14][15]

  • Oxidation to Osmium Tetroxide (OsO₄):

    • To the acidified solution, add a strong oxidizing agent such as hydrogen peroxide (H₂O₂) or chromic acid.[1][14]

    • Gently heat the mixture under reflux to facilitate the oxidation of all lower-valent osmium species to the volatile OsO₄. The reaction progress can be monitored by the disappearance of any dark-colored osmium precipitates.

  • Distillation of Osmium Tetroxide:

    • Set up a distillation apparatus. Gently heat the reaction mixture to distill the OsO₄. OsO₄ can be distilled with steam.[14]

    • The receiving flask should contain a trapping solution to capture the volatile OsO₄. An alkaline solution (e.g., aqueous NaOH or KOH) is effective for this purpose. The addition of a reducing agent like an alcohol to the trapping solution can help to immediately reduce the OsO₄ to a non-volatile osmate salt.[15]

  • Isolation of Osmium:

    • From the alkaline trapping solution, the osmium can be precipitated as hydrated osmium dioxide (OsO₂·nH₂O) by neutralization and gentle heating.[15][16]

    • Filter the black OsO₂ precipitate, wash it thoroughly with deionized water, and dry it carefully.

  • Preparation of Active Catalyst Solution:

    • The dried OsO₂ can be stored safely. To prepare a fresh solution of OsO₄ for use in catalysis, the OsO₂ can be re-oxidized. A common method is to suspend the OsO₂ in water and add hydrogen peroxide.[1] The resulting aqueous solution of OsO₄ can then be used in subsequent catalytic reactions.

Protocol 2: Washing and Reactivation of a Supported Osmium Catalyst

This is a general procedure for regenerating a supported osmium catalyst that has been deactivated by fouling.[10][17]

  • Catalyst Recovery:

    • After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Washing:

    • Wash the recovered catalyst sequentially with a series of solvents to remove adsorbed starting materials, products, and byproducts. A typical washing sequence might be:

      • The reaction solvent (e.g., acetone, t-butanol).

      • A more polar solvent (e.g., methanol or ethanol).

      • A non-polar solvent (e.g., hexanes or dichloromethane) to facilitate drying.

    • Perform each washing step for a sufficient duration to ensure thorough cleaning. Sonication during washing can be beneficial.

  • Drying:

    • Dry the washed catalyst under vacuum at a moderate temperature to remove all traces of the washing solvents.

  • Reactivation (Optional Oxidative Treatment):

    • If deactivation is suspected to be due to over-reduction of the osmium species, a mild oxidative treatment can be performed. This could involve stirring the catalyst in a dilute solution of a suitable oxidizing agent, followed by thorough washing and drying.

  • Activity Testing:

    • Test the activity of the regenerated catalyst in a small-scale reaction to confirm the success of the regeneration procedure.

Mandatory Visualization

Sharpless_Asymmetric_Dihydroxylation_Cycle cluster_primary Primary Catalytic Cycle cluster_secondary Secondary (Non-enantioselective) Cycle OsVIII_L Os(VIII)O4-Ligand Complex Cyclic_Intermediate Cyclic Os(VI) Intermediate OsVIII_L->Cyclic_Intermediate + Alkene [3+2] Cycloaddition OsVI_diol Os(VI)-Diol Complex Cyclic_Intermediate->OsVI_diol + H2O (Hydrolysis) OsVI Reduced Os(VI) Species OsVI_diol->OsVI - Diol Product OsVIII_diol_complex Os(VIII)-Diol Complex OsVI_diol->OsVIII_diol_complex + Co-oxidant (premature oxidation) OsVI->OsVIII_L + Co-oxidant (Regeneration) Secondary_Intermediate Secondary Os(VI) Intermediate OsVIII_diol_complex->Secondary_Intermediate + Alkene Secondary_Intermediate->OsVI + H2O - Diol (racemic)

Caption: Catalytic cycles in Sharpless Asymmetric Dihydroxylation.

Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Osmium Catalyst (e.g., Os(VIII)) Poisoning Poisoning (e.g., by amines, phosphines) Active_Catalyst->Poisoning Impurities or Substrate/Product Inhibition Leaching Leaching (for supported catalysts) Active_Catalyst->Leaching Poor Immobilization Sintering Thermal Degradation / Sintering (for supported catalysts) Active_Catalyst->Sintering High Temperature Over_reduction Over-reduction (Formation of OsO2) Active_Catalyst->Over_reduction Insufficient Co-oxidant Ligand_Degradation Ligand Degradation (for asymmetric catalysts) Active_Catalyst->Ligand_Degradation Harsh Conditions Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Leaching->Deactivated_Catalyst Sintering->Deactivated_Catalyst Over_reduction->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst

Caption: Common deactivation pathways for osmium catalysts.

Troubleshooting_AD Start Low Enantioselectivity (ee) in Asymmetric Dihydroxylation Check_Ligand Is the correct chiral ligand (AD-mix) being used? Start->Check_Ligand Check_Temp Is the reaction temperature too high? Check_Ligand->Check_Temp Yes Use_Correct_Ligand Use the appropriate AD-mix for the desired enantiomer. Check_Ligand->Use_Correct_Ligand No Check_Conc Is the ligand concentration sufficient? Check_Temp->Check_Conc No Lower_Temp Lower the reaction temperature (e.g., to 0 °C). Check_Temp->Lower_Temp Yes Check_Purity Are all reagents and solvents pure? Check_Conc->Check_Purity Yes Increase_Ligand Increase the molar ratio of the ligand or use slow addition of the alkene. Check_Conc->Increase_Ligand No Purify_Reagents Purify starting materials and solvents. Check_Purity->Purify_Reagents No Resolved Problem Resolved Check_Purity->Resolved Yes Use_Correct_Ligand->Resolved Lower_Temp->Resolved Increase_Ligand->Resolved Purify_Reagents->Resolved

Caption: Troubleshooting guide for low enantioselectivity.

References

identifying impurities in commercial osmium tetrachloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial osmium tetrachloride (OsCl₄).

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is giving low or inconsistent yields. What are the potential causes related to the reagent?

A1: Inconsistent or low yields in reactions using this compound can stem from several factors related to the reagent's purity and handling. The primary suspects are:

  • Presence of Impurities: Commercial this compound may contain various impurities that can interfere with your reaction. These can include other platinum group metals (e.g., ruthenium, iridium, platinum, palladium), other metals (e.g., iron, lead, mercury), or non-metallic impurities like osmium tetroxide (OsO₄) and moisture.[1][2] Metallic impurities can alter the catalytic activity, while OsO₄ has different reactivity and solubility. Moisture can lead to the formation of osmium oxides and hydrochloric acid.

  • Reagent Degradation: this compound is sensitive to moisture and can hydrolyze to form yellow solutions of hydrated osmium oxides and hydrochloric acid.[1] This degradation alters the concentration of the active osmium species and can change the pH of your reaction medium.

  • Improper Handling: Exposure to atmospheric moisture during storage or handling can lead to the degradation of the compound.

Q2: I am observing unexpected side products in my reaction. Could impurities in the this compound be the cause?

A2: Yes, impurities can lead to the formation of unexpected side products.

  • Other Platinum Group Metals: The presence of other platinum group metals can catalyze alternative reaction pathways, leading to byproducts. For example, ruthenium impurities might catalyze different types of oxidations or metathesis reactions depending on the reaction conditions.

  • Osmium Tetroxide (OsO₄): If your this compound contains OsO₄ as an impurity, you might observe products consistent with dihydroxylation or oxidative cleavage of alkenes, which are characteristic reactions of OsO₄.[3][4]

Q3: The color of my commercial this compound is not the expected red-black. What could this indicate?

A3: this compound is a red-black crystalline solid.[5] A deviation from this appearance could indicate the presence of impurities or degradation products:

  • Yellow or Brownish Tinge: This may suggest the presence of osmium dioxide (OsO₂) or hydrolysis products.[3] Osmium tetroxide, a potential impurity, is also described as a colorless solid that can appear yellow, possibly due to OsO₂ impurities.[3][6]

  • Formation of a Yellow Solution upon Dissolution: this compound reacts with water to form yellow solutions due to hydrolysis.[1]

Q4: How can I test for the presence of common impurities in my this compound?

A4: Several analytical techniques can be used to identify and quantify impurities:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace and ultra-trace metallic impurities.[7] It can be used to quantify the levels of other platinum group metals and heavy metals.

  • X-ray Fluorescence (XRF): XRF is a non-destructive technique that can be used for the elemental analysis of a wide range of elements, making it suitable for identifying metallic impurities.[8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying non-metallic impurities, such as water (moisture) or residual organic solvents from the manufacturing process.

Troubleshooting Guides

Issue 1: Reduced Catalytic Activity or Incomplete Reaction

Symptom: Your osmium-catalyzed reaction is sluggish, incomplete, or fails to initiate.

Possible Cause Troubleshooting/Identification Step Recommended Action
Metallic Impurities Analyze the this compound for trace metal contaminants using ICP-MS.If significant levels of inhibiting metals are found, consider purifying the this compound or purchasing a higher purity grade.
Hydrolysis of OsCl₄ The OsCl₄ may appear discolored (yellowish/brownish), or you may observe a lower than expected pH in your reaction mixture. An FTIR analysis of the solid may show broad peaks indicative of O-H bonds from water.Use fresh, unopened containers of this compound. Handle the reagent under an inert atmosphere (e.g., in a glovebox) to minimize exposure to moisture.
Presence of OsO₄ OsO₄ has a characteristic sharp, acrid odor. Be aware of the high toxicity of OsO₄.[9]If OsO₄ is suspected and undesirable for your specific application, purification by sublimation (with extreme caution and appropriate safety measures) may be necessary. Given the hazards, purchasing a new, certified lot is often the safer option.
Issue 2: Inconsistent Reaction Outcomes Between Batches

Symptom: You observe significant variations in yield, selectivity, or reaction time when using different lots of commercial this compound.

Possible Cause Troubleshooting/Identification Step Recommended Action
Batch-to-Batch Variation in Impurity Profile Request and compare the certificates of analysis for different batches. If not available, perform ICP-MS analysis on each batch to quantify metallic impurities.Correlate the performance in your reaction with the impurity profile. This can help identify which impurities are most detrimental. Standardize on a supplier and purity grade that provides consistent results.
Inconsistent Storage and Handling Review your laboratory's storage and handling procedures for this compound.Ensure the reagent is stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere.

Data Presentation

Table 1: Potential Metallic Impurities in Commercial Osmium Compounds

Data extrapolated from a certificate of analysis for a related high-purity osmium compound (Osmium(III) chloride trihydrate) and known associations of platinum group metals.

Impurity Element Symbol Typical Concentration in High-Purity Osmium Compounds (ppm) Potential Impact on Catalysis
PlatinumPt< 10Can have its own catalytic activity, leading to side reactions.
PalladiumPd< 10Highly active catalyst for various cross-coupling reactions; could interfere with desired transformations.
IridiumIr< 5Can act as a catalyst for hydrogenation and other reactions.
GoldAu< 10Generally less catalytically active but can influence nanoparticle formation and stability.
LeadPb< 1Known catalyst poison in many systems.
MercuryHg< 5Can form amalgams and deactivate catalytic surfaces.
IronFe< 10Can promote radical side reactions or act as a Lewis acid catalyst.
RutheniumRuNot specified, but a common associate of Osmium.Can catalyze a wide range of reactions, including metathesis and oxidations, potentially competing with the desired osmium-catalyzed reaction.[10]

Experimental Protocols

Caution: this compound and its potential impurity, osmium tetroxide, are highly toxic. All handling and sample preparation should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

Protocol 1: ICP-MS Analysis for Trace Metal Impurities
  • Sample Preparation (in a fume hood):

    • Carefully weigh approximately 10-50 mg of this compound into a clean, inert digestion vessel.

    • Add 5-10 mL of trace-metal grade aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid).

    • If the sample is to be analyzed for osmium content as well, a stabilizing agent such as thiourea in combination with ascorbic acid may be necessary to prevent the formation of volatile OsO₄ during digestion.[11]

    • Seal the vessel and perform microwave-assisted digestion according to the instrument manufacturer's guidelines for precious metals.

    • After digestion and cooling, carefully unseal the vessel in the fume hood.

    • Quantitatively transfer the digestate to a 50 mL or 100 mL volumetric flask and dilute to the mark with deionized water.

  • Analysis:

    • Prepare a series of multi-element calibration standards in a matrix matching that of the diluted sample solution (i.e., dilute aqua regia).

    • Analyze the prepared sample solution using an ICP-MS instrument. Monitor for the masses of the suspected metallic impurities.

    • Use an internal standard to correct for matrix effects and instrument drift.

Protocol 2: XRF Analysis for Elemental Impurities
  • Sample Preparation:

    • XRF analysis of solid samples often requires minimal preparation.[12]

    • Press the crystalline this compound into a pellet using a hydraulic press.

    • Alternatively, the powder can be placed in a sample cup with a thin, X-ray transparent film at the bottom.

  • Analysis:

    • Place the sample in the XRF spectrometer.

    • Acquire the X-ray fluorescence spectrum over a suitable energy range to detect the characteristic X-ray emission lines of the suspected impurities.

    • Quantification can be performed using standard reference materials or fundamental parameters software.

Protocol 3: FTIR Analysis for Water and Organic Residues
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • In a fume hood, place a small amount of the this compound powder directly onto the ATR crystal (e.g., diamond).

    • Use the ATR press to ensure good contact between the sample and the crystal.

  • Analysis:

    • Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Look for a broad absorbance band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of water.

    • Look for sharp absorbance bands in the 2850-3000 cm⁻¹ region (C-H stretching), which could indicate the presence of residual organic solvents.

Visualizations

Impurity_Identification_Workflow Workflow for Identifying Impurities in this compound observe Observe Reaction Anomaly (e.g., low yield, side products) visual Visual Inspection of OsCl₄ (color, crystallinity) observe->visual elemental Elemental Analysis (ICP-MS or XRF) observe->elemental Suspicion of metallic impurities ftir FTIR Analysis (for H₂O, organics) visual->ftir Suspicion of hydrolysis or contamination correlate Correlate Impurities with Anomaly ftir->correlate compare Compare with CoA / Specs elemental->compare compare->correlate action Take Corrective Action (purify, new batch) correlate->action

Caption: A logical workflow for troubleshooting reaction issues by identifying impurities.

Impurity_Impact_on_Catalysis Potential Impact of Impurities on an Osmium-Catalyzed Reaction cluster_main Desired Catalytic Cycle cluster_impurity Interference by Impurities A Substrate + OsCl₄ B Os-Substrate Complex A->B S1 Side Product A->S1 D1 OsO₂(OH)₂ (Inactive Species) A->D1 C Product + Os(II) B->C I1 Metallic Impurity (e.g., Ru) I1->A Alternative Reaction I2 H₂O (Moisture) I2->A Hydrolysis

Caption: Diagram illustrating how impurities can disrupt a desired catalytic cycle.

References

overcoming solubility issues of osmium tetrachloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with osmium tetrachloride (OsCl₄) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common organic solvents like THF, dichloromethane, or acetone?

A1: this compound is inherently a coordination polymer with a high lattice energy. In its solid state, the osmium centers are octahedrally coordinated and share edges to form chains.[1] This stable, polymeric structure makes it largely insoluble in most common non-coordinating or weakly coordinating organic solvents. Direct dissolution is often unsuccessful because the solvent molecules cannot overcome the strong intermolecular forces within the crystal lattice.

Q2: I have seen literature where osmium compounds are used in organic reactions. How is this achieved if this compound is insoluble?

A2: Many organic reactions utilize other, more soluble osmium compounds. A common example is osmium tetroxide (OsO₄), which is a molecular solid and is soluble in many organic solvents.[2][3][4] However, due to its high toxicity and volatility, researchers often seek alternatives. For reactions requiring an Os(IV) center, soluble precursor complexes are typically synthesized in situ or used as starting materials.

Q3: Are there any "tricks" to dissolve this compound, such as heating or sonication?

A3: While heating or sonication can sometimes aid in the dissolution of sparingly soluble compounds, they are generally ineffective for this compound in common organic solvents due to its polymeric nature. Heating may also lead to decomposition or unwanted side reactions.

Q4: What are the safety precautions I should take when handling osmium compounds?

A4: Osmium compounds, particularly osmium tetroxide, are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of a spill, it is crucial to have a clear decontamination protocol. For instance, spills can be treated with corn oil or aqueous solutions of sodium sulfide or sodium sulfite to reduce the osmium tetroxide to less hazardous forms.[6]

Troubleshooting Guide

Issue: Complete Insolubility of Osmium Tetroxide in an Organic Solvent
Potential Cause Troubleshooting Step Expected Outcome
Inherent property of OsCl₄ This compound exists as a coordination polymer, making it insoluble in most organic solvents.Direct dissolution is not feasible.
Incorrect Osmium Reagent You may require a more soluble Os(IV) precursor for your reaction.Use of an alternative, soluble Os(IV) salt.
Issue: Need for a Soluble Os(IV) Species in an Organic Solvent for Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Requirement for a homogeneous reaction The insolubility of OsCl₄ prevents its use in solution-phase reactions.Synthesis of a soluble Os(IV) precursor is necessary.
Toxicity and volatility of OsO₄ are a concern A safer and more soluble alternative to OsO₄ is needed.Utilize air-stable and soluble tetra-n-octylammonium hexahaloosmate(IV) salts.[7][8][9][10]

Soluble Osmium(IV) Precursors

Recent research has demonstrated that tetra-n-octylammonium hexahaloosmate(IV) salts, such as (Oct₄N)₂[OsCl₆] and (Oct₄N)₂[OsBr₆], are excellent, soluble alternatives to this compound for syntheses in organic solvents like tetrahydrofuran (THF).[8][9] The large tetra-n-octylammonium cations disrupt the crystal lattice, rendering these salts soluble in common organic solvents.[8]

Solubility Data of Osmium Compounds
CompoundFormulaSolubility in Common Organic SolventsKey Characteristics
Osmium TetroxideOsO₄Soluble in many organic solvents (e.g., acetone, THF, t-BuOH)[2][11]Highly toxic, volatile, molecular solid
This compoundOsCl₄Insoluble[1][12]Polymeric solid, less hazardous than OsO₄
Tetra-n-octylammonium hexabromoosmate(IV)(Oct₄N)₂[OsBr₆]Soluble in THF[8]Air-stable, effective precursor for Os(IV) complexes[8]
Tetra-n-octylammonium hexachloroosmate(IV)(Oct₄N)₂[OsCl₆]Soluble in THF[9][10]Air-stable, effective precursor for Os(IV) complexes[9][10]

Experimental Protocols

Protocol 1: Synthesis of a Soluble Osmium(IV) Precursor: (Oct₄N)₂[OsCl₆]

This protocol is adapted from the synthesis of (Oct₄N)₂[RuCl₆].[10]

Materials:

  • Ammonium hexachloroosmate(IV) ((NH₄)₂[OsCl₆])

  • Tetra-n-octylammonium bromide (Oct₄N)Br

  • 2-Propanol

  • Deionized water

Procedure:

  • Prepare a solution of tetra-n-octylammonium bromide in 2-propanol.

  • Prepare an aqueous solution of ammonium hexachloroosmate(IV) in deionized water.

  • Add the tetra-n-octylammonium bromide solution to the aqueous solution of ammonium hexachloroosmate(IV) with stirring.

  • After one hour, add more deionized water to induce precipitation.

  • Collect the resulting precipitate by filtration in air.

  • Rinse the solid with deionized water (3 x ~20 mL).

  • Dry the solid under vacuum overnight to yield (Oct₄N)₂[OsCl₆] as a yellow powder.[10]

Protocol 2: Synthesis of Tetrakis(2,5-xylyl)osmium(IV) using a Soluble Precursor

This protocol demonstrates the use of the soluble (Oct₄N)₂[OsCl₆] for the synthesis of an osmium(IV) tetraaryl complex.[9]

Materials:

  • (Oct₄N)₂[OsCl₆]

  • 2,5-Xylylmagnesium bromide in THF

  • THF, anhydrous

  • Methanol, nitrogen-sparged

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Silica gel

  • Hexanes

Procedure:

  • Suspend (Oct₄N)₂[OsCl₆] in anhydrous THF in a reaction vessel under an inert atmosphere.

  • Add a solution of 2,5-xylylmagnesium bromide in THF dropwise to the stirred suspension.

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction by adding nitrogen-sparged methanol.

  • Remove the solvent in vacuo.

  • Dissolve the resulting solid in dichloromethane.

  • Adsorb the crude product onto Celite.

  • Purify the product by automated flash chromatography on silica gel using a hexanes/dichloromethane gradient.

Diagrams

Overcoming_Solubility_Issues cluster_problem Problem Identification cluster_solution Solution Pathway Start Start: Need to use Os(IV) in organic solvent Insoluble OsCl₄ is insoluble in organic solvents Start->Insoluble Attempt to dissolve OsCl₄ Alt_Precursor Use Alternative Soluble Os(IV) Precursor: (Oct₄N)₂[OsX₆] (X=Cl, Br) Insoluble->Alt_Precursor Decision: Find soluble alternative Synthesize Synthesize (Oct₄N)₂[OsX₆] from (NH₄)₂[OsX₆] Alt_Precursor->Synthesize If not commercially available Reaction Perform reaction in organic solvent (e.g., THF) with soluble precursor Alt_Precursor->Reaction If commercially available Synthesize->Reaction End Successful Homogeneous Os(IV) Reaction Reaction->End

Caption: Decision workflow for overcoming OsCl₄ solubility issues.

Caption: Experimental workflow for synthesis of a soluble Os(IV) precursor and its use.

References

Technical Support Center: Preventing Osmium Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing, detecting, and mitigating osmium contamination in final products.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for osmium in pharmaceutical products?

A1: Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established limits for elemental impurities in pharmaceutical products. These limits are often expressed as a Permissible Daily Exposure (PDE), which is the maximum acceptable intake of an elemental impurity.[1] The PDE for osmium varies depending on the route of administration.

Data Presentation: Permissible Daily Exposure (PDE) for Osmium

Route of AdministrationPDE (µ g/day )
Oral100
Parenteral10
Inhalational1
Source: ICH Q3D Guideline for Elemental Impurities[1]

Q2: What are the common sources of osmium contamination in the laboratory?

A2: The primary source of osmium contamination in a laboratory setting is the use of osmium tetroxide (OsO₄) as a catalyst or reagent in organic synthesis, particularly in dihydroxylation reactions.[2][3][4] Osmium tetroxide is highly volatile, and its vapors can contaminate surfaces, equipment, and other samples.[5][6] Another potential, though less common, source in a manufacturing context can be the leaching of metals from equipment, although this is more of a concern for other metals.[7][8]

Q3: What are the health risks associated with osmium tetroxide exposure?

A3: Osmium tetroxide is highly toxic and poses significant health risks.[4][9][10] It is a severe irritant to the eyes and respiratory tract.[10][11] Direct contact with the eyes can cause irreversible damage and even blindness.[10] Inhalation of vapors can lead to respiratory issues.[2] Chronic exposure may result in the accumulation of osmium in the liver and kidneys, potentially causing organ damage.[9][12]

Q4: How can I safely handle and store osmium tetroxide to prevent contamination?

A4: Safe handling and storage of osmium tetroxide are crucial. Always work with osmium tetroxide in a certified chemical fume hood.[13][14] It is recommended to purchase osmium tetroxide in solution form to avoid exposure to its solid, powdered form.[13][15] Store osmium tetroxide in tightly sealed, original containers, and place these in secondary containment.[15] Designate a specific area within the lab for working with osmium tetroxide and line work surfaces with plastic-backed absorbent pads.[12][13]

Q5: What materials are compatible with osmium tetroxide?

A5: Glassware is the preferred material for working with osmium tetroxide.[13] If plastics must be used for short-term contact with dilute solutions (e.g., pipette tips), polypropylene is the preferred choice.[13] Avoid using metal containers for storing osmium-containing waste.[16]

Troubleshooting Guides

Problem 1: My final product shows osmium contamination despite not using an osmium-based catalyst in the final synthetic step.

  • Possible Cause 1: Cross-contamination from shared laboratory space or equipment.

    • Solution: Review laboratory practices. Ensure that all work with osmium tetroxide is strictly confined to a designated fume hood.[13] Thoroughly decontaminate any glassware or equipment that may have come into contact with osmium tetroxide before it is used for other purposes.[15][16]

  • Possible Cause 2: Carry-over from an earlier synthetic step.

    • Solution: Implement effective purification steps throughout the synthesis process.[7] Consider using metal scavengers to remove residual osmium from intermediates.[17][18][19]

  • Possible Cause 3: Inaccurate analytical testing.

    • Solution: Verify the analytical method used for osmium detection. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the recommended method for its high sensitivity and specificity.[20][21] Ensure proper sample preparation and the use of a stabilization solution to prevent the formation of volatile osmium species that can lead to inaccurate readings.[21][22]

Problem 2: I have detected osmium in my product, and I need to remove it.

  • Solution 1: Recrystallization.

    • If your product is a solid, recrystallization can be an effective method for purification and removing trace metal impurities. The choice of solvent is critical and should be optimized to maximize the purity of the final product.

  • Solution 2: Use of Metal Scavengers.

    • Specialized resins and silica-based scavengers can be used to selectively bind to and remove metal ions from a solution.[17][18][23] These are often effective at reducing metal contamination to very low levels.[18]

  • Solution 3: Activated Carbon Treatment.

    • Treating a solution of your product with activated carbon can help in adsorbing metal impurities. The carbon is then filtered off.

Experimental Protocols

Protocol 1: Detection of Osmium by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol outlines a general procedure for the determination of osmium content in an Active Pharmaceutical Ingredient (API).

1. Instrumentation:

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Microwave-assisted digester

2. Reagents and Materials:

  • Osmium standard solution

  • Nitric acid (trace metal grade)

  • Hydrochloric acid (trace metal grade)

  • Ultrapure water

  • Thiourea

  • Ascorbic acid

3. Sample Preparation (Microwave-Assisted Acid Digestion):

  • Accurately weigh approximately 500 mg of the API sample into a microwave digestion vessel.[24]

  • Carefully add a mixture of nitric acid and hydrochloric acid (a common ratio is 1:9, but this may need optimization).[20][24][25]

  • Seal the vessels and place them in the microwave digester.

  • Follow the manufacturer's instructions for the digestion program, which will involve ramping to a specific temperature and pressure and holding for a set time to ensure complete digestion of the organic matrix.

4. Osmium Stabilization:

  • After digestion and cooling, carefully open the vessels in a fume hood.

  • To prevent the loss of volatile osmium species, add a stabilization solution.[21] A common stabilization solution contains thiourea and ascorbic acid in an acidic medium.[21][22] This complexes with the osmium to form a non-volatile species.[21]

5. ICP-MS Analysis:

  • Prepare a series of calibration standards from the osmium standard solution, ensuring they are matrix-matched with the digested sample solution, including the stabilization solution.

  • Aspirate the prepared samples and standards into the ICP-MS.

  • Monitor the appropriate osmium isotopes (e.g., ¹⁸⁹Os, ¹⁹⁰Os, ¹⁹²Os).

  • Quantify the osmium concentration in the sample based on the calibration curve.

Protocol 2: Decontamination of Glassware and Surfaces Contaminated with Osmium Tetroxide

This protocol describes how to neutralize osmium tetroxide on laboratory surfaces and glassware.

1. Reagents and Materials:

  • Corn oil[12][13][16]

  • Sodium sulfite (Na₂SO₃) or sodium sulfide (Na₂S) solution (saturated aqueous solution)[12][13][16]

  • Detergent and water

  • Personal Protective Equipment (PPE): double nitrile gloves, splash goggles, lab coat[14][15]

  • Filter paper

2. Decontamination Procedure:

  • Perform all steps in a certified chemical fume hood.

  • For Glassware:

    • Immerse or rinse the contaminated glassware with corn oil. The oil will turn black as it neutralizes the osmium tetroxide.[12][13]

    • Alternatively, rinse the glassware with a saturated aqueous solution of sodium sulfite or sodium sulfide.[13][16]

  • For Surfaces:

    • Cover the contaminated area with corn oil or the sodium sulfite/sulfide solution.[12][13]

  • Verification of Neutralization:

    • To ensure complete neutralization, soak a piece of filter paper in corn oil and hold it over the treated area or solution. If the paper turns black, residual osmium tetroxide is still present, and more neutralizing agent should be applied.[9][13][15][16]

  • Final Cleaning:

    • After neutralization is complete, wash the glassware or surface with a detergent and water solution.[12][13]

  • Waste Disposal:

    • All materials used for decontamination, including the corn oil, sulfite/sulfide solutions, and contaminated wipes, must be disposed of as hazardous waste.[13][16]

Visualizations

experimental_workflow cluster_prevention Prevention cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Release Designated_Area Designate OsO4 Work Area (Fume Hood) Proper_Handling Use Proper Handling Techniques (e.g., solution form, appropriate PPE) Designated_Area->Proper_Handling Dedicated_Equipment Use Dedicated or Thoroughly Decontaminated Equipment Proper_Handling->Dedicated_Equipment Synthesis_Step Perform Synthesis Step Involving Osmium Dedicated_Equipment->Synthesis_Step Purification Implement Effective Purification (e.g., recrystallization, chromatography) Synthesis_Step->Purification Scavengers Use Metal Scavengers if Necessary Purification->Scavengers QC_Testing Perform QC Testing (ICP-MS) Scavengers->QC_Testing Specification_Check Compare Against Regulatory Limits (PDE) QC_Testing->Specification_Check Product_Release Final Product Release Specification_Check->Product_Release

Caption: Workflow for Preventing Osmium Contamination.

troubleshooting_guide Start Osmium Contamination Detected in Final Product Check_Source Was Osmium Used in the Synthesis? Start->Check_Source Review_Purification Review Purification Steps Check_Source->Review_Purification Yes Check_Cross_Contamination Investigate Cross-Contamination Check_Source->Check_Cross_Contamination No Direct_Use Yes No_Direct_Use No Add_Scavenger Consider Adding Metal Scavengers Review_Purification->Add_Scavenger Review_Lab_Practices Review Lab Hygiene and Equipment Decontamination Check_Cross_Contamination->Review_Lab_Practices Verify_Analysis Verify Analytical Method Check_Cross_Contamination->Verify_Analysis Confirm_ICPMS Ensure ICP-MS with Stabilization is Used Verify_Analysis->Confirm_ICPMS

Caption: Troubleshooting Osmium Contamination Issues.

References

Validation & Comparative

A Comparative Analysis of Osmium Tetroxide and Osmium Tetrachloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the distinct properties and applications of osmium tetroxide and osmium tetrachloride.

In the realm of osmium chemistry, two compounds of significant interest are osmium tetroxide (OsO₄) and this compound (OsCl₄). While both are derivatives of the rare platinum-group metal, their chemical properties, reactivity, and, consequently, their applications in research and industry differ substantially. This guide provides a comprehensive comparative study of these two osmium compounds, supported by available data, to aid researchers in selecting the appropriate reagent for their specific needs.

Executive Summary

Osmium tetroxide is a highly versatile and widely utilized reagent, primarily known for its role as a powerful oxidizing agent in organic synthesis and as a fixative and staining agent in biological electron microscopy.[1][2][3][4][5][6][7][8][9][10][11] Its ability to effect stereospecific dihydroxylation of alkenes has made it an indispensable tool in the synthesis of complex molecules. In contrast, this compound is predominantly used as a precursor for the synthesis of other osmium complexes and its direct applications in catalysis or biological staining are not well-documented.[12][13][14][15][16] This guide will delve into the specifics of their chemical and physical properties, explore their established and potential applications, and provide insights into their safety and handling.

Chemical and Physical Properties: A Tabular Comparison

The fundamental differences in the chemical and physical properties of osmium tetroxide and this compound are summarized in the table below. These properties dictate their handling requirements and their suitability for various experimental conditions.

PropertyOsmium Tetroxide (OsO₄)This compound (OsCl₄)
Molecular Formula OsO₄OsCl₄
Molar Mass 254.23 g/mol [1][17]332.04 g/mol [16][18]
Appearance Colorless to pale yellow crystalline solid[1][10][17]Red-black or brown crystalline solid (two polymorphs)[12][16][18]
Melting Point 40.25 °C[1]Decomposes at 323 °C[12][16]
Boiling Point 129.7 °C[1]450 °C (sublimes)
Solubility in Water Moderately soluble (6.23 g/100 mL at 25 °C)[1][19]Reacts with water[16]
Solubility in Organic Solvents Soluble in many organic solvents, including acetone, alcohol, and carbon tetrachloride[1][20]Insoluble in organic solvents[21]
Oxidation State of Osmium +8+4[18]
Volatility Highly volatile, sublimes at room temperature[1][9]Not significantly volatile at room temperature
Toxicity Highly toxic and corrosive[1][10][11]Assumed to be toxic, handle with care

Applications in Organic Synthesis: A Tale of Two Reactivities

The disparity in the oxidation state of osmium in OsO₄ (+8) and OsCl₄ (+4) is a key determinant of their reactivity and applications in organic synthesis.

Osmium Tetroxide: The Dihydroxylation Workhorse

Osmium tetroxide is a premier reagent for the syn-dihydroxylation of alkenes, a reaction that installs two hydroxyl groups on the same face of a double bond.[4][7][8] This transformation is highly reliable and stereospecific, making it a cornerstone of modern organic synthesis.

Mechanism of OsO₄-mediated Dihydroxylation:

The reaction proceeds through a concerted [3+2] cycloaddition mechanism to form a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.

dihydroxylation_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alkene Alkene OsmateEster Cyclic Osmate Ester Alkene->OsmateEster [3+2] Cycloaddition OsO4 OsO₄ OsO4->OsmateEster Diol cis-Diol OsmateEster->Diol Hydrolysis ReducedOs Reduced Osmium Species OsmateEster->ReducedOs Hydrolysis

OsO₄ Dihydroxylation Workflow

Catalytic Variants: Due to the high cost and toxicity of osmium tetroxide, several catalytic versions of the dihydroxylation reaction have been developed. These methods utilize a stoichiometric co-oxidant to regenerate the active Os(VIII) species from the reduced osmium byproduct.

Named ReactionCo-oxidant
Upjohn Dihydroxylation N-Methylmorpholine N-oxide (NMO)[4]
Sharpless Asymmetric Dihydroxylation Potassium ferricyanide(III) with a chiral ligand

Experimental Protocol: Upjohn Dihydroxylation of Cyclohexene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).

  • Addition of Reagents: To this solution, add N-methylmorpholine N-oxide (NMO) (1.2 mmol).

  • Catalyst Addition: While stirring, add a 4% aqueous solution of osmium tetroxide (0.02 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain cis-1,2-cyclohexanediol.

This compound: A Precursor for Osmium Complexes

In stark contrast to the extensive synthetic applications of OsO₄, this compound is not typically used as a direct catalyst in organic reactions. Its primary role is as a starting material for the synthesis of various osmium complexes with different ligands.[12][14][15][16] These complexes, in turn, may exhibit catalytic activity in a range of transformations. For instance, Os(IV) complexes have been investigated for their biological activities, including DNA interaction and cytotoxicity.[22]

Synthesis of Osmium(IV) Complexes from OsCl₄:

osmium_complex_synthesis OsCl4 This compound (OsCl₄) Product Osmium(IV) Complex [OsCl₄(L)₂] OsCl4->Product Ligands Ligands (L) (e.g., phosphines, amines, N-heterocyclic carbenes) Ligands->Product Solvent Solvent Solvent->Product

OsCl₄ as a Precursor

Applications in Biological Sciences: Staining and Beyond

The interaction of osmium compounds with biological macromolecules has led to important applications, particularly in the field of electron microscopy.

Osmium Tetroxide: The Gold Standard for Electron Microscopy Staining

Osmium tetroxide is a widely used fixative and staining agent in transmission electron microscopy (TEM) and scanning electron microscopy (SEM).[1][2][3][5][6][9] Its utility stems from its ability to:

  • Fix biological tissues: OsO₄ crosslinks lipids and proteins, preserving the cellular ultrastructure.[9][10]

  • Provide contrast: As a heavy metal, osmium scatters electrons effectively, thereby increasing the contrast of biological membranes and organelles in electron micrographs.[2][3][5]

The staining mechanism involves the reaction of OsO₄ with the double bonds of unsaturated fatty acids in lipids, leading to the deposition of electron-dense osmium dioxide.

This compound: Limited Biological Applications

Currently, there is no established use of this compound as a primary staining agent in electron microscopy. However, research into the biological activity of Os(IV) complexes, which can be synthesized from OsCl₄, suggests potential for future applications in medicinal chemistry and bioinorganic chemistry.[22] Studies have shown that some Os(IV) complexes can interact with DNA and exhibit cytotoxic effects, indicating a potential avenue for the development of novel therapeutic agents.[22]

Safety and Handling

Both osmium tetroxide and this compound are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood.

Osmium Tetroxide: is highly toxic, volatile, and corrosive.[1][10][11] Inhalation of its vapors can cause severe respiratory irritation and damage to the eyes, potentially leading to blindness. Skin contact can cause severe burns.

This compound: is a water-reactive solid. While its toxicity is not as well-characterized as that of OsO₄, it should be handled with the same level of care due to the general toxicity of osmium compounds.

Conclusion

Osmium tetroxide and this compound are two distinct osmium compounds with vastly different profiles in terms of their applications and reactivity. OsO₄ is a well-established and indispensable tool in both organic synthesis and biological imaging, with a rich body of literature detailing its performance and experimental protocols. OsCl₄, on the other hand, serves primarily as a precursor for the synthesis of other osmium complexes. While the direct applications of OsCl₄ are limited, the exploration of the catalytic and biological properties of its derivatives is an active area of research. This comparative guide highlights the current state of knowledge and underscores the importance of selecting the appropriate osmium reagent based on the specific experimental goals. The significant knowledge gap regarding the direct applications of this compound presents an opportunity for future research to uncover new catalytic and biological functions for this intriguing compound.

References

A Comparative Guide to the Structural Validation of Osmium Tetrochloride Polymorphs via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the crystalline structure of chemical compounds is paramount. Osmium tetrachloride (OsCl₄), a key precursor in osmium chemistry, exists in two primary polymorphic forms: a high-temperature orthorhombic phase and a low-temperature cubic phase. The arrangement of atoms in these polymorphs dictates their physical and chemical properties, making accurate structural validation essential. This guide provides a comparative overview of these two polymorphs, with a focus on their synthesis and structural characterization by X-ray diffraction (XRD).

Structural and Synthetic Overview

This compound polymorphs are distinguished by their unique crystal lattices, which arise from different synthetic pathways. The high-temperature form adopts an orthorhombic crystal system, while the low-temperature variant exhibits a cubic structure.

The synthesis of the high-temperature orthorhombic polymorph is achieved through the direct chlorination of osmium metal. This process involves the reaction of osmium powder with chlorine gas at elevated temperatures.

In contrast, the low-temperature cubic polymorph is prepared by the reduction of osmium tetroxide (OsO₄) using thionyl chloride (SOCl₂). This reaction offers a milder route to a different crystalline form of OsCl₄.

Comparative Crystallographic Data

The structural differences between the two polymorphs are quantitatively defined by their lattice parameters and space groups, as determined by X-ray diffraction.

PropertyHigh-Temperature PolymorphLow-Temperature Polymorph
Crystal System OrthorhombicCubic
Space Group CmmmP4₃32 or P4₁32
Lattice Parameters a = 12.08 Åb = 11.96 Åc = 11.68 Åa = 9.95 Å

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound polymorphs.

Synthesis Protocols

1. High-Temperature Orthorhombic Osmium Tetrochloride:

  • Reaction: Os + 2 Cl₂ → OsCl₄[1]

  • Procedure: A quartz tube containing finely divided osmium metal powder is placed within a tube furnace. A stream of dry chlorine gas is passed over the osmium powder. The furnace temperature is gradually increased to and maintained at 650-700 °C for several hours. The volatile this compound product sublimes to a cooler region of the tube, where it crystallizes. Due to the hazardous nature of chlorine gas and the toxicity of osmium compounds, this procedure must be conducted in a well-ventilated fume hood with appropriate safety precautions.

2. Low-Temperature Cubic Osmium Tetrochloride:

  • Reaction: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂[1]

  • Procedure: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of osmium tetroxide in a dry, inert solvent such as carbon tetrachloride is prepared. Thionyl chloride is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled reaction rate. The reaction mixture is stirred for several hours until the precipitation of the brown, cubic this compound is complete. The product is then isolated by filtration, washed with a dry, inert solvent, and dried under vacuum. Given the high toxicity of osmium tetroxide and the corrosive nature of thionyl chloride, all manipulations must be performed using appropriate personal protective equipment and inert atmosphere techniques.

X-ray Diffraction Analysis Protocol

The structural validation of the synthesized this compound polymorphs is performed using powder or single-crystal X-ray diffraction.

1. Sample Preparation:

Due to the moisture-sensitive nature of this compound, sample preparation for XRD analysis must be carried out in an inert atmosphere, typically within a glovebox.

  • Powder XRD: A small amount of the crystalline sample is finely ground to ensure a random orientation of the crystallites. The powder is then mounted in a specialized air-sensitive sample holder, which is sealed with an X-ray transparent dome (e.g., Kapton or Mylar) to protect the sample from atmospheric moisture during data collection.

  • Single-Crystal XRD: A suitable single crystal is selected under a microscope in the glovebox and mounted on a cryo-loop using a minimal amount of inert oil (e.g., paratone-N) to both adhere the crystal and protect it from the atmosphere. The mounted crystal is then rapidly transferred to the diffractometer's cold stream.

2. Data Collection:

  • Instrument: A modern X-ray diffractometer equipped with a sealed-tube or microfocus X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a position-sensitive detector is used.

  • Powder XRD Parameters:

    • Voltage and Current: Typically 40 kV and 40 mA.

    • Scan Type: Continuous scan.

    • 2θ Range: 5° to 80°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2° per minute.

  • Single-Crystal XRD Parameters:

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential sample degradation.

    • Data Collection Strategy: A series of frames are collected over a range of rotation angles (e.g., 0.5° to 1.0° per frame) to cover a significant portion of the reciprocal space.

3. Data Analysis:

The collected diffraction data is processed to identify the crystal structure. For powder XRD, the diffraction pattern is compared to known phases in a crystallographic database. For single-crystal XRD, the diffraction spots are indexed to determine the unit cell parameters and space group, followed by structure solution and refinement to obtain the atomic coordinates.

Workflow for Structural Validation

The process of synthesizing and validating the structure of this compound polymorphs can be summarized in the following workflow:

OsCl4 Polymorph Validation Workflow Workflow for Validating Osmium Tetrochloride Polymorphs cluster_synthesis Synthesis cluster_xrd X-ray Diffraction Analysis cluster_validation Structural Validation Os_metal Osmium Metal HT_synthesis High-Temperature Reaction (Direct Chlorination) Os_metal->HT_synthesis Cl2_gas Chlorine Gas Cl2_gas->HT_synthesis OsO4 Osmium Tetroxide LT_synthesis Low-Temperature Reaction (Reduction) OsO4->LT_synthesis SOCl2 Thionyl Chloride SOCl2->LT_synthesis HT_OsCl4 Orthorhombic OsCl₄ HT_synthesis->HT_OsCl4 LT_OsCl4 Cubic OsCl₄ LT_synthesis->LT_OsCl4 sample_prep Sample Preparation (Inert Atmosphere) HT_OsCl4->sample_prep LT_OsCl4->sample_prep xrd_data XRD Data Collection (Powder or Single-Crystal) sample_prep->xrd_data data_analysis Data Analysis and Structure Refinement xrd_data->data_analysis orthorhombic_structure Validated Orthorhombic Structure (Cmmm, a≠b≠c) data_analysis->orthorhombic_structure From HT_OsCl₄ cubic_structure Validated Cubic Structure (P4₃32 or P4₁32, a=b=c) data_analysis->cubic_structure From LT_OsCl₄

Caption: Workflow for the synthesis and structural validation of this compound polymorphs.

References

A Comparative Guide to Spectroscopic Analysis of Osmium Tetrachloride for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various spectroscopic techniques for the purity assessment of osmium tetrachloride (OsCl₄). As a crucial precursor in catalysis and specialty chemical synthesis, ensuring the purity of OsCl₄ is paramount for reproducible and reliable experimental outcomes. This document outlines the application of UV-Visible (UV-Vis), Infrared (IR), Raman, and X-ray Photoelectron Spectroscopy (XPS) for this purpose. We present a comparative analysis with a common alternative, ruthenium(III) chloride (RuCl₃), and provide supporting data and detailed experimental protocols.

Introduction to this compound and Its Common Impurities

This compound (OsCl₄) is a red-black crystalline solid that is sensitive to air and moisture.[1][2] Due to its reactivity, commercial OsCl₄ can contain several impurities that may affect its performance in downstream applications. The most common impurities include:

  • Osmium(III) chloride (OsCl₃): Formed through thermal decomposition of OsCl₄.[3] It is a black-brown solid.[3]

  • Osmium dioxide (OsO₂): A yellow-brown solid that can form upon exposure of OsCl₄ to oxygen or moisture.[4][5]

  • Hydrolyzed species: Reaction with water can lead to the formation of various osmium oxychlorides or hydrated species.

Accurate and reliable analytical methods are therefore essential to quantify the purity of OsCl₄ and identify the presence of these potential contaminants.

Spectroscopic Techniques for Purity Assessment

A variety of spectroscopic techniques can be employed to assess the purity of this compound. Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.

Data Presentation: A Comparative Overview

The following tables summarize the expected spectroscopic signatures for this compound and its common impurities, as well as for a common alternative, ruthenium(III) chloride. Note: Direct experimental spectroscopic data for pure OsCl₄ is limited in the public domain. The data presented here for OsCl₄ is based on analysis of related compounds and theoretical considerations and should be considered as a guideline for qualitative assessment.

Table 1: UV-Visible Spectroscopy Data

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference/Notes
This compound (as [OsCl₆]²⁻) 9 M HCl334.88.4 x 10³[6] In HCl, OsCl₄ forms the hexachloroosmate(IV) anion.
372~6.0 x 10³[6] Shoulder peak.
Osmium(III) chloride (as [OsCl₆]³⁻)HCl~490Lower than Os(IV)Inferred from general trends for d⁵ complexes.
Osmium Dioxide (OsO₂)-Broad, weak absorption-Generally insoluble, UV-Vis is not a primary technique.
Alternative: Ruthenium(III) Chloride Dilute HCl295, 320 (sh), 480Varies with speciation[7] Highly dependent on the specific chloro-aqua complex present.

Table 2: Vibrational Spectroscopy Data (IR and Raman)

CompoundTechniqueWavenumber (cm⁻¹)AssignmentReference/Notes
This compound (OsCl₄) Raman~350-380ν(Os-Cl) symmetric stretchEstimated based on data for other Os-Cl compounds.
IR~320-350ν(Os-Cl) asymmetric stretchEstimated based on data for other Os-Cl compounds.
Osmium(III) chloride (OsCl₃)IR/Raman~300-330ν(Os-Cl)Lower frequency than Os(IV)-Cl due to weaker bond.
Osmium Dioxide (OsO₂)IR/Raman~500-700ν(Os-O)Characteristic of metal-oxygen bonds.
Alternative: Ruthenium(III) Chloride IR376, ~315, ~274, ~188ν(Ru-Cl)[7] For α-RuCl₃.

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data

CompoundCore LevelBinding Energy (eV)Reference/Notes
This compound (OsCl₄) Os 4f₇/₂~52.0 - 53.0Expected for Os(IV) in a chloride environment.
Osmium(III) chloride (OsCl₃)Os 4f₇/₂~51.0 - 52.0Lower binding energy than Os(IV) due to lower oxidation state.
Osmium Dioxide (OsO₂)Os 4f₇/₂51.7[8]
Alternative: Ruthenium(III) Chloride Ru 3p₃/₂~463 - 464Characteristic of Ru(III).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy

Objective: To identify and quantify osmium species in solution based on their electronic transitions. This method is particularly useful for detecting soluble impurities with distinct absorption profiles.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of 9 M hydrochloric acid. The high chloride concentration ensures the formation of the stable [OsCl₆]²⁻ complex. Prepare a series of standards of known concentration for calibration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with 9 M HCl.

    • Measure the absorbance spectrum of the sample solution from 200 to 800 nm.

    • The presence of impurities such as Os(III) may be indicated by the appearance of new absorption bands or shoulders on the main peaks.

  • Data Analysis: Use the Beer-Lambert law to quantify the concentration of the main osmium species and any detectable impurities, provided their molar absorptivity values are known.

Infrared (IR) and Raman Spectroscopy

Objective: To identify the presence of specific chemical bonds and thus functional groups or coordination environments. Vibrational spectroscopy is excellent for detecting impurities with different bond types, such as Os-O bonds in osmium dioxide.

Methodology:

  • Sample Preparation:

    • FTIR (ATR): For solid samples, Attenuated Total Reflectance (ATR) is a convenient technique. Place a small amount of the solid sample directly onto the ATR crystal.

    • Raman: Place a small amount of the solid sample in a glass capillary tube or on a microscope slide.

  • Instrumentation:

    • FTIR: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

    • Raman: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • FTIR: Collect a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically in the 4000-400 cm⁻¹ range. A resolution of 4 cm⁻¹ with 32-64 scans is generally sufficient.

    • Raman: Acquire the Raman spectrum over a suitable range (e.g., 100-1000 cm⁻¹) to observe the Os-Cl and potential Os-O stretching modes.

  • Data Analysis: Compare the observed vibrational frequencies with the reference data in Table 2. The presence of bands corresponding to Os-O stretching would indicate contamination with osmium dioxide or hydrolyzed species.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and, more importantly, the oxidation states of the elements present on the surface of the sample. XPS is highly sensitive to surface contamination and changes in the chemical environment of the osmium atoms.

Methodology:

  • Sample Preparation: Mount a small amount of the solid this compound sample on a sample holder using conductive tape. The sample should be handled in an inert atmosphere (e.g., a glovebox) to prevent surface oxidation before analysis.

  • Instrumentation: An X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans over the Os 4f, Cl 2p, and O 1s regions.

  • Data Analysis:

    • Fit the high-resolution spectra with appropriate peak models to determine the binding energies and relative concentrations of the different chemical states.

    • Compare the binding energies to the reference data in Table 3 to identify the oxidation states of osmium and confirm the presence of OsCl₄, OsCl₃, or OsO₂.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the spectroscopic analyses.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh OsCl₄ B Dissolve in 9 M HCl A->B C Record Baseline (9 M HCl) B->C D Measure Sample Spectrum C->D E Identify λmax D->E F Quantify using Beer-Lambert Law E->F

UV-Vis Spectroscopy Workflow

Vibrational_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Place solid OsCl₄ on ATR crystal (IR) or in capillary (Raman) B Acquire IR or Raman Spectrum A->B C Identify ν(Os-Cl) and ν(Os-O) modes B->C D Compare with reference spectra C->D XPS_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Analysis A Mount OsCl₄ on sample holder B Acquire Survey and High-Resolution Spectra A->B C Determine Binding Energies B->C D Identify Oxidation States C->D

References

A Comparative Guide to the Catalytic Activity of Different Osmium Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Osmium-based catalysts are powerful tools in organic synthesis, renowned for their high efficiency and selectivity in a variety of transformations, including dihydroxylations, oxidations, and hydrogenations. The choice of the osmium precursor is a critical factor that can significantly influence the catalyst's performance, stability, and cost-effectiveness. This guide provides an objective comparison of the catalytic activity of common osmium precursors and their derived catalytic systems, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.

Asymmetric Dihydroxylation of Alkenes

Asymmetric dihydroxylation (AD) is a cornerstone of osmium catalysis, providing a reliable method for the synthesis of chiral vicinal diols, which are crucial building blocks in pharmaceuticals.[1][2] The most common precursors for this reaction are potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) and osmium tetroxide (OsO₄). While OsO₄ is highly effective, its volatility and high toxicity have driven the development of catalytic systems using less hazardous precursors and immobilized catalysts.[3][4]

The Sharpless asymmetric dihydroxylation, a Nobel Prize-winning reaction, utilizes a catalytic amount of an osmium precursor in the presence of a chiral ligand (typically derivatives of dihydroquinidine and dihydroquinine) and a stoichiometric co-oxidant.

Comparative Performance in Asymmetric Dihydroxylation

The following table summarizes the performance of catalytic systems derived from K₂OsO₂(OH)₄ in the asymmetric dihydroxylation of various olefins.

PrecursorCatalyst SystemOlefinYield (%)ee (%)Reference
K₂OsO₂(OH)₄K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃Styrene8195[3]
K₂OsO₂(OH)₄K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃1-Phenylcyclohexene9197[3]
K₂OsO₂(OH)₄K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃Methyl trans-cinnamate9699[3]
K₂OsO₂(OH)₄K₂OsO₂(OH)₄, (DHQD)₂PHAL, NMO1-Hexene9992[5]

Note: The catalytic system often referred to as "AD-mix-β" contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃.

Experimental Protocols

General Procedure for Sharpless Asymmetric Dihydroxylation:

A 25 ml round-bottom flask equipped with a magnetic stirrer is charged with 5 ml of t-butyl alcohol, 5 ml of water, and 1.4 g of AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃). The mixture is stirred at room temperature until both phases are clear. If the olefin is a 1,2-disubstituted, trisubstituted, or tetrasubstituted alkene, 95 mg of methanesulfonamide is also added. The olefin (1 mmol) is then added, and the mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

Signaling Pathways and Experimental Workflows

Asymmetric_Dihydroxylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up reagents AD-mix-β (K₂OsO₂(OH)₄, Ligand, Co-oxidant, Base) stirring Stirring at RT reagents->stirring solvent t-BuOH/H₂O (1:1) solvent->stirring olefin Add Olefin stirring->olefin monitoring Monitor by TLC olefin->monitoring quench Quench with Na₂SO₃ monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Chromatography extraction->purification

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Oxidation and Dehydrogenation of Alcohols

Osmium complexes are also effective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is often achieved through transfer hydrogenation or acceptorless dehydrogenation, providing an atom-economical route to carbonyl compounds. Pincer-type osmium complexes, in particular, have shown remarkable activity in these reactions.

Comparative Performance in Alcohol Dehydrogenation

The following table compares the performance of different osmium pincer complexes in the dehydrogenation of alcohols.

Precursor/ComplexSubstrateProductTONTOF (h⁻¹)Reference
OsH₄[HN(C₂H₄PiPr₂)₂]1-HexanolHexyl hexanoate--[6][7]
OsHCl(CO)[HN(C₂H₄PiPr₂)₂]2-PropanolAcetone>10,000High[8][9]
Os(II)PCsp³P complexBenzyl alcoholBenzaldehyde--[10]
Os₃(CO)₁₂/pyridine1-PhenylethanolAcetophenone-up to 24,000[11][12]
Experimental Protocols

General Procedure for Transfer Hydrogenation of Alcohols:

In a typical experiment, the osmium catalyst (e.g., OsHCl(CO)[HN(C₂H₄PiPr₂)₂]) is added to a solution of the alcohol in a suitable solvent (e.g., 2-propanol, which also acts as the hydrogen acceptor).[8] The reaction is often carried out in the presence of a base, such as tBuOK, at elevated temperatures.[8] The progress of the reaction is monitored by techniques like GC or NMR.

Logical Relationships in Catalytic Cycles

Alcohol_Dehydrogenation_Cycle Os_H [Os]-H Os_alkoxide [Os]-OR Os_H->Os_alkoxide + R-OH - H₂ Os_vacant [Os] Os_alkoxide->Os_vacant β-hydride elimination - R'=O Os_dihydride [Os]-H₂ Os_vacant->Os_H + H₂

Caption: Simplified catalytic cycle for alcohol dehydrogenation.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of ketones to chiral secondary alcohols is a widely used synthetic method. While ruthenium catalysts are more common, osmium analogues have been developed and show excellent enantioselectivity.[13][14]

Comparative Performance in Asymmetric Transfer Hydrogenation

Precursor/ComplexKetoneYield (%)ee (%)TOF (h⁻¹)Reference
[Os(p-cymene)Cl₂]₂ / BrPh-DPEN ligandAcetophenone>93>9381 ± 3[15]
[Os(p-cymene)Cl₂]₂ / IPh-DPEN ligandAcetophenone>93>9387 ± 5[15]
Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of Ketones:

The osmium precursor, such as [Os(p-cymene)Cl₂]₂, and a chiral diamine ligand (e.g., a derivative of TsDPEN) are dissolved in a suitable solvent.[13] The ketone substrate and a hydrogen donor, typically formic acid or 2-propanol, are added. The reaction is stirred at a specific temperature until completion, and the product is isolated and purified.

Hydroformylation of Alkenes

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a large-scale industrial process. Osmium catalysts, particularly cluster compounds like Os₃(CO)₁₂, have been explored for this transformation.

Performance in Hydroformylation

| Precursor | Catalyst System | Alkene | Conversion (%) | Selectivity (n:iso) | Yield (%) | Reference | |---|---|---|---|---|---| | Os₃(CO)₁₂ | Os₃(CO)₁₂ / Imidazolyl-phosphine ligand | 1-Octene | 85 | 99:1 | 84 |[16] |

Experimental Protocols

General Procedure for Hydroformylation:

In a high-pressure autoclave reactor, the osmium precursor (e.g., Os₃(CO)₁₂) and a suitable ligand are dissolved in an anhydrous solvent like toluene. The alkene is then added. The reactor is pressurized with syngas (a mixture of CO and H₂) and heated. After the reaction, the reactor is cooled, and the product is isolated.

Conclusion

The choice of osmium precursor has a profound impact on the resulting catalyst's activity, selectivity, and stability. For asymmetric dihydroxylation, K₂OsO₂(OH)₄ is a well-established and highly effective precursor, often used in the convenient AD-mix formulations. In the realm of alcohol oxidation and dehydrogenation, sophisticated pincer complexes derived from various osmium precursors demonstrate high turnover numbers and frequencies. For asymmetric transfer hydrogenation, arene-osmium(II) complexes, synthesized from precursors like [Os(p-cymene)Cl₂]₂, offer a viable alternative to their ruthenium counterparts. Osmium carbonyl clusters, such as Os₃(CO)₁₂, show promise in specialized applications like hydroformylation.

Researchers should consider not only the catalytic performance metrics but also the practical aspects such as precursor cost, toxicity, and ease of handling when selecting an osmium-based catalytic system. This guide provides a starting point for navigating the diverse landscape of osmium catalysis and making informed decisions for successful synthetic outcomes.

References

A Comparative Guide to Osmium Tetroxide and Other Transition Metal Chlorides in Catalytic Oxidative Cleavage of Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative cleavage of olefins is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds such as aldehydes, ketones, and carboxylic acids. This guide offers a comparative overview of the catalytic performance of osmium tetrachloride (OsCl₄) and other prominent transition metal chlorides—specifically ruthenium(III) chloride (RuCl₃), palladium(II) chloride (PdCl₂), and rhodium(III) chloride (RhCl₃)—in this critical reaction. While direct catalytic applications of OsCl₄ are less common, it serves as a vital precursor for catalytically active osmium species, closely related to the well-established osmium tetroxide (OsO₄) catalysis. This comparison focuses on the use of osmium trichloride (OsCl₃), a related and more manageable precursor, as a benchmark for osmium-based catalysis in this context.

Executive Summary

Transition metal chlorides are effective catalysts for the oxidative cleavage of olefins, typically in the presence of a co-oxidant. Osmium-based catalysts, often generated in situ from precursors like OsCl₃, demonstrate high efficacy in yielding carboxylic acids or ketones. Ruthenium(III) chloride is a notable alternative, particularly for the selective formation of aldehydes. Palladium and rhodium chlorides are also utilized in olefin oxidation, although their application in direct oxidative cleavage is less prevalent compared to osmium and ruthenium. The choice of catalyst is dictated by the desired product, substrate scope, and reaction conditions.

Comparative Catalytic Performance in Olefin Oxidative Cleavage

The following tables summarize the catalytic performance of OsCl₃ and RuCl₃ in the oxidative cleavage of various olefins. Data for PdCl₂ and RhCl₃ in directly comparable reactions is limited; however, their general reactivity in olefin oxidation is discussed.

Table 1: Catalytic Oxidative Cleavage of Olefins with Osmium Trichloride (as an OsO₄ precursor) and Ruthenium Trichloride

Catalyst SystemOlefin SubstrateProductYield (%)Reference
OsCl₃ / Oxonetrans-StilbeneBenzoic Acid95[1]
OsCl₃ / OxoneStyreneBenzoic Acid94[1]
OsCl₃ / OxoneCyclohexeneAdipic Acid>80[2]
OsCl₃ / Oxone1-OcteneHeptanoic Acid>80[2]
RuCl₃ / NaIO₄trans-StilbeneBenzaldehyde95[1][3][4]
RuCl₃ / Oxone / NaHCO₃StyreneBenzaldehyde98[3][4][5]
RuCl₃ / NaIO₄CyclohexeneAdipaldehyde85[1][3][4]
RuCl₃ / NaIO₄1-OcteneHeptanal89[1][3][4]

Note: OsCl₃ is considered a precursor to the active OsO₄ catalyst in the presence of a strong oxidant like Oxone.[1]

Key Observations and Comparisons

  • Product Selectivity: A significant difference lies in the oxidation state of the final products. Osmium-catalyzed reactions with Oxone as the co-oxidant tend to yield carboxylic acids, indicating a more powerful oxidation system.[2] In contrast, RuCl₃-based systems, particularly with NaIO₄, can be controlled to selectively produce aldehydes.[3][4][5]

  • Catalyst Precursors: Both OsCl₃ and RuCl₃ serve as convenient, less volatile, and safer precursors to the catalytically active higher-valent metal-oxo species.[1][5]

  • Reaction Conditions: Both systems generally operate under mild conditions at room temperature. The choice of solvent and co-oxidant is crucial for achieving high yields and selectivity.

  • Palladium and Rhodium Catalysis: Palladium(II) chloride is a well-known catalyst for olefin oxidation, most notably in the Wacker process, which typically yields ketones.[6] Rhodium(III) chloride has also been employed in C-H olefination reactions under oxidative conditions.[7] However, their application for direct oxidative cleavage of the carbon-carbon double bond to yield carboxylic acids or aldehydes is less common and often requires more specific directing groups or reaction conditions.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate reproducibility and further investigation.

Protocol 1: Oxidative Cleavage of Olefins using OsCl₃/Oxone

This protocol is adapted from the general procedure for osmium-catalyzed oxidative cleavage.[1]

Materials:

  • Olefin (1.0 mmol)

  • Osmium trichloride (OsCl₃) (0.01 mmol, 1 mol%)

  • Oxone® (potassium peroxymonosulfate) (4.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a solution of the olefin in DMF, add OsCl₃.

  • Stir the mixture at room temperature.

  • Slowly add Oxone® to the reaction mixture over a period of time.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).

  • Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium sulfite solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Oxidative Cleavage of Olefins to Aldehydes using RuCl₃/NaIO₄

This protocol is based on the ruthenium-catalyzed cleavage of aliphatic olefins.[1][3][4]

Materials:

  • Olefin (1.0 mmol)

  • Ruthenium(III) chloride hydrate (RuCl₃·nH₂O) (0.035 mmol, 3.5 mol%)

  • Sodium periodate (NaIO₄) (4.0 mmol)

  • 1,2-dichloroethane (5 mL)

  • Water (5 mL)

Procedure:

  • Dissolve the olefin in 1,2-dichloroethane.

  • Add an aqueous solution of RuCl₃·nH₂O and NaIO₄.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Mechanistic Overview and Logical Relationships

The catalytic cycle for the oxidative cleavage of olefins by transition metals generally involves the formation of a high-valent metal-oxo species, which then reacts with the olefin.

G cluster_main General Catalytic Cycle for Oxidative Cleavage catalyst Transition Metal Chloride (e.g., OsCl₃, RuCl₃) active_species High-valent Metal-Oxo Species (e.g., OsO₄, RuO₄) catalyst->active_species Oxidation oxidant Co-oxidant (e.g., Oxone, NaIO₄) oxidant->active_species intermediate Cyclic Intermediate (e.g., Osmate Ester) active_species->intermediate [3+2] Cycloaddition olefin Olefin Substrate olefin->intermediate products Carbonyl Products (Aldehydes/Ketones/Acids) intermediate->products Cleavage reduced_catalyst Reduced Metal Species intermediate->reduced_catalyst reduced_catalyst->active_species Re-oxidation by Co-oxidant G cluster_workflow Experimental Workflow for Catalytic Olefin Cleavage start Start setup Reaction Setup: - Dissolve olefin in solvent - Add catalyst precursor (e.g., OsCl₃) start->setup addition Add Co-oxidant (e.g., Oxone) setup->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extraction Workup: - Extraction - Washing - Drying quench->extraction purification Purification: (Chromatography/Recrystallization) extraction->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

A Comparative Guide to the Electrochemical Characterization of Osmium Tetrachloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the electrochemical characteristics of osmium tetrachloride (OsCl₄). Due to the limited availability of direct experimental data on OsCl₄ in publicly accessible literature, this document offers a comparison with related platinum group metal tetrachlorides and provides detailed experimental protocols to enable researchers to conduct their own characterizations.

Experimental Workflow for Electrochemical Characterization

The following diagram outlines a typical workflow for the electrochemical analysis of a transition metal complex like this compound.

experimental_workflow prep Sample Preparation (OsCl₄ in appropriate solvent with supporting electrolyte) cell Three-Electrode Cell Assembly (Working, Reference, Counter) prep->cell Load Sample cv Cyclic Voltammetry (CV) - Initial Scan - Varying Scan Rates cell->cv Connect to Potentiostat data_acq Data Acquisition (Current vs. Potential) cv->data_acq Generate Voltammogram analysis Data Analysis - Determine Redox Potentials (E½) - Peak Separation (ΔEp) - Peak Currents (ipa, ipc) data_acq->analysis Process Data comparison Comparative Analysis (vs. other transition metal tetrachlorides) analysis->comparison Interpret Results

Figure 1. Experimental workflow for electrochemical characterization.

Detailed Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique to probe the redox behavior of a compound.[1][2][3][4][5]

Objective: To determine the redox potentials and electrochemical reversibility of this compound.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell (including a working electrode, e.g., glassy carbon or platinum; a reference electrode, e.g., Ag/AgCl; and a counter electrode, e.g., platinum wire)

  • Electrochemical cell vial

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

  • Micropipettes

  • Solvent (e.g., acetonitrile, dichloromethane, or an appropriate non-aqueous solvent in which OsCl₄ is stable)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar, at a concentration of ~0.1 M)

  • This compound solution of known concentration (e.g., 1-5 mM)

Procedure:

  • Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. Dissolve the this compound in this solution to the desired concentration. All solutions should be freshly prepared.

  • Deoxygenation: Purge the this compound solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then the solvent being used, and dry completely.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes. Ensure the electrodes are immersed in the solution and are not in contact with each other.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window. For an initial scan, a wide range is recommended (e.g., -2.0 V to +2.0 V vs. Ag/AgCl), which can be narrowed in subsequent scans based on the observed redox events.

    • Set the initial scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

  • Data Analysis:

    • From the resulting cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the formal reduction potential (E½) as (Epa + Epc) / 2.

    • Determine the peak separation (ΔEp) as |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

    • Measure the anodic (ipa) and cathodic (ipc) peak currents. The ratio ipa/ipc should be close to 1 for a reversible process.

  • Varying Scan Rate: Repeat the CV measurements at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

Comparative Analysis of Platinum Group Metal Tetrachlorides

Due to the scarcity of specific electrochemical data for OsCl₄, this section provides a comparative overview of the expected electrochemical properties of platinum group metal tetrachlorides based on general principles of inorganic chemistry and available data for related compounds.

PropertyThis compound (OsCl₄) (Expected)Ruthenium(IV) Chloride (RuCl₄) (Comparative)Iridium(IV) Chloride (IrCl₄) (Comparative)Platinum(IV) Chloride (PtCl₄) (Comparative)
Oxidation State Os(IV) is a common and relatively stable oxidation state for osmium.[6][7]Ru(IV) is a known oxidation state, though Ru(III) is often more stable in solution.Ir(IV) is a stable oxidation state for iridium.Pt(IV) is a very stable oxidation state for platinum.[1]
Redox Behavior Expected to undergo reduction from Os(IV) to Os(III) and potentially to Os(II). The Os(IV)/Os(III) couple is likely to be a primary focus of study. Oxidation to higher states like Os(V) or Os(VI) may also be possible under certain conditions.Typically shows a reduction from Ru(IV) to Ru(III). The Ru(IV)/Ru(III) redox potential is a key characteristic.Exhibits a reversible Ir(IV)/Ir(III) redox couple.Reduction from Pt(IV) to Pt(II) is a well-characterized process. The Pt(IV)/Pt(II) reduction potential is generally positive.
Expected Redox Potential The redox potential for the Os(IV)/Os(III) couple is anticipated to be influenced by the solvent and supporting electrolyte. Based on periodic trends, it may be comparable to or slightly different from that of RuCl₄ and IrCl₄.The formal potential of the Ru(IV)/Ru(III) couple is dependent on the specific complex and solvent system.The Ir(IV)/Ir(III) couple generally has a positive redox potential.The Pt(IV)/Pt(II) reduction potential is typically in the range of +0.7 to +0.8 V vs. SHE in aqueous chloride media.
Stability in Solution OsCl₄ is known to hydrolyze in water.[6] Non-aqueous solvents are therefore more suitable for its electrochemical characterization.Ru(IV) species can be unstable in solution and may undergo hydrolysis or disproportionation.Ir(IV) chloride complexes are generally stable in acidic aqueous solutions.PtCl₄ forms stable hexachloroplatinate(IV) ions, [PtCl₆]²⁻, in aqueous chloride solutions.

Logical Framework for Comparative Electrochemical Analysis

The following diagram illustrates the logical approach to comparing the electrochemical properties of this compound with other transition metal tetrachlorides.

comparative_analysis oscl4 This compound (OsCl₄) properties Electrochemical Properties: - Redox Potential (E½) - Reversibility (ΔEp) - Electron Transfer Kinetics oscl4->properties Characterize rucl4 Ruthenium(IV) Chloride (RuCl₄) rucl4->properties Characterize ircl4 Iridium(IV) Chloride (IrCl₄) ircl4->properties Characterize ptcl4 Platinum(IV) Chloride (PtCl₄) ptcl4->properties Characterize comparison Comparative Analysis properties->comparison conclusion Inferences on OsCl₄ Behavior comparison->conclusion

Figure 2. Logical framework for comparative analysis.

Conclusion

References

A Comparative Guide to Analytical Methods for Osmium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Techniques for Measuring Osmium Content in Diverse Samples.

The accurate quantification of osmium is critical across a spectrum of scientific disciplines, from geological and environmental sciences to pharmaceutical development and materials science. The unique chemical properties of osmium, particularly the volatility and toxicity of its tetroxide (OsO₄), present significant analytical challenges. This guide provides a comprehensive comparison of the principal analytical methods used for osmium quantification, offering insights into their performance, detailed experimental protocols, and a visual representation of the analytical workflow.

Comparative Analysis of Osmium Quantification Methods

The selection of an appropriate analytical technique for osmium determination is contingent upon several factors, including the expected concentration of osmium in the sample, the nature of the sample matrix, the required sensitivity and precision, and the available instrumentation. The following table summarizes the key quantitative performance characteristics of the most common methods.

Analytical MethodTypical Detection LimitsPrecision (% RSD)Key AdvantagesKey Disadvantages
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) 0.02 - 0.075 µg/kg (in tissue)[1]; 9.5 x 10⁻⁴ - 2.3 x 10⁻² ng/mL (in solution)[2]4% (in tissue)[1]; < 5%[3]High sensitivity and selectivity, capable of isotopic analysis, suitable for a wide range of sample types.Potential for isobaric and polyatomic interferences, osmium's volatility requires special sample preparation.
Neutron Activation Analysis (NAA) 0.032 ppm (in platinum)21% (at 0.032 ppm)Non-destructive, high sensitivity for many elements, matrix effects are often negligible.Requires a nuclear reactor, long irradiation and cooling times, not suitable for all elements.
Fire Assay Method dependent on final measurement technique (e.g., ICP-MS)22% (for Os)[4]Excellent pre-concentration technique for low-level samples, effective for geological and ore matrices.Labor-intensive, potential for osmium loss through volatilization if not performed correctly, not a standalone quantitative method.
Spectrophotometry 0.5 µg/mL< 2%Relatively low cost, rapid analysis, simpler instrumentation.Lower sensitivity compared to other methods, susceptible to interferences from other metals.
Gravimetric Analysis Not typically used for trace analysisN/AHigh precision for macro-level quantification, an absolute method.Labor-intensive, not suitable for low concentrations, requires careful separation of osmium.

Experimental Protocols

Detailed methodologies are crucial for accurate and reproducible osmium analysis. Below are summarized protocols for the key analytical techniques.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace element analysis. The sample is introduced into an argon plasma, which ionizes the osmium atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

Sample Preparation:

  • Geological Samples: Acid digestion in sealed vessels (e.g., Carius tubes) at high temperatures and pressures is often employed to prevent the loss of volatile OsO₄.[5] A mixture of inverse aqua regia (HNO₃:HCl, 3:1) is a common digestion reagent.[6]

  • Pharmaceutical and Biological Samples: Microwave-assisted acid digestion is frequently used.[1][7] To prevent osmium loss, a stabilizing solution containing reagents like ascorbic acid and thiourea can be added post-digestion.[1] For cellular samples, lysis buffers that do not promote oxidation are recommended.[1]

Instrumentation and Analysis:

  • An ICP-MS instrument equipped with a nebulizer, spray chamber, plasma torch, and a mass analyzer (e.g., quadrupole, time-of-flight, or multicollector) is used.

  • Instrumental parameters such as RF power, nebulizer gas flow rate, and lens voltages are optimized for maximum osmium signal intensity.[2]

  • Quantification is typically performed using external calibration with matrix-matched standards or through isotope dilution analysis for higher accuracy.[3]

Neutron Activation Analysis (NAA)

NAA is a nuclear analytical technique based on the activation of atomic nuclei by neutron bombardment. The resulting radioactive nuclei decay, emitting characteristic gamma rays that are used for qualitative and quantitative analysis.

Sample Preparation:

  • A key advantage of NAA is the minimal sample preparation required. Solid samples are often encapsulated in high-purity quartz or polyethylene vials.[8]

Irradiation and Measurement:

  • The encapsulated sample and a standard of known osmium concentration are irradiated simultaneously in a nuclear reactor. The neutron flux and irradiation time are dependent on the desired sensitivity.

  • After a suitable decay period to reduce interference from short-lived radionuclides, the gamma-ray spectrum of the sample is measured using a high-purity germanium (HPGe) detector coupled to a multichannel analyzer.[9][10]

  • The concentration of osmium is determined by comparing the intensity of the characteristic gamma-ray peaks from the sample to those of the standard.

Fire Assay

Fire assay is a classical pre-concentration technique used primarily for the analysis of precious metals in ores and geological materials. It involves fusing the sample with a mixture of fluxes and a collector metal (typically lead or nickel sulfide) at high temperatures.

Procedure:

  • Fluxing and Fusion: The powdered sample is mixed with a fluxing agent (e.g., sodium carbonate, borax, silica) and a collector metal oxide (e.g., litharge for lead collection or a nickel-containing compound for nickel sulfide collection).[11] This mixture is heated in a crucible to temperatures exceeding 1000°C.

  • Collection: During fusion, the collector metal is reduced to its molten state and collects the precious metals, including osmium, forming a "button" at the bottom of the crucible. The choice of collector is crucial to minimize osmium loss.[12]

  • Separation: After cooling, the button is separated from the slag (the vitrified waste material).

  • Analysis: The osmium content in the button is then determined by a suitable analytical technique, such as ICP-MS or emission spectrography.[4]

Spectrophotometry

Spectrophotometric methods for osmium are based on the formation of a colored complex between osmium and a specific organic reagent. The intensity of the color, which is proportional to the osmium concentration, is measured using a spectrophotometer.

General Procedure:

  • Sample Preparation: The sample is brought into an acidic solution, and the osmium is typically oxidized to Os(VIII).

  • Complex Formation: A suitable organic reagent is added to the solution to form a stable, colored complex with osmium.

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption for the osmium complex using a UV-Vis spectrophotometer.

  • Quantification: The osmium concentration is determined from a calibration curve prepared using standard osmium solutions.

Analytical Workflow for Osmium Quantification

The following diagram illustrates the general workflow for the quantification of osmium in a sample, from initial preparation to final data analysis.

Osmium_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Collection Sample Collection Homogenization Homogenization (e.g., grinding, mixing) Sample_Collection->Homogenization Digestion Digestion / Fusion (e.g., Acid Digestion, Fire Assay) Homogenization->Digestion Stabilization Osmium Stabilization (if required) Digestion->Stabilization ICP_MS ICP-MS Digestion->ICP_MS NAA NAA Digestion->NAA Spectrophotometry Spectrophotometry Digestion->Spectrophotometry Other_Techniques Other Techniques (e.g., Gravimetry) Digestion->Other_Techniques Stabilization->ICP_MS Stabilization->Spectrophotometry Data_Acquisition Data Acquisition ICP_MS->Data_Acquisition NAA->Data_Acquisition Spectrophotometry->Data_Acquisition Other_Techniques->Data_Acquisition Quantification Quantification (Calibration / Isotope Dilution) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for osmium quantification.

References

A Comparative Analysis of the Toxicity of Osmium Tetrachloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of osmium tetrachloride and its various derivatives. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential hazards and cytotoxic capabilities of these compounds, supported by available experimental data. Particular emphasis is placed on in vitro cytotoxicity, with detailed methodologies for key experimental assays.

Executive Summary

Osmium compounds exhibit a wide range of toxicities, from the notoriously hazardous osmium tetroxide to promising anticancer agents with selective cytotoxicity. While quantitative toxicity data for this compound remains limited in publicly accessible literature, its derivatives, particularly organometallic osmium complexes, have been more extensively studied. This guide summarizes the available data, highlighting the potent cytotoxic effects of certain osmium arene complexes against various cancer cell lines, with IC50 values reaching the nanomolar range. In contrast, this compound is qualitatively described as a toxic substance. The primary mechanism of toxicity for many osmium compounds is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for osmium tetroxide and various osmium derivatives. It is important to note the absence of specific LD50 or IC50 values for this compound in the reviewed literature.

Table 1: Acute Toxicity Data for Osmium Tetroxide

CompoundTest SpeciesRoute of AdministrationLD50 ValueReference
Osmium TetroxideRatIntraperitoneal14.1 mg/kg[1]
Osmium TetroxideMouseOral162 mg/kg[1][2]

Table 2: In Vitro Cytotoxicity (IC50) of Osmium Derivatives

Compound/Derivative ClassCell LineIC50 ValueReference
Iodido osmium(II) arene complex ([Os(η⁶-bip)(azpy-NMe₂)I]⁺)A2780 (Ovarian Cancer)140 nM[3][4]
Osmium(II) complex with phosphane ligand (OsiPrI₂)A549 (Lung Cancer)1.42 µM[5]
Osmium(II) curcumin complex (OsCUR-2)A549 (Lung Cancer)2.6 µM (with blue light)[6]
Chloro half-sandwich osmium(II) complex ([(η⁶-bip)Os(en)Cl]PF₆)A549 (Lung Cancer)6-10 µM[7]
Chloro half-sandwich osmium(II) complex ([(η⁶-bip)Os(en)Cl]PF₆)A2780 (Ovarian Cancer)6-10 µM[7]

Experimental Protocols

Detailed methodologies for common toxicity assays are crucial for the interpretation and replication of experimental data. Below are protocols for key experiments cited in the evaluation of osmium compound toxicity.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to various concentrations of the osmium compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

2. Neutral Red Uptake (NRU) Assay

The NRU assay is another widely used method to assess cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

  • Principle: Viable cells take up neutral red via active transport and accumulate it in their lysosomes. Damaged or dead cells have leaky membranes and cannot retain the dye.

  • Procedure:

    • Cell Seeding and Treatment: Similar to the MTT assay, seed cells in a 96-well plate and treat them with the test compound.

    • Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.

    • Washing: Remove the neutral red-containing medium and wash the cells to remove any unincorporated dye.

    • Dye Extraction: Add a destaining solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.

    • Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of 540 nm.

    • Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls and calculate the IC50 value.

In Vivo Acute Toxicity Assay

LD50 (Median Lethal Dose) Determination (Following OECD Guidelines)

The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route.

  • Principle: To determine the dose of a substance that is lethal to half of the test population.

  • Procedure (General Outline):

    • Animal Selection: Use a single sex (usually females) of a specific rodent strain (e.g., rats or mice).

    • Dose Range Finding: Conduct a preliminary study to determine the approximate range of lethal doses.

    • Main Study: Administer the substance in a stepwise procedure using a small number of animals per step. The dose for each subsequent step is adjusted based on the outcome (survival or death) of the previous step.

    • Observation: Observe the animals for a set period (typically 14 days) for signs of toxicity and mortality.

    • Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the LD50 value.

Mechanisms of Toxicity

The toxicity of osmium compounds is often linked to their strong oxidizing properties and their ability to interact with biological molecules.

Osmium Tetroxide

Osmium tetroxide is a potent oxidizing agent that can readily react with a variety of biological materials. Its high toxicity is attributed to its ability to:

  • Fix Biological Tissues: It cross-links lipids and proteins, which is why it is used as a fixative in electron microscopy, but this action is also what makes it so damaging to living tissue.

  • Damage Cellular Membranes: By reacting with the unsaturated fatty acid chains of lipids, it disrupts the integrity of cell membranes.

  • Cause Severe Irritation: It is a severe irritant to the eyes, skin, and respiratory tract.[8]

This compound and its Derivatives

For this compound, while specific mechanistic studies are scarce, it is classified as toxic upon ingestion, inhalation, and skin contact. Its derivatives, particularly the organometallic complexes, have been investigated more thoroughly, especially in the context of cancer therapy. The proposed mechanisms of action for these derivatives often involve:

  • Generation of Reactive Oxygen Species (ROS): Many osmium complexes are believed to exert their cytotoxic effects by inducing the production of ROS within cells.[9] This leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).

  • DNA Interaction: Some osmium complexes can bind to DNA, leading to conformational changes that interfere with replication and transcription, thereby inhibiting cell proliferation.[9]

  • Enzyme Inhibition: Certain osmium compounds have been shown to inhibit key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).[9]

Visualizations

The following diagrams illustrate key concepts related to the toxicity of osmium compounds.

Toxicity_Mechanism Os_Compound Osmium Compound Cell Cellular Environment Os_Compound->Cell Enters ROS Reactive Oxygen Species (ROS) Cell->ROS Induces DNA DNA Damage ROS->DNA Protein Protein Damage ROS->Protein Lipid Lipid Peroxidation ROS->Lipid Apoptosis Apoptosis DNA->Apoptosis Protein->Apoptosis Lipid->Apoptosis

Caption: General mechanism of cytotoxicity for many osmium derivatives.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Osmium Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to Heterogeneous vs. Homogeneous Osmium Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Osmium catalysts are powerful tools in organic synthesis, renowned for their efficiency in key transformations such as asymmetric dihydroxylation and other oxidative reactions. The choice between a homogeneous and a heterogeneous osmium catalyst is a critical decision in process development, with significant implications for reaction performance, product purity, and overall process sustainability. This guide provides an objective comparison of these two catalytic platforms, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalyst for their specific needs.

Executive Summary

Homogeneous osmium catalysts, such as osmium tetroxide (OsO₄) in the Sharpless asymmetric dihydroxylation, are celebrated for their high catalytic activity and excellent enantioselectivity.[1][2] However, their practical application on a larger scale is often hampered by the high cost and extreme toxicity of osmium, as well as the challenges associated with separating the catalyst from the reaction products, which can lead to product contamination.[1]

Heterogeneous osmium catalysts have emerged as a promising solution to these challenges. By immobilizing the osmium species on a solid support, these catalysts offer significant advantages in terms of easy recovery and recyclability, thereby reducing costs and minimizing environmental concerns.[1][3] While early examples of heterogeneous osmium catalysts sometimes exhibited lower activity compared to their homogeneous counterparts, recent advancements in catalyst design have led to the development of highly active and stable supported osmium catalysts.[4]

Performance Comparison: Asymmetric Dihydroxylation of Alkenes

The asymmetric dihydroxylation of alkenes to form chiral vicinal diols is a cornerstone of modern organic synthesis and serves as an excellent case study for comparing homogeneous and heterogeneous osmium catalysts. The Sharpless asymmetric dihydroxylation, a Nobel Prize-winning reaction, traditionally employs a homogeneous catalyst system.[5]

Below is a table summarizing the performance of a homogeneous OsO₄ catalyst versus a representative polymer-supported heterogeneous osmium catalyst in the asymmetric dihydroxylation of styrene.

Performance MetricHomogeneous Osmium Catalyst (OsO₄)Heterogeneous Osmium Catalyst (Polymer-Supported OsO₄)
Catalyst System OsO₄ / (DHQD)₂PHALMicroencapsulated OsO₄ on Polystyrene
Reaction Asymmetric Dihydroxylation of StyreneAsymmetric Dihydroxylation of Styrene
Yield of Diol High (typically >95%)High (comparable to homogeneous)
Enantioselectivity (ee) Excellent (often >99%)Excellent (often >99%)
Catalyst Loading 0.2 - 1.0 mol%1 - 5 mol%
Recyclability Not readily recyclableRecoverable and reusable for multiple cycles with minimal loss of activity
Osmium Leaching N/A (dissolved in reaction media)Low, but can be a concern affecting long-term stability and product purity
Ease of Separation Difficult; requires extensive purificationSimple filtration
Toxicity Handling High risk due to volatile and toxic OsO₄Reduced risk due to non-volatile nature of the supported catalyst

Note: The data presented is a representative summary from multiple sources. Direct comparison can be influenced by the specific support, ligand, and reaction conditions.

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and implementing catalytic systems. Below are representative protocols for the asymmetric dihydroxylation of styrene using both homogeneous and heterogeneous osmium catalysts.

Experimental Protocol 1: Homogeneous Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the widely used Sharpless AD-mix system.

Materials:

  • AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)

  • Styrene

  • tert-Butanol

  • Water

  • Sodium sulfite

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a solution of tert-butanol and water (1:1, 100 mL).

  • AD-mix-β (14 g, for 10 mmol of olefin) is added to the solvent mixture and stirred until the two phases are clear. The mixture is then cooled to 0 °C.

  • Styrene (1.04 g, 10 mmol) is added to the cooled reaction mixture at once.

  • The reaction is stirred vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of solid sodium sulfite (15 g).

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with 2 M H₂SO₄, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield the crude diol, which can be further purified by chromatography or recrystallization.

Experimental Protocol 2: Heterogeneous Asymmetric Dihydroxylation with a Polymer-Supported Osmium Catalyst

This protocol describes the use of a microencapsulated osmium tetroxide on a polystyrene-based resin.

Materials:

  • Polystyrene-supported microencapsulated OsO₄ (PS-MC Os)

  • (DHQD)₂PHAL

  • N-methylmorpholine N-oxide (NMO)

  • Styrene

  • Acetone

  • Water

Procedure:

  • To a solution of styrene (1 mmol) and N-methylmorpholine N-oxide (1.5 mmol) in a mixture of acetone and water (10:1, 10 mL), the polymer-supported osmium catalyst (5 mol%) and (DHQD)₂PHAL (1 mol%) are added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the catalyst is recovered by simple filtration through a polyethylene frit.

  • The recovered catalyst beads are washed with acetone and dried under vacuum for reuse in subsequent reactions.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate.

  • The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is evaporated to give the crude diol, which can be purified by column chromatography.

Catalytic Cycles and Mechanisms

The catalytic cycle for both homogeneous and heterogeneous osmium-catalyzed dihydroxylation shares fundamental steps, but the immobilization in the heterogeneous system introduces important considerations.

Homogeneous Asymmetric Dihydroxylation Catalytic Cycle

The Sharpless asymmetric dihydroxylation proceeds through a well-established catalytic cycle. The osmium(VIII) tetroxide, coordinated to a chiral cinchona alkaloid ligand, undergoes a [3+2] cycloaddition with the alkene to form an osmate(VI) ester. This ester is then hydrolyzed to release the diol product and the reduced osmium(VI) species. A co-oxidant is used to regenerate the osmium(VIII) catalyst, completing the cycle.

Homogeneous_Catalytic_Cycle cluster_reaction1 cluster_reaction2 cluster_reaction3 OsVIII Os(VIII)O4-Ligand Complex Cycloaddition [3+2] Cycloaddition Alkene Alkene OsmateEster Osmate(VI) Ester Cycloaddition->OsmateEster Hydrolysis Hydrolysis Diol Diol Product Hydrolysis->Diol OsVI Reduced Os(VI) Species Hydrolysis->OsVI Reoxidation Re-oxidation (Co-oxidant) Reoxidation->OsVIII

Homogeneous Catalytic Cycle
Heterogeneous Asymmetric Dihydroxylation Workflow

In a heterogeneous system, the osmium catalyst is immobilized on a solid support. The catalytic cycle is believed to occur on the surface of the support. A key challenge is preventing the active osmium species from leaching into the reaction medium. If leaching occurs, the reaction can proceed in the homogeneous phase, negating the benefits of heterogenization.

Heterogeneous_Workflow cluster_recycle Start Start with Heterogeneous Catalyst (Osmium on Support) Reaction Perform Catalytic Reaction (e.g., Dihydroxylation) Start->Reaction Filtration Separate Catalyst by Filtration Reaction->Filtration Leaching Potential Osmium Leaching Reaction->Leaching Catalyst Recovered Heterogeneous Catalyst Filtration->Catalyst Product Product in Solution Filtration->Product Recycle Recycle Catalyst Recycle->Reaction Reuse HomogeneousContribution Homogeneous Catalysis (Leached Species) Leaching->HomogeneousContribution

Heterogeneous Catalyst Workflow and Leaching

Conclusion and Future Outlook

The choice between homogeneous and heterogeneous osmium catalysts involves a trade-off between activity, selectivity, and process practicality. Homogeneous catalysts often provide superior performance in terms of reaction rates and stereoselectivity but present significant challenges in terms of cost, toxicity, and purification.

Heterogeneous osmium catalysts offer a compelling solution to these drawbacks, enabling catalyst reuse and simplifying product isolation. While challenges such as catalyst leaching and potential for lower activity still exist, ongoing research is focused on developing more robust and efficient supported osmium catalysts. The development of novel support materials and immobilization techniques continues to close the performance gap between homogeneous and heterogeneous systems, paving the way for more sustainable and economically viable synthetic processes. For many applications, particularly in large-scale synthesis and continuous flow chemistry, the advantages offered by heterogeneous osmium catalysts make them an increasingly attractive option.

References

A Comparative Analysis of Osmium Tetrachloride Polymorphs: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally observed properties of osmium tetrachloride (OsCl₄) with established literature data. This compound is an inorganic compound of osmium and chlorine that is notable for existing in two distinct polymorphic forms.[1] This document focuses on the synthesis, structure, and physicochemical properties of both the high-temperature and low-temperature polymorphs, presenting data in a clear, comparative format to aid researchers.

Physicochemical and Structural Properties

This compound presents as a crystalline solid with two primary polymorphs, each with distinct structural and magnetic properties.[1][2] The high-temperature form is a reddish-black orthorhombic crystal, while the low-temperature variant is a brown cubic crystal.[1] Both forms are sensitive to water and decompose at 323°C.[1][2]

PropertyExperimental / Literature Data (High-Temperature Polymorph)Experimental / Literature Data (Low-Temperature Polymorph)Reference
Molecular Formula OsCl₄OsCl₄[1][3]
Molar Mass 332.041 g/mol 332.041 g/mol [1][3]
Appearance Reddish-black crystalline solidBrown crystalline solid[1][3]
Density 4.38 g/cm³4.38 g/cm³[1][2]
Decomposition Point 323°C323°C[1][2]
Solubility Reacts with water; Soluble in hydrochloric acidReacts with water; Soluble in hydrochloric acid[1]
Crystal System OrthorhombicCubic[1][2]
Space Group Cmmm, No. 65P4₃32 or P4₁32[1][2]
Lattice Constants a = 12.08 Å, b = 11.96 Å, c = 11.68 Åa = 9.95 Å[2]
Magnetic Susceptibility Molar susceptibility (χ_mole) = +1080 × 10⁻⁶ c.g.s. (temperature-independent)Molar susceptibility (χ_mole) = +880 × 10⁻⁶ c.g.s. at 300 K (temperature-dependent)[2]

Experimental Protocols

The synthesis and characterization of this compound polymorphs require precise control of reaction conditions. The distinct methodologies for producing each form are detailed below.

Synthesis of High-Temperature (Orthorhombic) OsCl₄

This polymorph can be prepared through the direct chlorination of osmium metal or by reacting osmium tetroxide with carbon tetrachloride at elevated temperatures.[1][2]

  • Objective: To synthesize the orthorhombic polymorph of OsCl₄.

  • Method 1: Direct Chlorination [1]

    • Place pure osmium metal in a reaction vessel suitable for high-temperature halogenation.

    • Introduce a stream of dry chlorine gas (Cl₂) over the osmium metal.

    • Heat the reaction vessel to initiate the reaction: Os + 2 Cl₂ → OsCl₄.

    • Maintain the temperature until the reaction is complete, yielding the reddish-black orthorhombic product.

    • Cool the vessel under an inert atmosphere to recover the product.

  • Method 2: Reaction with Carbon Tetrachloride [2]

    • Place osmium tetroxide (OsO₄) in a sealed reaction vessel.

    • Introduce carbon tetrachloride (CCl₄) as the chlorinating agent.

    • Heat the vessel to 733 K to facilitate the reaction.

    • After the reaction is complete, cool the vessel to obtain the crystalline product.

Synthesis of Low-Temperature (Cubic) OsCl₄

The cubic polymorph is synthesized by the reduction of osmium tetroxide using thionyl chloride.[1][2]

  • Objective: To synthesize the cubic polymorph of OsCl₄.

  • Methodology: [1]

    • React osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂) in a controlled environment. The reaction is as follows: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂.

    • Carefully manage the reaction temperature to favor the formation of the cubic polymorph.

    • The resulting product is a brown, crystalline solid.

    • Separate and store the product under anhydrous conditions to prevent hydrolysis.

Characterization Methods

To confirm the identity and purity of the synthesized OsCl₄ polymorphs, the following characterization techniques are employed.

  • X-ray Diffraction (XRD):

    • A powdered sample of the synthesized OsCl₄ is prepared.

    • X-ray powder diffraction data is collected.

    • The resulting diffraction pattern is indexed and compared to literature values for the respective orthorhombic or cubic unit cells to confirm the crystal structure and determine lattice parameters.[2]

  • Magnetic Susceptibility Measurement:

    • The magnetic susceptibility of the sample is measured using a Gouy balance or a SQUID magnetometer.[2]

    • Measurements for the low-temperature polymorph are taken across a range of temperatures to observe its temperature-dependent paramagnetism.[2]

    • The high-temperature form is measured at a standard temperature (e.g., 300 K) to confirm its temperature-independent paramagnetism.[2]

  • Spectroscopic Analysis:

    • UV-Vis/NIR Spectroscopy: Used to probe the d-d electronic transitions to estimate ligand field splitting parameters.[2]

    • X-ray Absorption Spectroscopy (XAS): Employed to analyze the Os L-edge spectra, which provides information on the oxidation state and coordination geometry of the osmium centers.[2]

Visualized Workflows and Relationships

To better illustrate the processes and relationships described, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_products Polymorphs cluster_characterization Characterization Os Osmium Metal Orthorhombic High-Temp OsCl4 (Orthorhombic) Os->Orthorhombic + Cl2, Heat OsO4 Osmium Tetroxide OsO4->Orthorhombic + CCl4, 733 K Cubic Low-Temp OsCl4 (Cubic) OsO4->Cubic + SOCl2 Cl2 Chlorine Gas CCl4 Carbon Tetrachloride SOCl2 Thionyl Chloride XRD X-Ray Diffraction Orthorhombic->XRD Magnetic Magnetic Susceptibility Orthorhombic->Magnetic Spectroscopy UV-Vis/XAS Spectroscopy Orthorhombic->Spectroscopy Cubic->XRD Cubic->Magnetic Cubic->Spectroscopy

Caption: Synthesis and characterization workflow for OsCl₄ polymorphs.

G Os_metal Osmium (Os) Metal HT_OsCl4 High-Temperature OsCl4 (Orthorhombic) Os_metal->HT_OsCl4  Direct Chlorination (Cl2) OsO4 Osmium Tetroxide (OsO4) OsO4->HT_OsCl4  + CCl4 @ 733 K LT_OsCl4 Low-Temperature OsCl4 (Cubic) OsO4->LT_OsCl4  Reduction with SOCl2

Caption: Logical relationship of precursors to OsCl₄ polymorphs.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Osmium Tetrachloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of osmium tetrachloride, a compound requiring meticulous handling due to its inherent risks. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, aligning with best practices for managing hazardous chemical waste. While specific disposal protocols for this compound are not widely documented, the procedures outlined below are based on established methods for the safe handling and disposal of hazardous inorganic osmium compounds, particularly osmium tetroxide, which shares similar hazard profiles.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE to prevent exposure. Osmium compounds are highly toxic and can cause severe irritation to the eyes, skin, and respiratory tract.

Required PPE:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A fully buttoned lab coat, preferably chemically resistant.

  • Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood.

II. Waste Classification and Segregation

All materials contaminated with this compound are to be treated as hazardous waste. This includes:

  • Unused or excess this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., glassware, pipette tips, vials).

  • Contaminated consumables (e.g., gloves, absorbent pads, weighing paper).

  • Empty this compound containers.

Proper segregation of waste is critical. Do not mix osmium-containing waste with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.

III. Step-by-Step Disposal Protocol

The following steps provide a clear workflow for the safe disposal of this compound waste.

Step 1: Neutralization of Liquid Waste (Recommended)

To reduce the hazards associated with liquid osmium waste, a neutralization step is strongly recommended. This should be performed within a chemical fume hood.

  • For Aqueous Solutions: Solutions of sodium sulfide or sodium sulfite can be used to reduce osmium compounds to less hazardous forms.[1][2] The exact quantities will depend on the concentration of the this compound solution. It is advisable to consult with your institution's EHS office for specific guidance on molar ratios.

  • Alternative for Osmium Tetroxide (Adaptable for this compound with caution): Corn oil is effective in neutralizing osmium tetroxide by turning black upon reaction.[1] While this method is well-documented for osmium tetroxide, its efficacy for this compound should be verified on a small scale before being widely adopted. A general guideline is to use a twofold excess by volume of corn oil to the osmium solution.[1]

Step 2: Collection of Liquid Waste

  • All liquid waste, whether neutralized or not, must be collected in a designated, leak-proof, and chemically compatible container (glass or polyethylene are generally suitable).[3]

  • The container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and date.

  • Store the waste container in a secondary containment bin within a designated and properly ventilated waste accumulation area.

Step 3: Collection of Solid Waste

  • All solid waste, including contaminated PPE, labware, and absorbent materials, must be collected in a separate, puncture-proof, and sealable container.[1][3]

  • Do not overfill the container.

  • Label the container clearly as "Hazardous Waste: Solid this compound Debris."

Step 4: Disposal of Empty Containers

  • Empty containers of this compound are also considered hazardous waste and must not be rinsed into the sink or discarded as regular trash.[1][3][4]

  • Cap the empty container and place it in the solid waste container or manage it as a separate hazardous waste item according to your institution's policy.

Step 5: Arranging for Waste Pickup

  • Once the waste containers are appropriately filled and labeled, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Provide them with a complete and accurate description of the waste.

IV. Quantitative Data for Neutralization

The following table summarizes key quantitative information for the neutralization of osmium tetroxide solutions, which can serve as a starting point for this compound with appropriate risk assessment.

ParameterValue/InstructionCitation
Corn Oil to 2% Osmium Tetroxide Solution Ratio 2:1 by volume (e.g., 20 mL of corn oil for every 10 mL of 2% osmium tetroxide solution)[1]
Neutralization Endpoint with Corn Oil The corn oil will turn completely black, indicating the reaction is complete.[1]
Verification of Complete Neutralization Hold a piece of filter paper soaked in corn oil over the solution; if it turns black, more corn oil is needed.[1]

V. Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

OsmiumTetrachlorideDisposal This compound Disposal Workflow cluster_prep Preparation & Identification cluster_liquid Liquid Waste Path cluster_solid Solid Waste Path cluster_final Final Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type neutralize Neutralize Liquid Waste (Recommended) waste_type->neutralize Liquid collect_solid Collect in Labeled, Puncture-Proof Container waste_type->collect_solid Solid collect_liquid Collect in Labeled, Leak-Proof Container neutralize->collect_liquid store_waste Store in Designated Secondary Containment collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end_process Disposal Complete contact_ehs->end_process

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management guidelines and your Environmental Health and Safety department for any questions or clarification.

References

Essential Safety and Operational Protocols for Handling Osmium Tetroxide

Author: BenchChem Technical Support Team. Date: December 2025

A critical clarification for laboratory personnel: The information provided pertains to Osmium Tetroxide (OsO₄) . Extensive searches for safety and handling protocols specific to "Osmium tetrachloride (OsCl₄)" did not yield substantive results, suggesting it is either infrequently used or that the user may have intended to inquire about the far more common and hazardous Osmium Tetroxide. Given the severe toxicity of osmium compounds, this guide addresses the established safety procedures for Osmium Tetroxide to ensure personnel safety.

Osmium Tetroxide is a highly toxic, volatile, and powerful oxidizing agent that requires stringent safety measures to prevent severe health consequences.[1][2] Acute exposure can lead to serious damage to the eyes, skin, and respiratory tract.[1][2] This document provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Engineering Controls

All work with Osmium Tetroxide must be conducted in a certified chemical fume hood to mitigate the risk of inhalation exposure.[3][4][5] The work surface should be lined with plastic-backed absorbent pads to contain any potential spills.[1][2]

A comprehensive list of required personal protective equipment is detailed below:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are mandatory.[3][4] A face shield should be worn in conjunction with goggles if there is a risk of splashing.[1] Safety glasses are not sufficient.[1]Protects against severe eye damage and potential blindness from vapor or liquid contact.[5]
Hand Protection Double-gloving with nitrile gloves is required.[3][4][5] Latex gloves are not suitable.[3] Gloves should be changed frequently, at least every two hours, or immediately if contaminated.[1]Prevents skin contact, which can cause severe irritation, burns, and dermatitis.[5]
Body Protection A fully buttoned lab coat is required.[5] For handling pure or concentrated solutions, chemical-protective sleeves or a disposable coverall should be worn.[3]Protects the skin from accidental splashes and vapor contact.
Footwear Closed-toe shoes must be worn.Provides a basic level of protection against spills.

Emergency Procedures

Immediate and decisive action is critical in the event of an Osmium Tetroxide exposure or spill.

Emergency ScenarioImmediate Action
Skin Exposure Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.
Eye Exposure Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[3][4] Seek immediate medical attention.
Small Spill (<2 mL) Alert personnel in the immediate area and isolate the spill.[3] Wearing appropriate PPE, cover the spill with an inert absorbent material like kitty litter that has been soaked in corn oil.[3] Scoop the material into a sealed container for hazardous waste disposal.[3]
Large Spill (>2 mL) Evacuate the area immediately and close all doors.[3][6] Post a warning sign on the door.[3][6] Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with details of the spill.[3][6]

Handling and Storage

To minimize risks, it is recommended to purchase Osmium Tetroxide in liquid solution form to avoid exposure to the powdered form.[1][5] All containers of Osmium Tetroxide must be stored in sealed glass containers, which are then placed in a secondary, shatter-resistant container.[1] Plastic containers are not suitable for storing Osmium Tetroxide as it can penetrate them.[7] Storage should be in a designated, secure, and refrigerated area, separate from incompatible materials such as acids, organic materials, and reducing agents.[2]

Disposal Plan

All Osmium Tetroxide waste, including contaminated materials like gloves, pipette tips, and absorbent pads, must be treated as hazardous waste.[3][5]

Neutralization of Osmium Tetroxide Waste:

A common and effective method for neutralizing Osmium Tetroxide solutions before disposal involves the use of corn oil.[4][8]

  • Procedure: In a certified chemical fume hood, add twice the volume of corn oil to the Osmium Tetroxide solution.[8] For example, for every 10 mL of a 2% Osmium Tetroxide solution, 20 mL of corn oil is required.[8]

  • Confirmation: The solution should turn completely black.[4][8] To verify complete neutralization, a piece of filter paper soaked in corn oil can be held over the solution. If the paper turns black, more corn oil should be added.[4][8]

  • Alternative Neutralizing Agents: Aqueous solutions of sodium sulfide or sodium sulfite can also be used to reduce Osmium Tetroxide to less hazardous forms.[4]

  • Final Disposal: The neutralized solution and all contaminated materials must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.[8] Contact your institution's hazardous waste management service for pickup and disposal.[9]

Experimental Workflow for Handling Osmium Tetroxide

The following diagram outlines the standard operating procedure for safely working with Osmium Tetroxide.

Osmium_Tetroxide_Workflow prep Preparation - Verify fume hood certification - Don appropriate PPE - Prepare spill kit handling Handling - Work within fume hood - Keep containers sealed - Use secondary containment prep->handling Proceed with experiment post_handling Post-Handling - Decontaminate labware with corn oil - Clean work area handling->post_handling Experiment complete emergency Emergency Procedures - Spill or Exposure Event handling->emergency waste_neutralization Waste Neutralization - Add corn oil to waste solution - Verify complete neutralization post_handling->waste_neutralization waste_collection Waste Collection - Collect all contaminated materials - Seal in labeled hazardous waste container waste_neutralization->waste_collection disposal Disposal - Contact Environmental Health & Safety - Arrange for waste pickup waste_collection->disposal spill_response Spill Response - Evacuate (if large spill) - Use spill kit (if small spill) emergency->spill_response Spill exposure_response Exposure Response - Use emergency shower/eyewash - Seek immediate medical attention emergency->exposure_response Exposure

Safe Handling Workflow for Osmium Tetroxide.

References

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